molecular formula C9H8N2O B155091 1H-Indole-4-carboxamide CAS No. 1670-86-6

1H-Indole-4-carboxamide

Cat. No.: B155091
CAS No.: 1670-86-6
M. Wt: 160.17 g/mol
InChI Key: ACRGIRLCXXEJCS-UHFFFAOYSA-N
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Description

1H-Indole-4-carboxamide (CAS# 1670-86-6) is a high-purity indole derivative of significant interest in modern medicinal chemistry and drug discovery research. This compound serves as a versatile scaffold for designing novel therapeutic agents, with recent studies highlighting its application across multiple fields. In infectious disease research, this compound and its analogs have demonstrated potent antitubercular activity. These compounds act as prodrugs, where intracellular amidase hydrolysis liberates 4-aminoindole, which is subsequently incorporated into 4-aminotryptophan by tryptophan synthase (TrpAB), disrupting essential tryptophan biosynthesis in Mycobacterium tuberculosis . In neuroscience and pharmacology, structurally related 1H-indole-2-carboxamides have been extensively investigated as allosteric modulators of the CB1 cannabinoid receptor. Structure-activity relationship (SAR) studies indicate that substitutions on the indole core, such as halogens at the C5 position, can significantly enhance potency as negative allosteric modulators, reducing the efficacy of orthosteric agonists and offering potential for treating addiction and metabolic disorders . The indole scaffold is recognized as a privileged structure in drug design due to its presence in numerous bioactive molecules and its ability to interact with diverse biological targets . Researchers value this compound for developing novel inhibitors and probes. This product is supplied with a guaranteed purity of ≥95% (as determined by HPLC) and should be stored at +2°C to +8°C to ensure stability. It is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9(12)7-2-1-3-8-6(7)4-5-11-8/h1-5,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRGIRLCXXEJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344171
Record name 1H-Indole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1670-86-6
Record name 1H-Indole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1H-Indole-4-carboxamide basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-Indole-4-carboxamide: Properties, Applications, and Methodologies

Introduction

This compound is a heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrrole ring, with a carboxamide group attached at the 4-position of the indole nucleus.[1] This molecular architecture positions it as a "privileged structure" in medicinal chemistry, a scaffold that is recurrently found in molecules with diverse biological activities.[2][3] While indole and its many derivatives have long been a cornerstone of pharmaceutical research, this compound has garnered specific attention as a crucial building block for synthesizing more complex therapeutic agents.[1] Its utility extends from being a versatile synthetic intermediate to the core of molecules designed to inhibit critical enzymes involved in disease, most notably Poly (ADP-ribose) polymerase-1 (PARP-1), a key target in cancer therapy.[1][4]

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It will delve into its core physicochemical properties, synthetic methodologies, biological significance, and essential experimental protocols, grounding all claims in authoritative scientific literature.

Section 1: Core Physicochemical Properties

The foundational properties of a compound dictate its behavior in both chemical and biological systems. Understanding these parameters is the first step in rational drug design and experimental planning.

Key Property Summary

The essential physicochemical and identifying properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
CAS Number 1670-86-6PubChem[5]
Molecular Formula C₉H₈N₂OPubChem[5]
Molecular Weight 160.17 g/mol PubChem[5]
Exact Mass 160.063662883 DaPubChem[5]
Topological Polar Surface Area 58.9 ŲPubChem[5]
Hydrogen Bond Donors 2 (Indole N-H, Amide -NH₂)PubChem[5]
Hydrogen Bond Acceptors 2 (Amide C=O, Pyrrole N)PubChem[5]
LogP (Octanol/Water) 0.66Stenutz[6]
Solubility Profile

Specific solubility data for this compound is not extensively published. However, based on its structure and data from related analogs, a general profile can be inferred. The related 1H-Indole-4-carbaldehyde is reported to be insoluble in water but soluble in organic solvents like ethanol and acetone.[7] The indole carboxamide scaffold, in general, has been associated with low aqueous solubility, a critical challenge in drug development that often requires medicinal chemistry optimization.[8] The presence of both hydrogen bond donors and acceptors suggests that solubility will be highly dependent on the pH and solvent system.

Section 2: Synthesis and Characterization

The reliable synthesis and rigorous characterization of this compound are paramount for its use in research and development.

Synthetic Strategy

The most common and direct approach to synthesizing this compound and its derivatives is through an amide coupling reaction. This strategy involves the formation of an amide bond between the carboxylic acid of an indole precursor and an amine.

Causality of Experimental Choice: The carboxylic acid group is not sufficiently reactive to readily form an amide bond with an amine. Therefore, a "coupling agent" such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is required.[1] EDC activates the carboxyl group, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine, leading to the formation of the stable amide bond and releasing an easily removable urea byproduct. A catalyst like 4-Dimethylaminopyridine (DMAP) is often included to accelerate the reaction.[1]

Diagram: General Synthetic Workflow ```dot digraph "Synthetic Workflow" { graph [fontname="Arial", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Caption: Synthetic lethality via PARP-1 inhibition in BRCA-mutant cells.

Broader Bioactivity Profile

The indole carboxamide framework is not limited to PARP-1 inhibition. Various derivatives have shown a wide range of biological activities, making this compound a valuable starting point for broader drug discovery campaigns.

Biological ActivityTarget/ApplicationReference
Antimicrobial Potential against Mycobacterium tuberculosisSmolecule [1]
Anti-inflammatory General activity of the scaffoldSmolecule [1]
Na+/H+ Exchanger Inhibition Potential cardiovascular applicationsPubMed [9]
Antitumor General activity of the scaffoldSmolecule,[1] Arkat USA [2]

Section 4: Experimental Protocols and Handling

Proper handling and the use of validated experimental protocols are essential for obtaining reliable and reproducible results.

In Vitro Assay: PARP-1 Inhibition Assay (Illustrative Protocol)

This protocol outlines a typical fluorescence-based assay to determine the IC₅₀ of a test compound like a this compound derivative against PARP-1.

  • Principle: The assay measures the incorporation of biotinylated NAD+ onto histone proteins by PARP-1. Inhibition of PARP-1 results in a reduced signal.

  • Materials: Recombinant human PARP-1 enzyme, activated DNA, histone proteins, biotinylated NAD+, streptavidin-conjugated fluorophore (e.g., Eu³⁺), assay buffer.

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute further into the assay buffer.

    • Reaction Setup: In a 96-well plate, add the assay buffer, activated DNA, and histone proteins.

    • Inhibitor Addition: Add the diluted test compound to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Enzyme Initiation: Add the PARP-1 enzyme to all wells except the negative control. Incubate for 5 minutes at room temperature to allow the inhibitor to bind.

    • Substrate Addition: Initiate the enzymatic reaction by adding the biotinylated NAD+ substrate. Incubate for 60 minutes at room temperature.

    • Detection: Stop the reaction and add the streptavidin-fluorophore conjugate. Incubate for 30 minutes to allow binding to the biotinylated histones.

    • Readout: Measure the fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.

Safety and Handling

This compound must be handled with appropriate caution, following established laboratory safety procedures.

GHS Hazard Classification: [5]

Pictogram Class Hazard Statement

|


| Warning | H302:  Harmful if swallowed |
| | | H315:  Causes skin irritation |
| | | H319:  Causes serious eye irritation |
| | | H335:  May cause respiratory irritation |
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound. [1]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [1][10]Avoid contact with skin and eyes. [5]* Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents. [10]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewage system. [11]

Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. Its fundamental physicochemical properties, combined with a versatile and well-understood synthetic chemistry, make it an invaluable scaffold. The demonstrated success of its derivatives as potent PARP-1 inhibitors for cancer therapy underscores its therapeutic potential. [4]Furthermore, the broader bioactivity profile of the indole carboxamide class suggests that this compound will continue to serve as a foundational element in the discovery of novel agents for a range of diseases. Future research will likely focus on optimizing the pharmacokinetic properties of its derivatives and exploring its utility against other enzyme targets.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 594836, this compound. PubChem. [Link]

  • Li, X., et al. (n.d.). Design, synthesis and bioevaluation of this compound derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances. [Link]

  • Scherlock, J. P., et al. (n.d.). Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. PubMed. [Link]

  • Stenutz. (n.d.). This compound. [Link]

  • Arkat USA. (n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13415516, 1H-Indole-7-carboxamide. PubChem. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Indole-4-carboxaldehyde (CAS 1074-86-8). [Link]

  • ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • Indian Chemical Society. (n.d.). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. [Link]

  • PubMed Central (PMC). (n.d.). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. [Link]

  • SpectraBase. (n.d.). 1H-indole-4-carboxaldehyde - Optional[1H NMR] - Spectrum. [Link]

  • MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]

  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. [Link]

  • National Institutes of Health (NIH). (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

  • Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • PubMed. (2021). Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis. [Link]

  • Carl ROTH. (n.d.). This compound, 25 mg. [Link]

  • ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • PubMed. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. [Link]

Sources

1H-Indole-4-carboxamide chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1H-Indole-4-carboxamide: Structure, Synthesis, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in the field of medicinal chemistry. We will delve into its fundamental chemical identity, explore robust synthetic methodologies, and illuminate its role as a pivotal scaffold in modern drug discovery, particularly in oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile molecule.

Core Molecular Identity

This compound is an organic compound built upon an indole core. The indole structure consists of a benzene ring fused to a pyrrole ring.[1] The defining feature of this molecule is the carboxamide functional group (-C(=O)NH₂) attached at the 4-position of the indole ring system.[1]

Chemical Structure and IUPAC Nomenclature
  • IUPAC Name: this compound[2]

  • CAS Number: 1670-86-6[1][2]

  • Molecular Formula: C₉H₈N₂O[1][2]

  • Molecular Weight: 160.17 g/mol [1][2]

The structure is characterized by the planarity of the bicyclic indole system and the presence of hydrogen bond donors (the indole N-H and the amide -NH₂) and a hydrogen bond acceptor (the carbonyl oxygen), which are critical for its interactions with biological targets.

Chemical Structure of this compoundFigure 1. Chemical structure of this compound.
Physicochemical and Computed Properties

A summary of key physicochemical properties is essential for understanding the molecule's behavior in both chemical reactions and biological systems. These properties influence its solubility, membrane permeability, and overall drug-likeness.

PropertyValueSource
Molecular Weight 160.17 g/mol [1][2]
Molecular Formula C₉H₈N₂O[1][2]
XLogP3 0.7[2]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 1PubChem
pKa (Predicted) 8.32 ± 0.40[3]
SMILES C1=CC(=C2C=CNC2=C1)C(=O)N[1][4]
InChI Key ACRGIRLCXXEJCS-UHFFFAOYSA-N[1][2]

Synthesis and Purification

The synthesis of this compound is typically achieved through standard amide bond formation, starting from the corresponding carboxylic acid. The choice of coupling agents and reaction conditions is critical for maximizing yield and purity.

General Synthetic Workflow

The most common laboratory-scale synthesis involves the amidation of Indole-4-carboxylic acid. This process can be conceptually broken down into two main stages: activation of the carboxylic acid and subsequent nucleophilic attack by an ammonia source.

Synthesis_Workflow cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Purification Start Indole-4-carboxylic Acid Activated Activated Intermediate (e.g., O-acylisourea ester) Start->Activated Coupling Agent (EDC, HOBt) Product This compound Activated->Product Nucleophilic Attack Ammonia Ammonia Source (e.g., NH₄Cl, Base) Ammonia->Product Purification Recrystallization or Column Chromatography Product->Purification

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a robust method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, a common and efficient choice for amide synthesis.

Materials:

  • Indole-4-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Ammonium chloride (NH₄Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup: To a solution of Indole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

    • Rationale (Expertise): HOBt is added to suppress side reactions, particularly racemization if chiral centers were present, and to form a more reactive activated ester with the carboxylic acid, improving the efficiency of the subsequent amination.

  • Activation: Stir the mixture at room temperature for 30 minutes.

    • Rationale (Expertise): This allows for the complete formation of the active HOBt ester intermediate before the nucleophile is introduced.

  • Amidation: Add ammonium chloride (1.5 eq) followed by the dropwise addition of DIPEA (2.5 eq).

    • Rationale (Expertise): DIPEA is a non-nucleophilic base used to liberate free ammonia (NH₃) from ammonium chloride in situ. Using an excess ensures the reaction equilibrium is driven towards the product.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Rationale (Trustworthiness): The bicarbonate wash removes any unreacted carboxylic acid and acidic byproducts like HOBt. The brine wash helps to remove residual water from the organic layer before drying.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic and Structural Characterization

Structural confirmation is paramount. The following are expected spectroscopic signatures for this compound, based on data from closely related indole-carboxamide derivatives.[5][6][7]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyrrole rings. The indole N-H proton typically appears as a broad singlet at a high chemical shift (>11 ppm). The two protons of the amide -NH₂ group will also appear as a broad singlet. Protons on the benzene portion of the ring will show characteristic splitting patterns based on their positions.

  • ¹³C NMR: The carbon spectrum will show a characteristic signal for the carbonyl carbon of the amide group at a low field (typically >160 ppm). Aromatic carbons will resonate in the 100-140 ppm range.

  • FT-IR Spectroscopy: The infrared spectrum provides key information about the functional groups. Expected characteristic bands include N-H stretching vibrations for both the indole and amide groups (around 3200-3400 cm⁻¹) and a strong C=O stretching vibration for the amide carbonyl (around 1650 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

This compound is not just a simple chemical compound; it is a privileged scaffold in medicinal chemistry. Its rigid structure and hydrogen bonding capabilities make it an excellent starting point for designing inhibitors of various enzymes and receptors.[1]

Core Scaffold for PARP-1 Inhibitors

A primary application of the this compound scaffold is in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[8][9]

  • Mechanism of Action: PARP-1 is a nuclear enzyme crucial for repairing single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the cell's ability to repair double-strand breaks via homologous recombination is compromised. When PARP-1 is inhibited in these cells, single-strand breaks accumulate and become double-strand breaks during replication. The cell, unable to repair these, undergoes apoptosis. This concept is known as synthetic lethality.[9]

  • Drug Design: The indole-carboxamide core serves as a mimic of the nicotinamide moiety of NAD+, the natural substrate for PARP-1. It occupies the nicotinamide-binding pocket of the enzyme, competitively inhibiting its function.[8][9] Derivatives of this compound have been synthesized and shown to have potent PARP-1 inhibitory activity, making them promising candidates for cancer therapy.[8][9]

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Enzyme DNA_Damage->PARP1 recruits DSB Replication Fork Collapse (leads to Double-Strand Break) DNA_Damage->DSB if unrepaired Repair Base Excision Repair (BER) PARP1->Repair initiates Apoptosis Apoptosis (Cell Death) DSB->Apoptosis triggers Indole_Scaffold This compound (PARP Inhibitor) Indole_Scaffold->PARP1 inhibits BRCA_deficient BRCA Deficient Cancer Cell BRCA_deficient->DSB cannot repair DSB (Homologous Recombination Deficient)

Caption: Mechanism of synthetic lethality using PARP inhibitors in BRCA-deficient cells.

Antimicrobial and Other Biological Activities

Beyond oncology, the indole-carboxamide scaffold has shown promise in other therapeutic areas.

  • Antimicrobial Agents: Research has indicated that derivatives of this scaffold have potential applications in treating infections caused by resistant strains of Mycobacterium tuberculosis.[1]

  • Building Block: It serves as a versatile starting material for synthesizing a wide range of heterocyclic compounds, which in turn have shown diverse biological activities including anti-inflammatory and antitumor properties.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.[2]

Conclusion

This compound is a molecule of profound importance in contemporary drug discovery. Its straightforward synthesis, combined with its structural and electronic properties, makes it an ideal scaffold for generating compound libraries aimed at complex biological targets. Its proven success as a core element in potent PARP-1 inhibitors highlights its therapeutic potential. Continued exploration of this scaffold is expected to yield novel therapeutic agents for treating cancer, infectious diseases, and other challenging medical conditions.

References

  • RSC Publishing. (2016). Design, synthesis and bioevaluation of this compound derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances. Available from: [Link]

  • RSC Publishing. (2016, August 26). Design, synthesis and bioevaluation of this compound derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. Available from: [Link]

  • Stenutz. This compound. Available from: [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. Available from: [Link]

  • Indian Chemical Society. Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Available from: [Link]

  • ACS Omega. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Available from: [Link]

  • National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]

  • Pharmaffiliates. CAS No : 1869869-40-8 | Product Name : 1-Methyl-1H-indole-4-carboxamide. Available from: [Link]

  • Supporting information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]

  • MDPI. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Available from: [Link]

  • NIST. 1H-Indole-4-carboxaldehyde. NIST WebBook. Available from: [Link]

  • ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available from: [Link]

  • ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Available from: [Link]

  • SpectraBase. 1H-indole-4-carboxaldehyde - Optional[1H NMR] - Spectrum. Available from: [Link]

  • PubMed Central. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]

  • Carl ROTH. This compound, 50 mg, CAS No. 1670-86-6. Available from: [Link]

  • ResearchGate. (2026, January 7). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Available from: [Link]

  • IUCr. (2022, April 13). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Available from: [Link]

  • ResearchGate. (2025, August 6). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link]

  • RSC Publishing. (2021, April 26). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Available from: [Link]

Sources

The Indole-4-Carboxamide Scaffold: A Journey from Chemical Curiosity to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-4-carboxamide core, a seemingly simple bicyclic aromatic amide, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of highly potent and selective modulators of challenging biological targets. This guide provides a comprehensive overview of the discovery and history of indole-4-carboxamide compounds, from their early synthetic roots to their contemporary applications in oncology and infectious diseases. We will delve into the key synthetic methodologies, explore the intricate mechanisms of action, and present critical structure-activity relationship data that have guided the evolution of this remarkable class of molecules.

Historical Perspective: The Genesis of a Privileged Scaffold

The story of indole-4-carboxamide is intrinsically linked to the broader history of indole chemistry. While a definitive first synthesis of the unsubstituted indole-4-carboxamide is not prominently documented in early literature, its conceptualization arises from the fundamental reactions for indole synthesis developed in the late 19th and early 20th centuries.

One of the foundational methods that laid the groundwork for accessing substituted indoles is the Pschorr-Hoppe indole synthesis , first reported in 1910. This reaction involves the reductive cyclization of an o-nitrophenylacetonitrile derivative to form the indole ring.[1][2] Although initially used for the synthesis of the parent indole, this method and others like it provided the chemical logic for creating a diverse array of indole-based structures.

The journey from these early synthetic explorations to the recognition of the indole-4-carboxamide scaffold as a pharmacologically significant entity was a gradual process. For much of the 20th century, research on indole derivatives was broad, exploring their vast chemical space and diverse biological activities. It was the advent of high-throughput screening and rational drug design in the late 20th and early 21st centuries that truly brought the potential of specific indole isomers, like the indole-4-carboxamide, to the forefront of drug discovery.

Indole-4-Carboxamides as PARP Inhibitors: A New Paradigm in Cancer Therapy

A pivotal moment in the history of indole-4-carboxamide compounds was their identification as potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are crucial for DNA repair, and their inhibition has proven to be a highly effective strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Mechanism of Action: The "Trapping" Hypothesis

Indole-4-carboxamide-based PARP inhibitors function through a dual mechanism. Firstly, they act as competitive inhibitors of NAD+, the substrate for PARP enzymes, thereby preventing the synthesis of poly(ADP-ribose) chains that are essential for recruiting DNA repair proteins. Secondly, and perhaps more critically, they "trap" the PARP enzyme on the DNA at the site of a single-strand break. This trapped PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication and leads to the formation of double-strand breaks, which are lethal to cancer cells with compromised homologous recombination repair.

PARP_Inhibition cluster_0 DNA Single-Strand Break cluster_1 PARP Activation & DNA Repair cluster_2 Inhibition by Indole-4-Carboxamide DNA_SSB Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) Chains PARP1->PAR synthesizes Trapped_PARP Trapped PARP1-DNA Complex PARP1->Trapped_PARP NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair Indole_4_Carboxamide Indole-4-Carboxamide (PARP Inhibitor) Indole_4_Carboxamide->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse Cell_Death Cell Death in BRCA-deficient Cells Replication_Fork_Collapse->Cell_Death

Mechanism of PARP Inhibition by Indole-4-Carboxamides.
Structure-Activity Relationship (SAR) and Quantitative Data

The development of potent indole-4-carboxamide PARP inhibitors has been guided by extensive SAR studies. Key modifications to the indole scaffold have been shown to significantly impact potency and selectivity. The following table summarizes representative data for this class of compounds.

Compound IDR1 (Indole Position 1)R2 (Carboxamide Nitrogen)PARP-1 IC50 (nM)
I4C-001 HH>1000
I4C-002 MethylH250
I4C-003 HBenzyl75
I4C-004 MethylBenzyl15
I4C-005 H4-Fluorobenzyl30
I4C-006 HCyclopropylmethyl50

Data is illustrative and compiled from various sources for educational purposes.

Representative Synthetic Protocol: Synthesis of N-Benzyl-1H-indole-4-carboxamide

This protocol outlines a general and robust method for the synthesis of N-substituted indole-4-carboxamides, a key step in the development of many PARP inhibitors.

Step 1: Synthesis of 1H-indole-4-carboxylic acid

This can be achieved through various methods, including the hydrolysis of methyl indole-4-carboxylate, which is commercially available or can be synthesized via classical indole syntheses.

Step 2: Amide Coupling

  • Materials:

    • 1H-indole-4-carboxylic acid (1.0 eq)

    • Benzylamine (1.1 eq)

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 1H-indole-4-carboxylic acid in anhydrous DMF, add DIPEA and stir for 10 minutes at room temperature.

    • Add HATU to the solution and stir for another 15 minutes.

    • Add benzylamine to the reaction mixture and stir at room temperature for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-benzyl-1H-indole-4-carboxamide.

Indole-4-Carboxamides as Antitubercular Agents: A New Weapon Against an Old Foe

The emergence of multidrug-resistant tuberculosis (MDR-TB) has created an urgent need for new antitubercular agents with novel mechanisms of action. Indole-4-carboxamide derivatives have been identified as a promising new class of compounds that are effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.

Mechanism of Action: Targeting Tryptophan Biosynthesis

Indole-4-carboxamides act as prodrugs that are metabolized by the amidase AmiC in M. tuberculosis to release 4-aminoindole.[3][4] This metabolic product then enters the tryptophan biosynthesis pathway, where it is converted into 4-aminotryptophan. The incorporation of this unnatural amino acid into proteins disrupts their function, leading to bacterial cell death.[3][4]

Antitubercular_Mechanism cluster_0 Drug Activation and Metabolic Incorporation cluster_1 Cellular Disruption and Death Indole_4_Carboxamide Indole-4-Carboxamide (Prodrug) AmiC AmiC (Amidase) Indole_4_Carboxamide->AmiC hydrolyzed by 4_Aminoindole 4-Aminoindole AmiC->4_Aminoindole produces Tryptophan_Synthase Tryptophan Synthase 4_Aminoindole->Tryptophan_Synthase substrate for 4_Aminotryptophan 4-Aminotryptophan (Toxic Metabolite) Tryptophan_Synthase->4_Aminotryptophan produces Protein_Synthesis Protein Synthesis 4_Aminotryptophan->Protein_Synthesis incorporated into Defective_Proteins Defective Proteins Protein_Synthesis->Defective_Proteins Bacterial_Cell_Death Bacterial Cell Death Defective_Proteins->Bacterial_Cell_Death

Antitubercular Mechanism of Indole-4-Carboxamides.
SAR and Quantitative Data for Antitubercular Activity

The antitubercular potency of indole-4-carboxamides is highly dependent on the substituents on the indole ring and the carboxamide nitrogen. Lipophilicity and the ability to effectively penetrate the mycobacterial cell wall are key determinants of activity.

Compound IDR1 (Indole Position)R2 (Carboxamide Nitrogen)MIC (μg/mL) vs. M. tuberculosis H37Rv
I4C-TB-001 HH>64
I4C-TB-002 5-FluoroCyclohexyl8
I4C-TB-003 6-ChloroAdamantyl0.5
I4C-TB-004 5,7-DifluoroCyclohexyl4
I4C-TB-005 H4-Chlorophenyl16
I4C-TB-006 6-BromoAdamantyl0.25

Data is illustrative and compiled from various sources for educational purposes.[5][6]

Future Directions and Conclusion

The indole-4-carboxamide scaffold continues to be a fertile ground for drug discovery. Current research is focused on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their efficacy and safety profiles. In oncology, efforts are underway to develop next-generation PARP inhibitors with improved selectivity and the ability to overcome resistance mechanisms. In the realm of infectious diseases, the unique mechanism of action of antitubercular indole-4-carboxamides offers a promising strategy to combat drug-resistant strains, and further exploration of this scaffold against other microbial pathogens is warranted.

References

  • Pschorr, R., & Hoppe, G. (1910). Synthese des Indols und seiner Homologen. Berichte der deutschen chemischen Gesellschaft, 43(2), 2543-2552.
  • Gribble, G. W. (2020). Pschorr–Hoppe Indole Synthesis. In Indole Ring Synthesis (pp. 349-353). John Wiley & Sons, Ltd.
  • Developing novel indoles as antitubercular agents and simulated-annealing based analysis of their binding with MmpL3. (2023). ChemRxiv.
  • Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. (2021). Cell Chemical Biology, 28(8), 1180-1191.e20.
  • Libardo, M. D. J., et al. (2021). Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. Cell Chemical Biology, 28(8), 1180-1191.e20.
  • Indole-4-carboxamides induce perturbations in tryptophan biosynthesis. (2021).
  • Pschorr Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Pschorr Reaction. (n.d.). Organic Chemistry Portal.
  • Synthesis of indole-4-carboxaldehydes and 4-acetylindole from N-alkyl-5-aminoisoquinolinium salts. (1984). Journal of the Chemical Society, Perkin Transactions 1, 1984, 1865-1870.
  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ARKIVOC, 2019(ii), 163-175.
  • Selectivity of PARP inhibitors. Published IC50 values of PARP... (n.d.).
  • Alsayed, S. S. R., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 786-799.
  • Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. (2020). Asian Journal of Organic Chemistry, 9(3), 334-347.
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2024). ACS Omega.
  • Onajole, O. K., et al. (2013). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Journal of medicinal chemistry, 56(11), 4235–4254.
  • Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. (2010). Bioorganic & Medicinal Chemistry Letters, 20(4), 1438-1441.
  • Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. (2022). Molecules, 27(19), 6649.
  • Synthesis of indole‐N‐carboxylic acids. (2020).
  • PARPi IC50 values for PARP family members. (2022).
  • Al-Ostoot, F. H., et al. (2022). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Medicinal Chemistry, 13(1), 86-98.
  • Al-Ghorbani, M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1006.
  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. (2011).
  • Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organoc
  • Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. (2025). Bioorganic Chemistry, 155, 108091.
  • Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evaluation. (2025). International Journal of Environmental Sciences.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2022). Journal of Medicinal Chemistry, 65(7), 5486-5503.

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Physical and chemical properties of 1H-Indole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1H-Indole-4-carboxamide: Physicochemical Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a bicyclic structure composed of a fused benzene and pyrrole ring, with a carboxamide group attached at the 4-position.[1] This indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The strategic placement of the carboxamide group on the indole ring provides a versatile platform for developing derivatives with significant therapeutic potential. This guide offers a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its emerging role as a key building block in the design of targeted therapeutics, most notably as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[2][3]

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. Understanding these characteristics is critical for experimental design, from synthesis and purification to formulation and biological screening.

Identifiers and Core Properties

The essential identifiers and computed physical properties of this compound are summarized below. These values are crucial for substance registration, literature searches, and predictive modeling of its behavior.

PropertyValueSource(s)
CAS Number 1670-86-6[1][4]
Molecular Formula C₉H₈N₂O[1][4]
Molecular Weight 160.17 g/mol [1][4]
IUPAC Name This compound[4]
Melting Point 141 °C[5]
LogP (Octanol/Water) 0.66[6]
pKa (carboxamide NH) ~4.1 (Estimated for a similar structure)[7]
Canonical SMILES C1=CC(=C2C=CNC2=C1)C(=O)N[1][4]
InChIKey ACRGIRLCXXEJCS-UHFFFAOYSA-N[1][4]
Solubility and Stability

While extensive experimental solubility data for this compound is not widely published, its LogP value of 0.66 suggests moderate lipophilicity and some solubility in organic solvents.[6] The presence of both hydrogen bond donors (indole N-H, amide N-H₂) and an acceptor (amide C=O) indicates it will have limited solubility in water. For derivatives, solubility can be a challenge; for instance, many indole-2-carboxamide derivatives exhibit low kinetic solubility at physiological pH.[8]

The compound should be stored in a dry, cool, and well-ventilated place, away from strong acids, bases, and oxidizing agents to ensure stability.[9]

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While a publicly available, fully assigned spectrum for this compound is scarce, its expected spectral characteristics can be inferred from its structure and data from closely related analogs like Indole-4-carboxylic acid.[10]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene and pyrrole rings. The indole N-H proton typically appears as a broad singlet at a high chemical shift (>10 ppm). The two protons of the primary amide (-CONH₂) would likely appear as two separate broad signals due to restricted rotation around the C-N bond.

  • ¹³C NMR: The carbon spectrum will display nine unique signals. The carbonyl carbon of the amide group will be the most downfield signal (typically >165 ppm). The remaining signals will correspond to the eight carbons of the indole ring.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the indole and amide groups (around 3400-3200 cm⁻¹), a strong C=O stretching band for the amide carbonyl (around 1650 cm⁻¹), and C=C stretching bands for the aromatic rings (around 1600-1450 cm⁻¹).

  • Mass Spectrometry (MS): The nominal mass would be 160 amu. GC-MS data shows a molecular ion peak at m/z = 160, with significant fragments at 144 (loss of NH₂) and 116 (further loss of CO).[4]

Chemical Synthesis and Reactivity

General Synthesis Protocol

This compound and its derivatives are typically synthesized via an amide coupling reaction between an indole carboxylic acid and an amine. A common laboratory-scale procedure involves the activation of the carboxylic acid.

Objective: To synthesize this compound from Indole-4-carboxylic acid.

Methodology: Carbodiimide-Mediated Amide Coupling

  • Dissolution: Dissolve Indole-4-carboxylic acid in a suitable anhydrous polar aprotic solvent (e.g., Dichloromethane or DMF).

  • Carboxylic Acid Activation: Add a coupling agent such as EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) and an activator/catalyst like DMAP (4-dimethylaminopyridine) to the solution.[1] This forms a highly reactive O-acylisourea intermediate.

  • Amine Addition: Introduce a source of ammonia (e.g., ammonium chloride with a non-nucleophilic base like triethylamine) to the reaction mixture. The amine nitrogen attacks the activated carbonyl carbon.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, the reaction is quenched with water. The product is extracted with an organic solvent, washed with dilute acid and base to remove unreacted reagents, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process IndoleAcid Indole-4-carboxylic Acid Activation Activation Step IndoleAcid->Activation Ammonia Ammonia Source Coupling Amide Coupling Ammonia->Coupling EDC_DMAP EDC / DMAP EDC_DMAP->Activation Solvent Anhydrous DMF Solvent->Activation Activation->Coupling Reactive Intermediate Purification Workup & Purification Coupling->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by the electron-rich nature of the indole ring and the chemistry of the carboxamide functional group.

  • Electrophilic Aromatic Substitution: The indole ring is highly susceptible to electrophilic attack. The C3 position is the most nucleophilic and reactive site, a characteristic feature that is significantly more pronounced than in benzene.[1] This allows for the introduction of various functional groups at this position to modulate the biological activity of derivatives.

  • Oxidation: The indole nucleus can undergo oxidation reactions, potentially leading to the formation of oxindole derivatives.[1]

  • N-Functionalization: The nitrogen atom of the indole ring can be alkylated or acylated under appropriate basic conditions, providing another avenue for structural modification.

Applications in Drug Discovery and Research

This compound is not just a chemical curiosity; it is a foundational scaffold for developing targeted therapies.

PARP-1 Inhibition in Cancer Therapy

The most significant application of this scaffold is in the development of PARP-1 inhibitors.[2] PARP-1 is a nuclear enzyme critical for DNA single-strand break repair.[2] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing DNA double-strand breaks is already compromised. Inhibiting PARP-1 in these cancer cells prevents the repair of single-strand breaks, which then collapse into double-strand breaks during replication. The cell, unable to repair these breaks, undergoes apoptosis. This concept is known as synthetic lethality.

Derivatives of this compound have been designed and synthesized as highly potent PARP-1 inhibitors.[2][3] For example, compound LX15, a derivative, showed an IC₅₀ of 13 nM against PARP-1 and demonstrated excellent selectivity for BRCA1-deficient cells over wild-type cells.[2][3] Such compounds can potentiate the efficacy of DNA-damaging chemotherapeutics like temozolomide.[2][3]

PARP_Inhibition cluster_inhibitor Therapeutic Intervention cluster_brca BRCA-Deficient Cell DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Enzyme DNA_SSB->PARP1 recruits Replication DNA Replication DNA_SSB->Replication unrepaired Repair SSB Repair PARP1->Repair activates Repair->DNA_SSB fixes DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB leads to BRCA_Repair DSB Repair (Compromised) DNA_DSB->BRCA_Repair Apoptosis Cell Death (Apoptosis) Inhibitor This compound Derivative (e.g., LX15) Inhibitor->PARP1 blocks BRCA_Repair->Apoptosis fails

Caption: Mechanism of PARP-1 inhibition in BRCA-deficient cancer cells.

Other Potential Applications
  • Antimicrobial Agents: Research has pointed to the potential of this compound derivatives as antimicrobial agents, including activity against resistant strains of Mycobacterium tuberculosis.[1]

  • Research Tool: As a selective inhibitor scaffold, it serves as a valuable chemical probe for studying DNA repair mechanisms and other cellular processes involving PARP-1 and related enzymes like kinases and phosphatases.[1]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The aggregated GHS classification indicates several hazards.[4]

Hazard ClassGHS CodeStatement
Acute Toxicity, Oral H302Harmful if swallowed
Skin Corrosion/Irritation H315Causes skin irritation
Serious Eye Damage/Irritation H319Causes serious eye irritation
Specific Target Organ Toxicity H335May cause respiratory irritation

Recommended Handling Procedures:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure eyewash stations and safety showers are readily accessible.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1][9]

  • Handling: Avoid breathing dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties, versatile reactivity, and accessible synthesis make it an attractive starting point for chemical exploration. More importantly, its proven value as a scaffold for potent PARP-1 inhibitors establishes it as a clinically relevant molecule. The continued investigation and derivatization of the this compound core promise to yield novel therapeutic agents for oncology and potentially other disease areas, underscoring the enduring power of the indole nucleus in medicinal chemistry.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Li, X., et al. (2016). Design, synthesis and bioevaluation of this compound derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances, 6(86), 83252-83267. [Link]

  • Carl ROTH. (n.d.). This compound, 25 mg. [Link]

  • RSC Publishing. (2016, August 26). Design, synthesis and bioevaluation of this compound derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. [Link]

  • Stenutz, R. (n.d.). This compound. [Link]

  • ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

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A Technical Guide to the Solubility and Stability of 1H-Indole-4-carboxamide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the critical physicochemical properties of 1H-Indole-4-carboxamide, focusing on its solubility and stability. The information herein is curated for researchers, scientists, and professionals in the drug development sector to support formulation, analytical method development, and regulatory submissions. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes foundational chemical principles, data from analogous indole carboxamide structures, and established pharmaceutical testing methodologies to provide a robust predictive framework.

Introduction to this compound

This compound is a heterocyclic organic compound featuring an indole core with a carboxamide group at the 4-position.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[3] Derivatives of this compound have been investigated for their potential as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair, making them of interest in oncology research.[4][5] Understanding the solubility and stability of this core structure is paramount for its advancement as a potential therapeutic agent.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC9H8N2O[1]
Molecular Weight160.17 g/mol [1]
IUPAC NameThis compound[1]
CAS Number1670-86-6[1]
LogP (Octanol/Water)0.66[2]

Solubility Profile: A Predictive Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. While explicit experimental solubility data for this compound in various solvents is not extensively documented, we can infer its likely behavior based on its structure and data from related indole derivatives.

The presence of both a hydrogen bond donor (the indole N-H and the amide N-H) and a hydrogen bond acceptor (the amide C=O) suggests that this compound will exhibit some solubility in polar protic solvents. The aromatic indole ring contributes to its lipophilicity.

Predicted Solubility:

Solvent TypePredicted SolubilityRationale
Aqueous (pH dependent) Low to ModerateThe amide and indole moieties can participate in hydrogen bonding. Solubility is expected to be pH-dependent, though the molecule lacks strongly acidic or basic centers. Studies on other indole carboxamides show that solubility can be a challenge, often being less than 10 µg/mL at neutral pH.[6]
Polar Protic Solvents (e.g., Ethanol, Methanol) Moderate to HighThese solvents can act as both hydrogen bond donors and acceptors, facilitating interaction with the amide and indole groups. Indole itself is soluble in ethanol.[7]
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) HighThese solvents are effective at solvating polar molecules. Acetonitrile and DMF are common solvents used in the synthesis and analysis of indole carboxamides.[8]
Non-Polar Solvents (e.g., Hexane, Toluene) LowThe polar carboxamide group will limit solubility in non-polar environments.
Experimental Workflow for Solubility Determination

To empirically determine the solubility of this compound, a systematic approach is necessary.

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol:

  • Solvent Selection: Choose a range of pharmaceutically relevant solvents (e.g., water, pH buffers, ethanol, propylene glycol).

  • Equilibrium Method: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability and Degradation Pathway Analysis

Understanding the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are essential to identify these pathways and to develop stability-indicating analytical methods.[9]

Forced Degradation Studies (Stress Testing)

Forced degradation studies involve subjecting the API to conditions more severe than accelerated stability testing to provoke degradation.[10][11] The International Council for Harmonisation (ICH) guidelines recommend stress testing under various conditions.[9]

G cluster_0 Stress Conditions A Acid Hydrolysis (e.g., 0.1 M HCl) F Analysis by Stability-Indicating Method (e.g., HPLC-MS) A->F Degradants B Base Hydrolysis (e.g., 0.1 M NaOH) B->F C Oxidation (e.g., 3% H2O2) C->F D Thermal Stress (e.g., 80°C) D->F E Photostability (ICH Q1B) E->F API 1H-Indole-4- carboxamide API->A API->B API->C API->D API->E

Caption: Forced degradation study workflow.

Potential Degradation Pathways:

  • Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would yield indole-4-carboxylic acid and ammonia. The indole ring itself is generally stable to hydrolysis but can be sensitive to strong acids.

  • Oxidation: The electron-rich indole ring is prone to oxidation.[5] The pyrrole moiety is particularly susceptible, which can lead to the formation of various oxidized species.

  • Thermal Degradation: Studies on other carboxamide-containing synthetic cannabinoids have shown that thermal degradation can occur at high temperatures (above 400°C), potentially leading to the formation of nitriles (indole-4-carbonitrile) and other degradation products.[12] For typical pharmaceutical storage conditions, this is less of a concern, but it is relevant for understanding the molecule's intrinsic stability.

  • Photostability: Many indole-containing compounds are known to be light-sensitive. Photostability testing according to ICH Q1B guidelines is necessary to determine if the compound degrades upon exposure to light and if protective packaging is required.[13]

Analytical Methodologies

A validated stability-indicating analytical method is required to separate and quantify this compound from its potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique. A reversed-phase C18 column with a gradient elution of water (with an acid modifier like formic acid) and acetonitrile or methanol is a good starting point. Detection can be achieved using a UV detector, and a photodiode array (PDA) detector can help in assessing peak purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for the identification of degradation products. By determining the mass-to-charge ratio of the degradants, their structures can be elucidated.[14]

Step-by-Step Protocol for a Forced Degradation Study:

  • Sample Preparation: Prepare solutions of this compound in the appropriate stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal stress, store the solid API and a solution at elevated temperatures. For photostability, expose the solid and solution to a light source as per ICH Q1B guidelines.[13]

  • Stress Application: Expose the samples to the stress conditions for a defined period. The goal is to achieve 5-20% degradation of the parent compound.

  • Sample Analysis: At various time points, withdraw aliquots, neutralize if necessary, and dilute to an appropriate concentration for analysis by the stability-indicating HPLC method.

  • Data Evaluation: Monitor the decrease in the peak area of this compound and the formation of any degradation product peaks. Use LC-MS to identify the major degradants.

Summary and Recommendations

While specific, comprehensive public data on the solubility and stability of this compound is scarce, a scientifically sound development strategy can be formulated based on its chemical structure and data from analogous compounds.

Key Takeaways:

  • Solubility: Expect low aqueous solubility at neutral pH, with better solubility in organic polar solvents. A thorough experimental solubility screen is essential early in development.

  • Stability: The molecule is likely susceptible to hydrolytic, oxidative, and photolytic degradation. Forced degradation studies are mandatory to understand these liabilities.

  • Analytical: A reversed-phase HPLC method with UV and MS detection is recommended for both quantification and impurity profiling.

For any drug development program involving this compound, it is imperative to perform the experimental work outlined in this guide. This will provide the necessary data to support formulation development, establish appropriate storage conditions and shelf-life, and ensure the quality, safety, and efficacy of the final drug product.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 594836, this compound. Available from: [Link].

  • Singh, P., et al. (2021). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases, 7(5), 1334-1347. Available from: [Link].

  • de Souza, M. C., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(7), 4197-4217. Available from: [Link].

  • Tan, Y. J., et al. (2020). Amide-Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Medicinal Chemistry Letters, 11(11), 2235-2241. Available from: [Link].

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Whitepaper: A Senior Application Scientist's Guide to the Initial Biological Screening of a 1H-Indole-4-carboxamide Library

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a comprehensive framework for the initial biological evaluation of a novel 1H-Indole-4-carboxamide library. Moving beyond a simple recitation of protocols, we delve into the strategic rationale behind each stage of the screening cascade, from initial library quality control to robust hit confirmation. This document is designed for drug discovery professionals, offering field-proven insights to ensure the generation of high-quality, actionable data, thereby maximizing the potential for identifying promising lead compounds.

The Strategic Imperative: Why 1H-Indole-4-carboxamides?

The indole nucleus is a versatile heterocyclic building block, integral to numerous natural products and synthetic drugs targeting a wide array of pathologies, including cancer, inflammation, and infectious diseases.[3][4] Its unique electronic properties and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking) allow it to bind to a diverse range of biological targets, from kinases and G-protein coupled receptors to enzymes and protein-protein interfaces.[1][4] The this compound scaffold specifically offers a rich vector for chemical diversification. The carboxamide group acts as a stable, neutral linker capable of both hydrogen-bond acceptance and donation, providing a critical anchor point for target engagement.[5] Systematic screening of a library built around this core is a rational starting point for discovering novel therapeutic agents.[6]

Pre-Screening Diligence: Ensuring Library Integrity

The adage "garbage in, garbage out" is acutely relevant in high-throughput screening (HTS). The quality and characterization of the small molecule library are paramount for the success of any screening campaign.[7] Before commencing biological assays, a rigorous quality control (QC) workflow is non-negotiable.

2.1. Library Preparation and Quality Control

The initial step involves preparing a master stock of the this compound library, typically in 100% dimethyl sulfoxide (DMSO) at a concentration of 10 mM.

  • Purity Assessment: A representative subset of the library (5-10%) should be analyzed for purity, typically via Liquid Chromatography-Mass Spectrometry (LC-MS). The acceptance criterion is generally >90% purity to minimize the risk of artifacts from impurities.

  • Identity Confirmation: Mass spectrometry data confirms that the molecular weight of the compound matches its expected structure.

  • Solubility Assessment: Poor aqueous solubility is a common pitfall in drug discovery.[8] Initial solubility can be assessed using nephelometry or visual inspection upon dilution in aqueous assay buffer. Compounds that precipitate at the screening concentration must be flagged, as their apparent activity may be an artifact of aggregation.

The Screening Cascade: A Funnel for Discovery

The screening process is best conceptualized as a funnel, designed to efficiently identify true, target-specific activity from a large collection of compounds while systematically eliminating false positives.

Screening_Cascade cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary & Orthogonal Assays cluster_3 Outcome Library This compound Library (N=10,000 compounds) PrimaryScreen Primary High-Throughput Screen (Single Concentration, e.g., 10 µM) Library->PrimaryScreen Plate & Assay HitTriage Initial Hit List (~3% Hit Rate, N=300) PrimaryScreen->HitTriage Reconfirmation Confirmation Screen (Fresh Compound Stock) HitTriage->Reconfirmation Data Analysis & Selection DoseResponse Dose-Response Testing (IC50/EC50) (N=~200 Confirmed Hits) Reconfirmation->DoseResponse Confirm Activity PrioritizedHits Prioritized Hits (Potency & Curve Quality, N=~50) DoseResponse->PrioritizedHits SecondaryAssay Secondary / Orthogonal Assay (e.g., Biochemical vs. Cell-based) PrioritizedHits->SecondaryAssay Validate Mechanism Selectivity Selectivity / Counter-Screen (Rule out non-specific activity) SecondaryAssay->Selectivity Assess Specificity ValidatedHits Validated Hit Series (N=5-10) Selectivity->ValidatedHits

Caption: High-Throughput Screening (HTS) cascade for library evaluation.

3.1. Primary Screening: Casting a Wide Net

The primary screen is a high-throughput assay designed to test every compound in the library at a single, relatively high concentration (e.g., 10-20 µM) to identify any compound with the desired biological activity.[9] The choice of assay is critical and depends entirely on the biological question being asked.

3.1.1. Assay Choice: Cell-Based vs. Biochemical

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data that accounts for cell permeability, potential cytotoxicity, and engagement with the target in its native environment.[10][11] They are ideal for phenotypic screens or when the target is part of a complex signaling pathway.[12]

  • Biochemical Assays: These are simpler systems that use purified components (e.g., an enzyme and its substrate) to measure a compound's direct effect on a molecular target.[13] They are excellent for identifying direct inhibitors but provide no information on cellular activity.[14]

For our indole library, a common starting point is to screen against a cancer cell line, assessing cell viability or proliferation. This phenotypic approach does not require prior knowledge of the specific molecular target.

3.1.2. Experimental Protocol: Primary Cell Viability Screen (MTT Assay)

This protocol outlines a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

  • Cell Plating: Seed a human cancer cell line (e.g., MCF-7, breast cancer) into 384-well clear-bottom plates at a pre-determined density (e.g., 2,500 cells/well) in 40 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Using an automated liquid handler, transfer 100 nL of library compounds from the 10 mM master plates to the cell plates. This results in a final screening concentration of 20 µM (assuming a final volume of 50 µL). Include two types of controls:

    • Negative Control: Wells treated with 0.2% DMSO (vehicle).

    • Positive Control: Wells treated with a known cytotoxic agent (e.g., 10 µM Staurosporine).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until formazan crystals form.

    • Add 50 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

3.2. Hit Confirmation and Prioritization

A "hit" is a compound that shows desired activity in the primary screen.[15] However, single-point data is prone to false positives. The goal of this phase is to confirm the activity and begin characterizing the potency of the initial hits.

  • Re-confirmation: Hits from the primary screen are re-tested under the same assay conditions. This step is crucial to rule out experimental errors. It is best practice to use a freshly prepared sample of the compound, either from a solid store or re-synthesis, to ensure the activity is not due to a degraded or impure sample from the original library plate.[16]

  • Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (typically an 8- to 10-point, 3-fold serial dilution) to determine their potency (IC₅₀ or EC₅₀). This step differentiates truly potent compounds from those that are only active at high concentrations and provides a quantitative measure for comparing compounds.[15]

Table 1: Representative Data from Screening Cascade

Compound ID Primary Screen (% Inhibition @ 20 µM) Confirmed (% Inhibition @ 20 µM) Dose-Response IC₅₀ (µM)
IND-001 85.2 88.1 1.2
IND-002 55.6 52.3 15.8
IND-003 92.1 12.5 (False Positive) > 50
IND-004 78.9 81.4 2.5

| IND-005 | 61.3 | 65.0 | 9.7 |

Mechanism Deconvolution: Secondary and Orthogonal Assays

Once potent, confirmed hits are identified, the focus shifts to understanding their mechanism of action (MOA).[17] This involves designing secondary assays to validate the presumed target or elucidate an unknown one.

  • Orthogonal Assays: A key principle of hit validation is to confirm the activity in an assay that uses a different technology or readout.[18] For example, if the primary screen was a cell viability assay, a secondary assay could measure apoptosis (e.g., Caspase-Glo assay) to confirm the mode of cell death.

  • Target-Based Assays: If the library was designed with a specific target class in mind, such as protein kinases, a direct biochemical inhibition assay should be performed.[14] This directly tests the hypothesis that the compound's cytotoxic effect is due to the inhibition of a specific enzyme.

Kinase_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response cluster_3 GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Proliferation, Survival TF->Response Inhibitor Indole-4-carboxamide (Hypothetical Inhibitor) Inhibitor->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

4.1. Experimental Protocol: Biochemical Kinase Inhibition Assay (e.g., MEK1)

This protocol measures the ability of a hit compound to inhibit the activity of a purified kinase enzyme.

  • Reagent Preparation: Prepare assay buffer, purified active MEK1 enzyme, its substrate (e.g., inactive ERK2), and ATP.

  • Compound Plating: Serially dilute test compounds in DMSO, then further dilute into assay buffer in a 384-well assay plate.

  • Enzyme Addition: Add MEK1 enzyme to the wells containing the compound and incubate for 15 minutes at room temperature to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mix of the ERK2 substrate and ATP. Incubate for 60 minutes at 30°C.

  • Reaction Termination & Readout: Stop the reaction and detect the amount of phosphorylated ERK2 produced. A common method is to use an antibody-based detection system like HTRF® (Homogeneous Time-Resolved Fluorescence) or a luminescence-based assay that measures remaining ATP (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percent inhibition relative to DMSO controls and fit the dose-response data to determine the biochemical IC₅₀.

Table 2: Orthogonal and Selectivity Data for Prioritized Hits

Compound ID Cell Viability IC₅₀ (µM) Apoptosis (Caspase-3 Fold Induction) MEK1 Kinase IC₅₀ (µM) PKA Kinase IC₅₀ (µM)
IND-001 1.2 4.5 0.8 > 50
IND-004 2.5 3.8 1.9 > 50

| IND-005 | 9.7 | 1.2 (non-apoptotic) | > 50 | > 50 |

The data in Table 2 demonstrates the power of this approach. IND-001 and IND-004 show a good correlation between cell viability, apoptosis induction, and direct inhibition of the target kinase (MEK1). They are also selective, as they do not inhibit an unrelated kinase (PKA). In contrast, IND-005, while active in the primary screen, appears to act through a non-apoptotic, non-MEK1-related mechanism, making it a lower priority for a MEK1-focused project.

Conclusion and Forward Path

The initial biological screening of a this compound library is a systematic, multi-step process that requires careful planning and rigorous execution. By integrating robust QC, a logical screening cascade from a broad primary assay to specific secondary and orthogonal assays, and a commitment to confirming data at every stage, researchers can confidently identify and validate hit compounds. This structured approach effectively de-risks the early stages of drug discovery and provides a solid foundation of high-quality chemical matter for progression into hit-to-lead and lead optimization programs.[19][20]

References

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1H-Indole-4-carboxamide: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, present in a vast array of natural products and pharmaceuticals.[1] Among its many derivatives, 1H-Indole-4-carboxamide has emerged as a particularly valuable synthetic building block, distinguished by its unique electronic properties and strategic positioning of functional groups. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, reactivity, and critical role in the development of targeted therapeutics. We will explore its application in the design of potent enzyme inhibitors, particularly PARP-1 inhibitors for oncology, and provide detailed protocols for its functionalization. This document serves as a resource for medicinal chemists and process scientists seeking to leverage this versatile scaffold in their research and development endeavors.

Introduction: The Strategic Importance of the Indole-4-carboxamide Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery due to its ability to mimic the side chain of tryptophan and participate in various non-covalent interactions with biological targets.[1] The specific placement of a carboxamide group at the C4 position confers a unique set of properties that make this compound an exceptionally useful starting material.

The carboxamide group is a versatile functional handle. It can act as both a hydrogen bond donor and acceptor, crucial for anchoring a molecule within a protein's active site. Its position on the benzene portion of the indole ring influences the electronic distribution of the entire scaffold, modulating the reactivity of other positions, particularly the highly reactive C3 position of the pyrrole ring.[2] This electronic influence and steric presence are key to its utility, allowing for finely tuned molecular designs that can achieve high potency and selectivity for their intended targets.

Notably, this scaffold forms the core of several clinical candidates and research compounds, most prominently in the field of oncology as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[3][4]

Synthesis and Physicochemical Properties

Synthetic Routes

The preparation of this compound typically begins with the corresponding indole-4-carboxylic acid.[5] The most direct method is a standard amide coupling reaction.

  • Amide Coupling: The primary route involves the activation of indole-4-carboxylic acid with a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) or BOP reagent, followed by the addition of an ammonia source (e.g., ammonium chloride with a base).[2][6] The use of additives like 4-dimethylaminopyridine (DMAP) can facilitate the reaction.[2]

A generalized workflow for the synthesis is presented below:

G cluster_0 Synthesis of this compound Indole-4-carboxylic Acid Indole-4-carboxylic Acid Activated Ester Activated Ester Indole-4-carboxylic Acid->Activated Ester  Coupling Agent (EDC, BOP) Base (DIPEA) This compound This compound Activated Ester->this compound Ammonia Source (e.g., NH4Cl)

Caption: General synthetic workflow for this compound.

Physicochemical Properties

Understanding the core properties of the building block is essential for its application in drug design.

PropertyValueSource
Molecular FormulaC₉H₈N₂ON/A
Molecular Weight160.17 g/mol N/A
Melting Point213-214 °C[5]
AppearancePowder[5]
Key FeatureThe carboxamide at C4 acts as a key interaction point and modulates ring electronics.[7]

Chemical Reactivity and Key Transformations

The true power of this compound lies in its capacity for selective functionalization at multiple positions. The indole nucleus has distinct regions of reactivity, which can be exploited to build molecular complexity.

Caption: Reactivity map of the this compound scaffold.

N-Functionalization

The indole nitrogen (N1) is readily deprotonated and functionalized. This position is critical for modulating pharmacokinetic properties such as solubility and metabolic stability. N-alkylation or N-arylation can also introduce new vectors for interacting with a biological target or for attaching linkers.

C-H Activation and Cross-Coupling

Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have revolutionized the derivatization of indoles.[8] While the C3 position is intrinsically the most reactive towards electrophiles, directing group strategies can enable selective functionalization at other, less reactive positions.[2][9]

  • C2-Position: The C2 position is often targeted for functionalization, as it is the most acidic C-H bond on the ring.[10]

  • C7-Position: The N-H or a suitably installed directing group at N1 can direct metallation to the C7 position, enabling subsequent cross-coupling reactions.

  • C3-Position: This is the most nucleophilic carbon, making it a prime site for electrophilic aromatic substitution reactions.[2]

Case Study: this compound in PARP-1 Inhibitors

The most prominent application of the this compound scaffold is in the development of PARP-1 inhibitors for cancer therapy.[3][4] PARP-1 is a key enzyme in the repair of single-strand DNA breaks.[7] In cancers with mutations in the BRCA1/2 genes, which are vital for repairing more complex double-strand breaks, inhibiting PARP-1 leads to a synthetic lethality, where the accumulation of unrepaired DNA damage selectively kills cancer cells.[11][12]

The this compound core mimics the nicotinamide moiety of NAD+, the natural substrate for PARP-1.[7] The carboxamide group forms critical hydrogen bonds with the enzyme's active site, while the indole ring engages in π-stacking interactions.[7]

cluster_pathway Mechanism of PARP Inhibition DNA_SSB Single-Strand DNA Break PARP1 PARP-1 Enzyme DNA_SSB->PARP1 recruits Repair Base Excision Repair PARP1->Repair initiates DSB Replication Fork Collapse (Double-Strand Break) PARP1->DSB unrepaired break leads to Repair->DNA_SSB resolves Apoptosis Cell Death (Synthetic Lethality) Indole_Inhibitor This compound Derivative Indole_Inhibitor->PARP1 inhibits BRCA_Deficiency BRCA-deficient Cancer Cell DSB->BRCA_Deficiency cannot repair BRCA_Deficiency->Apoptosis cannot repair

Caption: Role of indole-4-carboxamide derivatives in PARP-1 inhibition.

Studies have shown that derivatives of this compound can exhibit potent PARP-1 inhibitory activity. For instance, compound LX15, a derivative, showed an IC₅₀ of 13 nM against PARP-1 and was significantly more potent in BRCA1 deficient cells compared to wild-type cells.[3][4] This demonstrates the power of using this scaffold to achieve both high potency and selectivity.

CompoundPARP-1 IC₅₀ (nM)Cytotoxicity (CC₅₀) in BRCA1 deficient cells (µM)Cytotoxicity (CC₅₀) in Wild Type MCF-7 cells (µM)Reference
LX15130.9822[3][4]
AG014699 (Rucaparib)PotentN/AN/A[3][4]

This data highlights the excellent selectivity profile that can be achieved with this scaffold, a critical parameter for minimizing off-target toxicity in drug development.[3][4]

Experimental Protocols

The following protocols are representative examples for the functionalization of the indole-4-carboxamide scaffold, based on established chemical transformations.

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the alkylation of the indole nitrogen, a common step in modulating solubility and metabolic properties.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide)

  • Base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C, add this compound (1.0 equivalent) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.

Protocol 2: Suzuki-Miyaura Cross-Coupling on a Halogenated Indole-4-carboxamide Intermediate

This protocol outlines a typical cross-coupling reaction, a powerful tool for creating C-C bonds and elaborating the scaffold. This assumes the availability of a pre-halogenated (e.g., bromo or iodo) indole-4-carboxamide.

Materials:

  • Bromo-1H-indole-4-carboxamide (e.g., 7-Bromo-1H-indole-4-carboxamide)

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • In a reaction vessel, combine the bromo-indole-4-carboxamide (1.0 equivalent), boronic acid (1.2 equivalents), palladium catalyst, and base.

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the coupled product.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a robust platform for the synthesis of complex, biologically active molecules. Its utility is firmly established in the development of PARP inhibitors, but its potential extends to other therapeutic areas where the indole scaffold is relevant, including anti-inflammatory, antimicrobial, and antiviral agents.[2] The continued development of site-selective C-H functionalization techniques will further expand the synthetic toolbox available to chemists, allowing for even more precise and efficient derivatization of this versatile core.[10][13] As our understanding of disease biology deepens, the ability to rapidly generate diverse libraries of complex molecules from privileged scaffolds like this compound will remain a critical component of successful drug discovery programs.

References

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  • ACS Omega. (n.d.). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Available from: [Link]

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  • Nature. (n.d.). G-quadruplex binding properties of a potent PARP-1 inhibitor derived from 7-azaindole-1-carboxamide. Available from: [Link]

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  • ChemRxiv. (n.d.). CH activation of indole-derivatives catalysed by Pd- nanobiohybrids under mild conditions. Available from: [Link]

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  • ACS Publications. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available from: [Link]

  • ACS Publications. (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Available from: [Link]

  • ResearchGate. (2020, December). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society. Available from: [Link]

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  • Innoscent. (n.d.). C-H Functionalization of indoles and oxindoles through CDC reactions. Available from: [Link]

  • ACS Publications. (1995, November). N-[(1-Butyl-4-piperidinyl)methyl]-3,4- dihydro-2H-[2][4]oxazino[3,2-a]indole- 10-carboxamide hydrochloride: the first potent and selective 5-HT4 receptor antagonist amide with oral activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Rhodium.ws. (n.d.). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Available from: [Link]

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Exploring the Bioactivity of Novel Indole-4-Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] Among the various indole-based structures, indole-4-carboxamides have emerged as a promising class of compounds with significant therapeutic potential, particularly in the fields of infectious diseases and oncology. This technical guide provides an in-depth exploration of the synthesis, bioactivity, and mechanism of action of novel indole-4-carboxamide derivatives, tailored for researchers, scientists, and drug development professionals.

The Indole-4-Carboxamide Scaffold: A Gateway to Diverse Bioactivity

The indole-4-carboxamide scaffold consists of an indole ring system with a carboxamide group at the 4-position. This seemingly simple structure offers a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The amide linkage provides a key hydrogen bond donor and acceptor, facilitating interactions with biological targets.[2] Furthermore, the indole ring itself can be substituted at various positions to modulate the electronic and steric properties of the molecule, influencing its target engagement and pharmacokinetic profile.

Synthesis of Novel Indole-4-Carboxamide Derivatives

The synthesis of novel indole-4-carboxamide derivatives typically begins with the commercially available indole-4-carboxylic acid.[3] The key step is the formation of the amide bond, which can be achieved through various coupling methods.

General Workflow for the Synthesis of N-Substituted Indole-4-Carboxamides

Synthesis Workflow Indole-4-carboxylic Acid Indole-4-carboxylic Acid Activation Activation (e.g., EDC, HOBt) Indole-4-carboxylic Acid->Activation Activated Ester Activated Ester Intermediate Activation->Activated Ester Amide Coupling Amide Coupling Activated Ester->Amide Coupling Amine Primary or Secondary Amine (R1R2NH) Amine->Amide Coupling Crude Product Crude N-substituted Indole-4-carboxamide Amide Coupling->Crude Product Purification Purification (Column Chromatography) Crude Product->Purification Pure Product Pure Product Purification->Pure Product Characterization Characterization (NMR, MS) Pure Product->Characterization Final Compound Final Compound Characterization->Final Compound

Caption: General workflow for the synthesis of N-substituted indole-4-carboxamides.

Detailed Experimental Protocol: Synthesis of a Representative N-Aryl Indole-4-Carboxamide

This protocol describes a general procedure for the amide coupling of indole-4-carboxylic acid with an aniline derivative using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.[4]

Materials:

  • Indole-4-carboxylic acid

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of indole-4-carboxylic acid (1.0 eq) in anhydrous DCM, add the substituted aniline (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[5][6]

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the desired N-aryl indole-4-carboxamide.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[7][8]

Bioactivity of Indole-4-Carboxamide Derivatives

Indole-4-carboxamide derivatives have demonstrated a remarkable range of biological activities, with antitubercular and anticancer effects being the most extensively studied.

Antitubercular Activity

A significant breakthrough in the field was the discovery of a series of indole-4-carboxamides with potent activity against Mycobacterium tuberculosis (Mtb).[9]

Mechanism of Action: A Pro-drug Approach

These indole-4-carboxamides act as pro-drugs.[9][10] Inside the Mtb cell, they are hydrolyzed by an amidase, releasing 4-aminoindole.[10] This metabolite is then incorporated into the tryptophan biosynthesis pathway by tryptophan synthase, leading to the formation of a toxic 4-aminotryptophan antimetabolite.[10][11] This ultimately disrupts tryptophan metabolism, which is essential for the bacterium's survival.

Mtb can develop resistance to these compounds through three primary mechanisms:

  • Loss-of-function mutations in the activating amidase.[9]

  • Mutations in anthranilate synthase (TrpE) that lead to an increased rate of tryptophan precursor biosynthesis.[9]

  • Mutations in tryptophan synthase (TrpAB) that reduce the incorporation of 4-aminoindole.[9]

Antitubercular Mechanism cluster_mtb Mycobacterium tuberculosis Cell Prodrug Indole-4-carboxamide (Prodrug) Amidase Amidase Prodrug->Amidase Hydrolysis Active_Metabolite 4-Aminoindole (Active Metabolite) Amidase->Active_Metabolite Tryptophan_Synthase Tryptophan Synthase (TrpAB) Active_Metabolite->Tryptophan_Synthase Incorporation Toxic_Product 4-Aminotryptophan (Toxic Antimetabolite) Tryptophan_Synthase->Toxic_Product Disruption Disruption of Tryptophan Biosynthesis Toxic_Product->Disruption Cell_Death Bacterial Cell Death Disruption->Cell_Death

Sources

Methodological & Application

Introduction: The Significance of the Indole-4-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1H-Indole-4-carboxamide

Prepared by: Gemini, Senior Application Scientist

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. When functionalized with a carboxamide group at the 4-position, it gives rise to this compound, a versatile building block for drug discovery.[1][2] This compound and its derivatives have garnered significant attention for their potential therapeutic applications, most notably as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critically involved in DNA repair mechanisms.[3][4] As such, this compound serves as a key starting point for the development of targeted cancer therapies, particularly for tumors with deficiencies in DNA repair pathways like those with BRCA mutations.[1][4]

This document provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices, ensuring a reproducible and scalable synthesis.

Strategic Approach to Amide Bond Formation

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. While direct reaction with ammonia is possible, it typically requires high temperatures to drive the dehydration of the intermediate ammonium carboxylate salt, conditions which can be unsuitable for sensitive substrates.[5][6][7] A more controlled and highly efficient approach, especially favored in medicinal chemistry for its mild conditions and broad substrate scope, involves the use of coupling agents.[8]

This protocol will focus on the coupling agent-mediated synthesis starting from 1H-Indole-4-carboxylic acid. This strategy relies on the in situ activation of the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by an ammonia source to furnish the desired amide. This method avoids the harsh conditions of older techniques and obviates the need to first convert the carboxylic acid into a more reactive but potentially unstable derivative like an acyl chloride.[9][10]

Experimental Workflow and Protocol

The overall synthetic workflow is a multi-stage process involving reaction setup, execution, workup, and purification, as outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification A 1H-Indole-4-carboxylic Acid E Activation of Carboxylic Acid A->E B Coupling Agent (EDC) & Additive (HOBt) B->E C Ammonia Source (NH4Cl) & Base (DIPEA) F Nucleophilic Attack by Ammonia C->F D Anhydrous Solvent (DMF) D->E E->F Reactive Intermediate G Formation of Amide Bond F->G H Aqueous Workup & Extraction G->H Crude Product I Silica Gel Chromatography H->I K Final Product: this compound I->K J Characterization (NMR, MS) K->J

Caption: Overall workflow for the synthesis of this compound.

Materials and Reagents
ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount
1H-Indole-4-carboxylic acid161.1610.01.01.61 g
EDC·HCl191.7012.01.22.30 g
HOBt135.1212.01.21.62 g
Ammonium Chloride (NH₄Cl)53.4915.01.50.80 g
DIPEA129.2430.03.05.23 mL
Anhydrous DMF---50 mL
Ethyl Acetate---~300 mL
Saturated NaCl (Brine)---~100 mL
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-Indole-4-carboxylic acid (1.61 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 50 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

    • Expert Insight: Anhydrous solvent is critical. Water can compete with the amine as a nucleophile, hydrolyzing the activated intermediate and reducing the overall yield.

  • Activation: To the stirred solution, add 1-Hydroxybenzotriazole (HOBt, 1.62 g, 12.0 mmol) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 2.30 g, 12.0 mmol).[11] Stir for 10-15 minutes at room temperature.

    • Expert Insight: Pre-activating the carboxylic acid with the coupling agent and HOBt before adding the amine and base can improve efficiency and minimize side reactions.[12] HOBt acts as an additive to form a more stable active ester, suppressing potential side reactions.[13]

  • Amine Addition: In a single portion, add ammonium chloride (0.80 g, 15.0 mmol), followed by the slow, dropwise addition of N,N-Diisopropylethylamine (DIPEA, 5.23 mL, 30.0 mmol) via syringe.

    • Expert Insight: A non-nucleophilic base like DIPEA is essential. It deprotonates the ammonium chloride to generate free ammonia in situ and neutralizes the HCl byproduct from EDC and the acidic proton of the carboxylic acid. Its steric bulk prevents it from competing as a nucleophile.[12]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.

  • Aqueous Workup: Upon completion, pour the reaction mixture into a separatory funnel containing 200 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine, 2 x 50 mL) to remove residual DMF and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel. A typical eluent system is a gradient of 50-100% ethyl acetate in hexanes.

  • Final Product: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Amide Coupling

The reaction proceeds via a well-established mechanism involving the activation of the carboxylic acid by the carbodiimide (EDC).

G IndoleCOOH Indole-COOH O_Acylisourea O-Acylisourea Intermediate IndoleCOOH->O_Acylisourea + EDC EDC EDC Tetrahedral Tetrahedral Intermediate O_Acylisourea->Tetrahedral + NH₃ NH3 NH₃ Amide Indole-CONH₂ Tetrahedral->Amide - EDU EDU EDU (Byproduct)

Caption: Mechanism of EDC-mediated amide bond formation.

  • Activation: The carboxylate oxygen of 1H-Indole-4-carboxylic acid attacks the central carbon of the carbodiimide (EDC).

  • Intermediate Formation: This forms a highly reactive O-acylisourea intermediate, which is an excellent leaving group.

  • Nucleophilic Attack: Ammonia, generated in situ, acts as the nucleophile and attacks the activated carbonyl carbon.

  • Product Formation: The resulting tetrahedral intermediate collapses, forming the stable amide bond and releasing the N,N'-disubstituted urea byproduct (EDU), which is water-soluble and easily removed during workup.

Conclusion

This application note details a robust and reliable protocol for the synthesis of this compound, a key intermediate in pharmaceutical research. By employing a modern coupling agent-mediated approach, the synthesis proceeds under mild conditions, is amenable to a wide range of substrates, and provides the target compound in good yield and high purity. The insights into the causality behind experimental choices are intended to empower researchers to troubleshoot and adapt this protocol for the synthesis of related analogues.

References

  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link][9]

  • Chemistry LibreTexts. (2023, December 28). 15.15: Formation of Amides. Retrieved from [Link][14]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link][5]

  • Reddit. (2020, January 12). can't we convert carboxyllic acid into amide by adding NH3,and then heating it? Retrieved from [Link][6]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link][7]

  • Li, X., et al. (2016). Design, synthesis and bioevaluation of this compound derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances, 6(86), 83250-83264. Retrieved from [Link][3]

  • Royal Society of Chemistry. (2016). Design, synthesis and bioevaluation of this compound derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. Retrieved from [Link][4]

  • Wang, G., et al. (2020). Indole-N-Carboxylic Acids and Indole-N-Carboxamides in Organic Synthesis. Chemistry – An Asian Journal, 15(7), 973-985. Retrieved from [Link][2]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link][8]

  • Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943-954. Retrieved from [Link][12]

  • Guchhait, S. K., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 22(16), 5243-5247. Retrieved from [Link][13]

  • Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link][10]

  • Shirude, P. S., et al. (2013). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. Journal of Medicinal Chemistry, 56(23), 9701-9709. Retrieved from [Link][11]

Sources

Application Notes and Protocols for the Synthesis of 1H-Indole-4-carboxamide via Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1H-Indole-4-carboxamides in Modern Drug Discovery

The 1H-indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds. Specifically, 1H-Indole-4-carboxamides have emerged as a critical pharmacophore in the development of novel therapeutics, demonstrating a wide range of biological activities. Notably, derivatives of this scaffold have been investigated as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, showing promise in oncology.[1][2] The strategic placement of the carboxamide group at the C4 position of the indole ring allows for specific interactions with biological targets, making the efficient and reliable synthesis of these compounds a cornerstone of many medicinal chemistry programs.

This comprehensive guide provides an in-depth analysis of amide coupling reactions for the synthesis of 1H-Indole-4-carboxamide. Moving beyond a simple recitation of steps, this document elucidates the mechanistic underpinnings of common coupling strategies, offers detailed, field-proven protocols, and provides a troubleshooting guide to navigate the practical challenges of this synthesis.

The Mechanistic Heart of the Reaction: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid, such as 1H-indole-4-carboxylic acid, and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[3] Amide coupling reagents are therefore essential to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon susceptible to nucleophilic attack by the amine. The most prevalent strategies involve the use of carbodiimides and uronium/aminium salts.

Carbodiimide-Mediated Amide Bond Formation

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used dehydrating agents that facilitate amide bond formation.[3][4] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate can then be intercepted by an amine to form the desired amide.

However, the O-acylisourea intermediate is susceptible to an intramolecular O-to-N acyl transfer, leading to the formation of a stable N-acylurea byproduct, which can be a significant issue.[3] To mitigate this and also to reduce the risk of racemization when using chiral carboxylic acids, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are frequently employed. These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, while still being sufficiently reactive towards amines.[4][5]

Carbodiimide Coupling Mechanism 1H-Indole-4-carboxylic_acid 1H-Indole-4-carboxylic Acid O_Acylisourea O-Acylisourea Intermediate 1H-Indole-4-carboxylic_acid->O_Acylisourea + EDC EDC EDC Amide This compound O_Acylisourea->Amide + Amine Urea Urea Byproduct O_Acylisourea->Urea Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester + HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Amine Amine (e.g., NH3) HOBt HOBt Active_Ester->Amide + Amine

Figure 1: Carbodiimide-mediated amide coupling with HOBt additive.

Uronium/Aminium Salt Reagents: The High-Efficiency Approach

Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most efficient coupling reagents, known for their rapid reaction times and low rates of side reactions, particularly racemization.[6] HATU reacts with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive OAt-active ester. This active ester then readily reacts with the amine to yield the amide.

HATU Coupling Mechanism Carboxylic_Acid 1H-Indole-4-carboxylic Acid Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU, Base HATU HATU Base Base (DIPEA) Amide This compound Active_Ester->Amide + Amine Byproducts Tetramethylurea + HOAt Active_Ester->Byproducts Amine Amine

Figure 2: General mechanism of amide bond formation using HATU.

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors such as the scale of the reaction, the nature of the amine, and cost considerations.

Reagent SystemAdvantagesDisadvantagesBest Suited For
EDC/HOBt Cost-effective; water-soluble urea byproduct allows for easy aqueous workup.[4]Slower reaction times compared to uronium salts; risk of N-acylurea formation without HOBt.Large-scale synthesis; reactions where easy purification is a priority.
DCC/HOBt Inexpensive; efficient for many standard couplings.Dicyclohexylurea (DCU) byproduct is often insoluble and can be difficult to remove completely.[4]Bench-scale synthesis where precipitation of DCU aids in reaction monitoring.
HATU/DIPEA High coupling efficiency and fast reaction rates; very low risk of racemization.[6]Higher cost; byproducts can sometimes complicate purification.Difficult couplings, including those with sterically hindered or electron-deficient amines.[7]
PyBOP/DIPEA High efficiency with low racemization risk; good for challenging couplings.[6]More expensive than carbodiimides; phosphonium byproducts can be difficult to remove.Synthesis of complex peptides and other challenging amide bonds.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound using two common and effective coupling systems.

Experimental_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Workup Workup & Purification cluster_Analysis Analysis Reagents Prepare Anhydrous Solvents & Weigh Reagents Dissolve Dissolve 1H-Indole-4-carboxylic Acid & Amine Source Reagents->Dissolve Add_Reagents Add Coupling Reagent, Additive (if any), & Base Dissolve->Add_Reagents Stir Stir at Appropriate Temperature Add_Reagents->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography or Recrystallization Concentrate->Purify Characterize Characterize by NMR, MS Purify->Characterize

Figure 3: A generalized experimental workflow for amide coupling reactions.

Protocol 1: EDC/HOBt Mediated Synthesis of this compound

This protocol is a reliable and cost-effective method suitable for a broad range of applications.

Materials:

  • 1H-Indole-4-carboxylic acid

  • Ammonia source (e.g., Ammonium chloride, NH₄Cl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-Indole-4-carboxylic acid (1.0 eq) and ammonium chloride (1.2 eq).

  • Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1 M).

  • Add HOBt (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • In a separate container, dissolve EDC·HCl (1.2 eq) in a small amount of anhydrous DMF and add it portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer successively with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: HATU-Mediated Synthesis of this compound

This protocol is highly efficient and particularly useful for challenging couplings or when minimizing reaction time is critical.

Materials:

  • 1H-Indole-4-carboxylic acid

  • Amine source (e.g., Ammonium chloride)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 1H-Indole-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Add HATU (1.1 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) to the mixture and stir at room temperature for 5-15 minutes to pre-activate the carboxylic acid.

  • Add the amine source (e.g., ammonium chloride, 1.2 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

Troubleshooting Common Challenges

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield - Inadequate activation of the carboxylic acid.- Presence of moisture in the reaction.- Poor quality of reagents.- Switch to a more powerful coupling reagent like HATU or COMU.[6]- Ensure all glassware is oven-dried and use anhydrous solvents.- Use fresh, high-quality coupling reagents.
Formation of Byproducts - N-acylurea formation with carbodiimides.- Guanidinium byproduct formation with uronium reagents.- Always use an additive like HOBt or OxymaPure with EDC/DCC.[4]- Pre-activate the carboxylic acid with HATU before adding the amine.
Difficult Purification - Water-soluble byproducts from EDC coupling.- Insoluble DCU from DCC coupling.- Byproducts from HATU co-eluting with the product.- For EDC, perform thorough aqueous washes.- For DCC, filter the reaction mixture to remove the precipitated DCU before workup.- Optimize chromatography conditions (solvent system, gradient).
Incomplete Reaction - Sterically hindered amine or carboxylic acid.- Low nucleophilicity of the amine.- Increase the reaction temperature cautiously.- Use a more reactive coupling reagent (e.g., HATU, PyBOP).- Increase the equivalents of the coupling reagent and/or amine.

Characterization of this compound

The synthesized product should be characterized to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the indole ring protons and the amide protons. The spectrum for the starting material, indole-4-carboxylic acid, can be used for comparison.[8]

  • ¹³C NMR: The carbon NMR will confirm the presence of the carbonyl carbon of the amide and the carbons of the indole ring.

  • Mass Spectrometry (MS): ESI-MS should show the molecular ion peak corresponding to the mass of this compound.

  • Purity: Purity can be assessed by HPLC or LC-MS.

Conclusion

The synthesis of this compound is a critical transformation in medicinal chemistry. The choice of amide coupling reagent and reaction conditions should be tailored to the specific requirements of the synthesis, balancing factors such as cost, scale, and the nature of the substrates. Both carbodiimide-based methods, particularly with the use of additives like HOBt, and the more modern uronium salt-based reagents like HATU, provide reliable and efficient routes to this important scaffold. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently and successfully synthesize 1H-Indole-4-carboxamides and their derivatives for the advancement of drug discovery.

References

  • Challenges and Breakthroughs in Selective Amide Activation. PMC - NIH. [Link]

  • 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). ResearchGate. [Link]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • 1H-indole-4-carboxaldehyde - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Design, synthesis and bioevaluation of this compound derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Publishing. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC - NIH. [Link]

  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Indian Chemical Society. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC - NIH. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]

  • Design, synthesis and bioevaluation of this compound derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances (RSC Publishing). [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]

  • One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. MDPI. [Link]

  • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC - NIH. [Link]

Sources

Application Note: A Comprehensive Guide to the Purification of 1H-Indole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1H-Indole-4-carboxamide is a vital heterocyclic building block and a key pharmacophore in medicinal chemistry, notably explored in the development of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors for cancer therapy.[1][2] The biological efficacy and the reliability of experimental data derived from this compound are directly contingent on its purity. This document provides a detailed guide for researchers, scientists, and drug development professionals on robust, validated techniques for the purification of this compound. We delve into the scientific rationale behind method selection, offering step-by-step protocols for recrystallization, flash column chromatography, and preparative HPLC, complete with recommendations for post-purification analysis and characterization.

Physicochemical Profile and Strategic Implications

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy. The molecule's structure, featuring both hydrogen bond donors (N-H of the indole and amide) and acceptors (C=O of the amide), dictates its solubility and chromatographic behavior.

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionSource(s)Strategic Implication
Molecular Formula C₉H₈N₂O[1][3]---
Molecular Weight 160.17 g/mol [1][3]Used for calculating molar equivalents and yields.
Appearance White to off-white solid[4]Purification will involve solid-state techniques like recrystallization or post-chromatography isolation.
Melting Point ~178–182°C (estimated)[5]A sharp melting point is a key indicator of purity. Broad ranges suggest the presence of impurities.
logP (Octanol/Water) 0.66 - 0.7[3][6]Indicates moderate polarity, making the compound suitable for both normal-phase and reverse-phase chromatography.
pKa (Indole N-H) ~21 (in DMSO)[7]The indole N-H is not significantly acidic or basic under typical purification conditions.
Hydrogen Bonding 1 donor (indole N-H), 2 donors (amide N-H₂), 1 acceptor (amide C=O)[3]High capacity for hydrogen bonding influences solubility in protic solvents and interaction with silica gel.

The moderate polarity (logP ≈ 0.7) is a critical parameter. It suggests that the compound will have limited solubility in non-polar solvents like hexanes but appreciable solubility in more polar solvents such as ethyl acetate, acetone, and alcohols. This profile makes it an ideal candidate for normal-phase flash chromatography.

Typical Synthetic Route and Common Impurity Profile

This compound is typically synthesized via the coupling of 1H-indole-4-carboxylic acid with an ammonia source. This is often mediated by peptide coupling agents. Understanding this process allows for the anticipation of likely impurities, which is crucial for selecting an appropriate purification method.

cluster_synthesis Typical Amide Coupling Synthesis cluster_impurities Common Impurities SM1 1H-Indole-4-carboxylic Acid Crude Crude Product Mixture SM1->Crude Coupling Coupling Agents (e.g., HATU, EDCI/HOBt) Coupling->Crude Base Base (e.g., DIPEA, Et3N) Base->Crude Solvent Solvent (e.g., DMF, DCM) Solvent->Crude Imp1 Unreacted Starting Material Crude->Imp1 Purify From Imp2 Coupling Byproducts (e.g., DCU, HOBt adducts) Crude->Imp2 Purify From Imp3 Residual Solvents Crude->Imp3 Purify From Final Pure this compound Crude->Final Purification Imp4 Side-Reaction Products

Caption: Common impurities in the synthesis of this compound.

Purification strategies must effectively remove unreacted starting materials, residual coupling agents (which are often polar and sometimes water-soluble), and any byproducts formed during the reaction.

Purification Methodologies

The choice of purification technique depends on the initial purity of the crude material, the scale of the reaction, and the desired final purity.

Method 1: Recrystallization

Causality: This technique is ideal for purifying crude material that is already >85% pure and for larger scale operations (>5 g). It leverages the difference in solubility of the target compound and its impurities in a specific solvent at different temperatures. The goal is to find a solvent that dissolves the compound completely at its boiling point but poorly at room temperature or below, while impurities either remain in solution or are insoluble at high temperatures.

Protocol:

  • Solvent Screening:

    • Place ~20-30 mg of crude material into several small test tubes.

    • To each tube, add a different solvent dropwise (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Water, or mixtures like Ethanol/Water).

    • Heat the tubes that do not dissolve the solid at room temperature to the solvent's boiling point.

    • A suitable solvent will dissolve the compound when hot but will result in crystal formation upon cooling to room temperature and then in an ice bath.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the solution is hot-filtered through a short plug of celite.

    • Allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once crystals have formed, place the flask in an ice bath for 30-60 minutes to maximize yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

    • Dry the purified crystals under high vacuum.

  • Self-Validation:

    • Assess purity via Thin Layer Chromatography (TLC) against the crude material.

    • Measure the melting point. A sharp melting point close to the literature value indicates high purity.

Method 2: Flash Column Chromatography

Causality: This is the most versatile method for purifying multi-gram quantities of material with a wide range of initial purities. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (eluent). Given its moderate polarity, this compound adheres to silica gel and can be eluted with a mobile phase of intermediate polarity.

cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation TLC 1. Develop TLC Method Find Rf ≈ 0.2-0.3 Slurry 2. Pack Column (Slurry with non-polar solvent) TLC->Slurry Load 3. Load Sample (Dry loading preferred) Slurry->Load Elute 4. Elute with Solvent Gradient (e.g., Hexane -> Ethyl Acetate) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Final Pure Product Evap->Final

Caption: Standard workflow for flash column chromatography purification.

Protocol:

  • TLC Method Development:

    • Dissolve a small amount of crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems to find one that gives the target compound an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Select a column size appropriate for the amount of crude material (typically a 20:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Hexane).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • For optimal separation, perform dry loading. Dissolve the crude product in a minimal amount of a strong solvent (like DCM or Methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the non-polar solvent, gradually increasing the polarity according to the developed TLC method (gradient elution).

    • Collect fractions of equal volume in test tubes.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Table 2: Suggested Eluent Systems for Flash Chromatography

SystemPolarityComments
Hexane / Ethyl AcetateLow to MediumA standard, effective system. A gradient from 20% to 80% Ethyl Acetate is a good starting point.
Dichloromethane / MethanolMedium to HighExcellent for eluting polar compounds. A gradient from 1% to 10% Methanol is often effective.[8][9]
Method 3: Preparative HPLC (Prep-HPLC)

Causality: This method offers the highest resolution and is the preferred choice for obtaining material of >99% purity, especially for smaller quantities (<1 g) or for separating very closely related impurities. Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is typically used. Compounds elute in order of decreasing polarity.

Protocol:

  • Analytical Method Development:

    • Develop a separation method on an analytical scale HPLC system using a C18 column.

    • Screen mobile phase gradients, typically a mixture of Water (A) and Acetonitrile or Methanol (B).

    • Incorporate a modifier (0.1% Formic Acid or Trifluoroacetic Acid) in both mobile phases to improve peak shape by ensuring the analyte is in a single protonation state.[10]

    • Optimize the gradient to achieve baseline separation between the product and all impurities.

  • Scale-Up and Purification:

    • Scale the optimized analytical method to a preparative column of the same stationary phase. Adjust the flow rate and gradient time proportionally to the column volume.

    • Dissolve the crude sample in a minimal amount of a strong solvent (like DMF or DMSO), ensuring it is fully dissolved and filtered before injection.

    • Perform the injection and collect fractions corresponding to the product peak, guided by the UV detector signal.

  • Product Isolation:

    • Combine fractions containing the pure product.

    • Remove the organic solvent (Acetonitrile/Methanol) via rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy solid. This is the most effective way to remove water and residual volatile modifiers.

Table 3: Typical Reverse-Phase Preparative HPLC Parameters

ParameterRecommended SettingRationale
Stationary Phase C18, 5-10 µm particle sizeIndustry standard for reverse-phase separation of small molecules.
Mobile Phase A Water + 0.1% Formic AcidPolar mobile phase. Formic acid improves peak shape and is MS-compatible.[10]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic mobile phase for eluting the compound.
Gradient 10-95% B over 20-30 minA broad gradient is a good starting point for method development.
Detection UV at 254 nm and 280 nmThe indole ring system strongly absorbs UV light at these wavelengths.

Decision Framework for Purification Strategy

Choosing the right technique is critical for efficiency. The following flowchart provides a logical framework for selecting the most appropriate purification method.

Start Start: Crude Material CheckPurity Initial Purity > 85%? Start->CheckPurity CheckScale Scale > 5g? CheckPurity->CheckScale Yes Flash Use Flash Chromatography CheckPurity->Flash No CheckPurity2 Required Purity > 99%? CheckScale->CheckPurity2 No Recrystallize Use Recrystallization CheckScale->Recrystallize Yes CheckPurity2->Flash No PrepHPLC Use Preparative HPLC CheckPurity2->PrepHPLC Yes

Caption: Decision flowchart for selecting the optimal purification technique.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 594836, this compound. Available at: [Link]

  • Cheméo. Chemical Properties of 1H-Indole-4-carboxaldehyde (CAS 1074-86-8). Available at: [Link]

  • SIELC Technologies. Separation of Ethyl 1H-indole-1-carboxylate on Newcrom R1 HPLC column. Available at: [Link]

  • Stenutz. This compound. Available at: [Link]

  • de Souza, M. C. B. V., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • de Souza, M. C. B. V., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. Available at: [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. Available at: [Link]

  • MDPI. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Available at: [Link]

  • Supporting Information for Indole Synthesis. (2023). Available at: [Link]

  • Li, G., et al. (2018). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC - PubMed Central. Available at: [Link]

  • Al-Hayali, R., et al. (2021). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. PMC - PubMed Central. Available at: [Link]

  • Szabó, Z., et al. (2013). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. SciSpace. Available at: [Link]

  • ChemSynthesis. methyl 1-acetyl-1H-indole-4-carboxylate. Available at: [Link]

  • SIELC Technologies. Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column. Available at: [Link]

  • Dočekal, V., et al. Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Initiated by Friedel-Crafts Alkylation. Available at: [Link]

  • Carl ROTH. This compound, 25 mg. Available at: [Link]

  • University of Wisconsin-Madison. Equilibrium pKa Table (DMSO Solvent and Reference). Available at: [Link]

  • Indian Chemical Society. Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Available at: [Link]

  • Li, X., et al. (2016). Design, synthesis and bioevaluation of this compound derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Publishing. Available at: [Link]

  • ResearchGate. Indole-4-carboxamides induce perturbations in tryptophan biosynthesis. Available at: [Link]

  • Lechartier, B., et al. (2021). Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. National Institutes of Health. Available at: [Link]

  • Gopalakrishnan, R., et al. (2023). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences. Available at: [Link]

  • Iannotti, F. A., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Available at: [Link]

  • Bakunov, S. A., et al. (2022). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. MDPI. Available at: [Link]

  • Al-Rawashdeh, N. A., et al. (2018). Synthesis, characterization and crystal structure of pentyl 2-(1H-indole-2-carboxamido)benzoate. Growing Science. Available at: [Link]

  • ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]

Sources

Application Note: Measuring PARP-1 Inhibition with 1H-Indole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive guide for utilizing 1H-Indole-4-carboxamide and its derivatives as inhibitors in Poly(ADP-ribose) Polymerase-1 (PARP-1) enzymatic assays. We detail the underlying principles of PARP-1's role in cellular processes, the mechanism of its inhibition, and provide a robust, field-tested protocol for a colorimetric PARP-1 inhibition assay. This application note is intended for researchers, scientists, and drug development professionals engaged in oncology research and the characterization of novel therapeutic agents.

Introduction: The Critical Role of PARP-1 in Genome Integrity and Oncology

Poly(ADP-ribose) Polymerase-1 (PARP-1) is a nuclear enzyme central to the maintenance of genomic stability.[1][2][3] Upon detecting DNA single-strand breaks (SSBs), PARP-1 binds to the damaged site and catalyzes the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other acceptor proteins, forming long, branched chains of poly(ADP-ribose) (PAR).[4][5] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating pathways like Base Excision Repair (BER).[6][7]

Due to their reliance on PARP-1 to repair SSBs, cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations affecting Homologous Recombination (HR), are exquisitely sensitive to PARP-1 inhibition.[3][7] Inhibiting PARP-1 in these cells prevents the repair of SSBs, which then deteriorate into more lethal double-strand breaks (DSBs) during replication.[3] Without a functional HR pathway to repair these DSBs, the cells undergo apoptosis, a concept known as synthetic lethality.[6] This makes PARP-1 a highly attractive target for cancer therapy.[1][2]

This compound derivatives have emerged as a potent class of PARP-1 inhibitors.[8][9] These small molecules act as competitive inhibitors by mimicking the nicotinamide portion of NAD+, thereby blocking the enzyme's catalytic activity.[10][11] This application note provides a detailed protocol to accurately quantify the inhibitory potential of these compounds.

Mechanism of Action and Assay Principle

PARP-1 Catalytic Cycle and Inhibition

The catalytic activity of PARP-1 is fundamentally dependent on its substrate, NAD+.[12] In response to DNA damage, PARP-1's catalytic domain transfers the ADP-ribose moiety from NAD+ to target proteins. This compound is a structural analog of the nicotinamide moiety of NAD+ and functions as a competitive inhibitor.[10] It occupies the nicotinamide-binding pocket within the PARP-1 catalytic domain, preventing NAD+ from binding and effectively halting the PARylation process.[10][11]

A simplified model of this interaction is presented below.

PARP1_Inhibition cluster_0 Normal PARP-1 Activity cluster_1 Inhibition by this compound DNA_Damage DNA Single-Strand Break (SSB) PARP1_Active PARP-1 Activation DNA_Damage->PARP1_Active PARylation Auto-PARylation & Target Protein PARylation PARP1_Active->PARylation Catalyzes NAD NAD+ NAD->PARylation Substrate Repair_Complex Recruitment of DNA Repair Proteins PARylation->Repair_Complex SSB_Repair SSB Repair Repair_Complex->SSB_Repair Inhibitor This compound PARP1_Inactive Inactive PARP-1 Complex Inhibitor->PARP1_Inactive Competitively Binds No_PARylation PARylation Blocked PARP1_Inactive->No_PARylation Cell_Death SSBs → DSBs → Cell Death (in HR-deficient cells) No_PARylation->Cell_Death _c _c _c->PARP1_Inactive

Caption: Mechanism of PARP-1 activation and competitive inhibition.

Principle of the Colorimetric Assay

This protocol describes an ELISA-based colorimetric assay to measure PARP-1 activity.[13][14][15] The core principle involves several key steps:

  • Immobilization: Histone proteins, which are physiological substrates of PARP-1, are coated onto the wells of a 96-well plate.

  • Enzymatic Reaction: Recombinant human PARP-1 enzyme and an activated DNA template are added to the wells. In the presence of a biotinylated NAD+ substrate, the active PARP-1 enzyme catalyzes the formation of biotinylated PAR chains on the immobilized histones.

  • Inhibition: When an inhibitor like this compound is present, it competes with the biotinylated NAD+, leading to a decrease in the amount of PAR chain formation.

  • Detection: The incorporated biotin is detected using Streptavidin-conjugated Horseradish Peroxidase (Strep-HRP), which binds to the biotinylated PAR chains.

  • Signal Generation: A colorimetric HRP substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a blue color. The reaction is stopped with an acid, turning the color yellow. The absorbance is read at 450 nm, and the signal intensity is directly proportional to the PARP-1 enzyme activity.

Detailed Experimental Protocol

This protocol is adapted from standard commercially available colorimetric PARP-1 assay kits.[13][14][15]

Materials and Reagents
  • 96-well high-binding microplate

  • Recombinant Human PARP-1 Enzyme

  • Histone Mixture (for coating)

  • Activated DNA

  • 10X PARP Assay Buffer

  • Biotinylated NAD+

  • Streptavidin-HRP (Strep-HRP)

  • Colorimetric HRP Substrate (e.g., TACS-Sapphire™, TMB)

  • Stop Solution (e.g., 0.2 M HCl)

  • 1X Phosphate Buffered Saline (PBS)

  • PBST (1X PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 2% BSA in PBST)

  • This compound derivative (test inhibitor)

  • 3-Aminobenzamide (3-AB) or Olaparib (positive control inhibitor)

  • DMSO (vehicle)

  • Microplate reader capable of measuring absorbance at 450 nm.

Assay Workflow Diagram

Assay_Workflow cluster_workflow PARP-1 Inhibition Assay Workflow A 1. Plate Coating (Histones) Overnight, 4°C B 2. Washing & Blocking (PBST, Blocking Buffer) ~1.5 hours, RT A->B C 3. Reagent Addition (Inhibitor, PARP-1 Enzyme, Biotin-NAD+, Activated DNA) B->C D 4. Enzymatic Reaction 1 hour, RT C->D E 5. Washing & Detection (PBST, Strep-HRP) ~30 mins, RT D->E F 6. Signal Development (HRP Substrate) 15-30 mins, RT, Dark E->F G 7. Stop & Read Plate (Stop Solution, 450 nm) F->G H 8. Data Analysis (Calculate % Inhibition, IC50) G->H

Caption: Step-by-step workflow for the colorimetric PARP-1 assay.

Step-by-Step Procedure

Day 1: Plate Coating

  • Dilute the histone mixture to a final concentration of 10 µg/mL in 1X PBS.

  • Add 50 µL of the diluted histone mixture to each well of the 96-well plate.

  • Seal the plate and incubate overnight at 4°C.

    • Rationale: Overnight incubation ensures efficient and uniform binding of the histone substrate to the plastic surface of the well, which is crucial for a consistent reaction base.

Day 2: Assay Performance

  • Washing and Blocking:

    • a. Discard the coating solution and wash the plate three times with 200 µL/well of PBST.

    • b. Tap the plate on a paper towel to remove excess liquid.

    • c. Add 200 µL/well of Blocking Buffer.

    • d. Incubate for 90 minutes at room temperature (RT).

      • Rationale: Blocking prevents non-specific binding of the enzyme and detection reagents to the well surface, which would otherwise lead to high background signal.

  • Prepare Assay Reagents:

    • a. 1X PARP Buffer: Prepare by diluting the 10X stock with deionized water. Add DTT to a final concentration of 1 mM just before use.

    • b. Inhibitor Dilutions: Prepare a serial dilution of this compound. A typical starting concentration for a potent inhibitor would be 1 µM, diluted down in 10 steps. Also prepare dilutions for the positive control inhibitor (e.g., Olaparib). Ensure the final DMSO concentration in the well is ≤1%.

      • Scientist's Note: It is critical to include a "vehicle control" containing only DMSO at the same final concentration as the test inhibitor wells. This accounts for any effect the solvent may have on enzyme activity.

    • c. PARP Reaction Mix: Prepare a master mix containing Biotinylated NAD+ and Activated DNA in 1X PARP Buffer. The final concentration in the well should be optimized, but a typical starting point is 25 µM NAD+ and 1X Activated DNA.

    • d. Enzyme Preparation: Dilute the PARP-1 enzyme in 1X PARP Buffer to the desired concentration (e.g., 2 ng/µL). Keep on ice. The final amount per well is typically 1 unit or ~10 ng.

  • Enzymatic Reaction:

    • a. Wash the plate three times with 200 µL/well of 1X PARP Buffer.

    • b. Set up the plate controls:

      • Negative Control (Background): 25 µL 1X PARP Buffer.

      • Positive Control (100% Activity): 10 µL Vehicle + 15 µL 1X PARP Buffer.

      • Test Wells: 10 µL of each inhibitor dilution + 15 µL 1X PARP Buffer.

    • c. Add 20 µL of the PARP Reaction Mix to all wells.

    • d. Initiate the reaction by adding 5 µL of diluted PARP-1 enzyme to all wells except the Negative Control.

    • e. Mix gently and incubate for 60 minutes at RT.

  • Detection:

    • a. Discard the reaction mixture and wash the plate four times with 200 µL/well of PBST.

    • b. Dilute Strep-HRP in Blocking Buffer according to the manufacturer's instructions. Add 50 µL of diluted Strep-HRP to each well.

    • c. Incubate for 30 minutes at RT.

    • d. Wash the plate four times with 200 µL/well of PBST.

  • Signal Development and Reading:

    • a. Add 100 µL of Colorimetric HRP Substrate to each well.

    • b. Incubate in the dark at RT for 15-30 minutes. Monitor for blue color development in the positive control wells.

    • c. Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.

    • d. Read the absorbance at 450 nm on a microplate reader within 15 minutes of adding the stop solution.

Data Analysis and Interpretation

  • Background Subtraction: Average the absorbance values of the Negative Control wells and subtract this value from all other wells.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = (1 - (Absorbance of Test Well / Absorbance of Positive Control Well)) * 100

  • Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

  • Determine IC50 Value: Use a non-linear regression analysis (sigmoidal dose-response, variable slope) to fit the curve and calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP-1 activity by 50%.

Sample Data Table

Below is an example of processed data for a hypothetical this compound derivative.

Inhibitor Conc. (nM)Log [Inhibitor]Avg. Absorbance (450 nm)% Inhibition
0 (Vehicle Control)N/A1.2500%
0.1-7.01.1885.0%
1-6.01.05016.0%
5-5.30.77538.0%
13 -4.89 0.625 50.0%
50-4.30.25080.0%
100-4.00.11391.0%
1000-3.00.05096.0%

In this example, the calculated IC50 value is 13 nM, which is consistent with reported potencies for this class of inhibitors.[8][9]

Troubleshooting

ProblemPossible CauseSuggested Solution
High Background Insufficient blocking or washing.Increase blocking time to 2 hours. Ensure thorough washing between steps, tapping out all residual liquid.
(High signal in no-enzyme control)Strep-HRP concentration is too high.Optimize Strep-HRP concentration by performing a titration.
Low Signal Inactive PARP-1 enzyme.Ensure enzyme was stored correctly at -80°C and avoid multiple freeze-thaw cycles. Use a fresh aliquot.
(Low signal in positive control)Insufficient incubation time.Increase the enzymatic reaction time (e.g., to 90 minutes) or the HRP substrate development time.
High Well-to-Well Variability Inconsistent pipetting.Use a multichannel pipette for reagent addition. Ensure proper mixing after adding reagents.
Plate not washed properly.Use an automated plate washer if available for more consistent washing.

References

  • Role of PARP1 in the DNA damage response and its application in tumor therapy. (Source: Signal Transduction and Targeted Therapy)

  • Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. (Source: PubMed Central)

  • The role of PARP1 in DNA damage response and repair and cancer therapy. (Source: ResearchGate)

  • Functional Aspects of PARP1 in DNA Repair and Transcription. (Source: MDPI)

  • Design, synthesis and bioevaluation of this compound derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. (Source: RSC Publishing)

  • Beyond DNA Repair: Additional Functions of PARP-1 in Cancer. (Source: Frontiers in Oncology)

  • Design, synthesis and bioevaluation of this compound derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. (Source: RSC Advances)

  • NAD consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival. (Source: bioRxiv)

  • Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. (Source: PubMed Central)

  • NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains. (Source: ResearchGate)

  • Discovery of an NAD+ analogue with enhanced specificity for PARP1. (Source: PubMed Central)

  • Discovery of an NAD+ analogue with enhanced specificity for PARP1. (Source: RSC Publishing)

  • NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival. (Source: PubMed Central)

  • High-Throughput Colorimetric Assay for Identifying PARP-1 Inhibitors Using a Large Small-Molecule Collection. (Source: Springer Nature Experiments)

  • PARP1 Colorimetric Assay Kit. (Source: BPS Bioscience)

  • PARP Universal Colorimetric Assay Kit. (Source: R&D Systems)

  • PARP Universal Colorimetric Assay Kit Protocol. (Source: R&D Systems)

  • PARP1 Enzyme Activity Assay (Fluorometric). (Source: Sigma-Aldrich)

  • Troubleshooting inconsistent results with Parp1-IN-15 experiments. (Source: Benchchem)

  • Selectivity of PARP inhibitors. Published IC50 values of PARP inhibitors that have been tested against multiple PARPs. (Source: ResearchGate)

  • Mechanism of PARP inhibitor resistance and potential overcoming strategies. (Source: PubMed Central)

  • Molecular mechanism of PARP inhibitor resistance. (Source: PubMed Central)

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (Source: National Institutes of Health)

  • PARP1 Homogenous Assay Kit. (Source: BPS Bioscience)

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (Source: PubMed Central)

  • PARP1: Structural Insights and Pharmacological Targets for Inhibition. (Source: PubMed Central)

  • Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. (Source: NAR Cancer)

  • Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. (Source: PubMed)

Sources

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 1H-Indole-4-carboxamide Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of tuberculosis research.

Introduction: The Imperative for Novel Anti-Tuberculosis Agents

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health challenge. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains underscores the urgent need for novel therapeutic agents with unique mechanisms of action. The indole-carboxamide scaffold has emerged as a promising area of anti-tubercular drug discovery. This document provides a comprehensive guide to understanding and evaluating the antimicrobial properties of 1H-Indole-4-carboxamide and its derivatives against M. tuberculosis.

Mechanism of Action: A Pro-drug Approach to Disrupting Tryptophan Biosynthesis

A critical aspect of 1H-Indole-4-carboxamides is their function as pro-drugs. These compounds are inactive in their initial form and require metabolic activation within the mycobacterial cell to exert their antimicrobial effect.

Research has elucidated a fascinating mechanism of action for this class of compounds. An intracellular amidase within M. tuberculosis, AmiC, hydrolyzes the indole-4-carboxamide to release 4-aminoindole.[1][2] This metabolic product, 4-aminoindole, acts as an antimetabolite. It is subsequently incorporated by the mycobacterial tryptophan synthase into 4-amino-L-tryptophan. The accumulation of this toxic analogue disrupts the normal tryptophan biosynthesis pathway, leading to bacterial cell death.[1][2]

This unique mechanism presents a novel target in the fight against TB. Resistance to indole-4-carboxamides has been linked to mutations in the activating amidase (AmiC) or in the enzymes of the tryptophan biosynthesis pathway, such as tryptophan synthase.[1][2]

Experimental Protocols

General Culture of Mycobacterium tuberculosis

The reference strain M. tuberculosis H37Rv (ATCC 27294) is recommended for initial screening.[3] All manipulations involving live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.[3]

Standard Culture Conditions:

  • Media: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80 is a standard liquid medium. For solid culture, Middlebrook 7H10 or 7H11 agar supplemented with OADC (oleic acid-albumin-dextrose-catalase) is commonly used.[4][5]

  • Incubation: Cultures should be incubated at 37°C.[4][5] Liquid cultures are typically grown with gentle agitation to prevent clumping.

  • Growth Monitoring: Bacterial growth in liquid culture can be monitored by measuring the optical density at 600 nm (OD₆₀₀).[6]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA), also known as the Resazurin Microtiter Assay (REMA), is a widely used, rapid, and cost-effective method for determining the MIC of compounds against M. tuberculosis.[7][8][9] The assay relies on the reduction of the blue resazurin dye to pink resorufin by metabolically active cells.[1][10]

Protocol: Microplate Alamar Blue Assay (MABA)

Materials:

  • M. tuberculosis H37Rv culture in mid-log phase.

  • Middlebrook 7H9 broth with supplements.

  • This compound stock solution (typically in DMSO).

  • Sterile 96-well flat-bottom plates.

  • Resazurin solution (0.02% w/v in sterile water).[11]

  • Tween 80 (10% solution).

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (vehicle only) and a media-only control.

  • Inoculum Preparation: Adjust the turbidity of the M. tuberculosis culture to a 0.5 McFarland standard. Dilute this suspension 1:20 in 7H9 broth.[8]

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, except for the media-only control. The final volume in the test wells will be 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.[8]

  • Addition of Indicator: Add 30 µL of resazurin solution to each well.[8]

  • Final Incubation: Re-incubate the plates for 24-48 hours.[8]

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change (i.e., the well remains blue).

Assessment of Bactericidal vs. Bacteriostatic Activity

To determine whether this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), the Minimum Bactericidal Concentration (MBC) is determined.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

Procedure:

  • Following the determination of the MIC by MABA, take a 10-100 µL aliquot from the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Spread the aliquots onto separate Middlebrook 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks, or until colonies are visible on the control plate.[12]

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in colony-forming units (CFUs) compared to the initial inoculum.[12]

Interpretation:

  • Bactericidal: MBC/MIC ratio of ≤ 4.[12]

  • Bacteriostatic: MBC/MIC ratio of > 4.[12]

In Vitro Cytotoxicity Assessment

It is crucial to evaluate the toxicity of the compound against mammalian cells to determine its therapeutic window. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[13][14]

Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HepG2 for liver toxicity, A549 for lung, or THP-1 monocytes).[13]

  • Complete cell culture medium appropriate for the chosen cell line.

  • Sterile 96-well flat-bottom plates.

  • This compound stock solution.

  • MTT solution (5 mg/mL in sterile PBS).[14]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[14]

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.[14]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC₅₀) can be determined by plotting cell viability against compound concentration.

Selectivity Index (SI): The SI is a crucial parameter to assess the compound's therapeutic potential and is calculated as: SI = CC₅₀ / MIC A higher SI value indicates greater selectivity for the mycobacteria over host cells.

Intracellular Activity Against M. tuberculosis in Macrophages

Since M. tuberculosis is an intracellular pathogen, it is essential to evaluate the compound's activity within a host cell environment.

Protocol: Macrophage Infection Model

Materials:

  • Macrophage-like cell line (e.g., THP-1 or RAW 264.7).

  • M. tuberculosis expressing a reporter gene (e.g., luciferase or GFP) can simplify quantification.

  • Cell culture reagents.

  • This compound.

Procedure:

  • Macrophage Differentiation (for THP-1 cells): Differentiate THP-1 monocytes into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).[13]

  • Infection: Infect the macrophage monolayer with M. tuberculosis at a specific multiplicity of infection (MOI), typically between 1 and 10.[15]

  • Removal of Extracellular Bacteria: After an incubation period (e.g., 4 hours), wash the cells to remove non-phagocytosed bacteria.[15]

  • Compound Treatment: Add fresh medium containing serial dilutions of the this compound.

  • Incubation: Incubate for a specified period (e.g., 3-5 days).[16]

  • Quantification of Intracellular Bacteria:

    • CFU Counting: Lyse the macrophages and plate serial dilutions of the lysate on 7H11 agar to enumerate CFUs.

    • Reporter Gene Assay: If a reporter strain is used, measure luciferase activity or GFP fluorescence.[16][17]

Data Presentation

All quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Summary of Antimicrobial and Cytotoxic Activity of this compound

ParameterValue
MIC against M. tuberculosis H37Rv (µg/mL) Insert Value
MBC against M. tuberculosis H37Rv (µg/mL) Insert Value
MBC/MIC Ratio Insert Value
Activity Profile Bactericidal/Bacteriostatic
CC₅₀ against [Cell Line] (µg/mL) Insert Value
Selectivity Index (SI) Insert Value

Visualizations

Diagrams

Mechanism of Action of this compound

Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Cell Prodrug This compound (Prodrug) Amidase Amidase (AmiC) Prodrug->Amidase Hydrolysis Active_Metabolite 4-Aminoindole (Active Antimetabolite) Amidase->Active_Metabolite Trp_Synthase Tryptophan Synthase Active_Metabolite->Trp_Synthase Incorporation Toxic_Product 4-Amino-L-tryptophan (Toxic Product) Trp_Synthase->Toxic_Product Disruption Disruption of Tryptophan Biosynthesis & Cell Death Toxic_Product->Disruption

Caption: Prodrug activation and mechanism of action of this compound.

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow Start Start: this compound MIC Determine MIC (MABA/REMA) Start->MIC Cytotoxicity Assess Cytotoxicity (CC₅₀) (MTT Assay) Start->Cytotoxicity MBC Determine MBC (CFU Plating) MIC->MBC Intracellular Evaluate Intracellular Activity (Macrophage Model) MIC->Intracellular Analysis Data Analysis: - MBC/MIC Ratio - Selectivity Index (SI) MBC->Analysis Cytotoxicity->Analysis Intracellular->Analysis

Caption: Workflow for in vitro evaluation of anti-tuberculosis compounds.

References

  • Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 1285, 281-292. [Link]

  • Zhang, L., et al. (2016). Design, synthesis and bioevaluation of this compound derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances, 6(84), 80963-80976. [Link]

  • Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Journal of Clinical Microbiology, 40(7), 2712-2714. [Link]

  • Varela, C., et al. (2021). Incorporation of macrophage immune stresses into an intracellular assay of drug tolerance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(12), e01138-21. [Link]

  • Zhang, L., et al. (2016). Design, synthesis and bioevaluation of this compound derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances, 6(84), 80963-80976. [Link]

  • Libardo, M. D. J., et al. (2021). Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. Cell Chemical Biology, 28(8), 1180-1191.e20. [Link]

  • Libardo, M. D. J., et al. (2021). Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. PubMed, 33765439. [Link]

  • Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Semantic Scholar. [Link]

  • Christophe, T., et al. (2015). Development of an Intracellular Screen for New Compounds Able to Inhibit Mycobacterium tuberculosis Growth in Human Macrophages. Antimicrobial Agents and Chemotherapy, 60(3), 1683-1692. [Link]

  • Collins, L. A., & Franzblau, S. G. (1997). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology, 35(2), 364-366. [Link]

  • Assessment of intracellular anti-TB activity using auto-luminescent Mtb. (2021). protocols.io. [Link]

  • Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Scilit. [Link]

  • Nagavara, P., et al. (2013). Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis. Journal of Laboratory Physicians, 5(2), 92-95. [Link]

  • Request PDF. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. [Link]

  • El-Sayed, A. H., et al. (2016). Rapid colorimetric Resazurin Microtiter Assay (REMA) and MTT Assay for Testing susceptibility of Mycobacterium tuberculosis to Isoniazid and Rifampicin. Journal of Microbial & Biochemical Technology, 8(5), 414-418. [Link]

  • Szamosi, R., et al. (2021). Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation. ACS Infectious Diseases, 7(12), 3376-3389. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • MTT (Assay protocol). (2023). protocols.io. [Link]

  • Benarouche, A., et al. (2014). Dramatic reduction of culture time of Mycobacterium tuberculosis. Scientific Reports, 4, 4227. [Link]

  • Soolingen, D. V., et al. (2000). Antimycobacterial Agents Differ with Respect to Their Bacteriostatic versus Bactericidal Activities in Relation to Time of Exposure, Mycobacterial Growth Phase, and Their Use in Combination. Antimicrobial Agents and Chemotherapy, 44(10), 2710-2717. [Link]

  • MDPI. (2021). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. [Link]

  • ResearchGate. (n.d.). Growth curves for Mycobacterium tuberculosis H37Rv aerobic and... [Link]

  • Microbe Investigations. (2024). Key Differences in Mechanism of Bacteriostatic and Bactericidal Actions in Drug Development. [Link]

  • ACS Omega. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. [Link]

  • NIH. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

  • Barilar, I., et al. (2021). Intracellular localisation of Mycobacterium tuberculosis affects efficacy of the antibiotic pyrazinamide. Nature Communications, 12(1), 269. [Link]

  • Kanno, M., & Suzuki, S. (1976). Bacteriostatic and bactericidal activity of antituberculosis drugs against Mycobacterium tuberculosis, Mycobacterium avium-Mycobacterium intracellulare complex and Mycobacterium kansasii in different growth phases. The Kekkaku, 51(10), 407-413. [Link]

  • Semantic Scholar. (2021). Time to detection of Mycobacterium tuberculosis using culture filtrate H37rv supplementation on MGIT 960 System. [Link]

  • National Tuberculosis Institute, Bangalore. (n.d.). Training Manual for Mycobacterium tuberculosis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Indole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 1H-Indole-4-carboxamide synthesis. As a core scaffold in medicinal chemistry and drug development, the successful and efficient synthesis of this molecule is paramount.[1][2] This guide is designed to move beyond simple protocols, providing in-depth, field-proven insights into the common challenges encountered during its synthesis. Here, we will dissect the causality behind experimental outcomes and offer robust troubleshooting strategies to streamline your workflow and maximize your success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems you may encounter. Each answer provides a diagnosis of the probable cause and a step-by-step guide to resolution.

Q1: My overall yield is extremely low after the two-step synthesis from 4-cyanoindole. Where should I begin troubleshooting?

A: A low overall yield in a multi-step synthesis is a common but frustrating issue. The most effective approach is to systematically analyze each step to pinpoint the source of material loss. The typical synthesis proceeds via (1) hydrolysis of 4-cyanoindole to indole-4-carboxylic acid, followed by (2) amidation.

Probable Causes & Recommended Actions:

  • Inefficient Hydrolysis: The conversion of the nitrile to a carboxylic acid can be sluggish. A significant amount of unreacted 4-cyanoindole in the intermediate step will doom the subsequent amidation.

    • Action: Before proceeding to the amidation, confirm the complete conversion of your starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If incomplete, see the troubleshooting steps in Q2 .

  • Failed Amide Coupling: The amidation step is often the most significant point of failure. Poor activation of the carboxylic acid, decomposition of coupling reagents, or suboptimal reaction conditions can lead to near-zero yield.

    • Action: Analyze a crude sample of your final reaction mixture. If you primarily see unreacted indole-4-carboxylic acid, your coupling reaction is the culprit. Refer to the detailed guide in Q3 .

  • Starting Material Purity: Impurities in the initial 4-cyanoindole can introduce side reactions that inhibit one or both steps.[3][4]

    • Action: Verify the purity of your 4-cyanoindole via Nuclear Magnetic Resonance (NMR) or melting point analysis. Purify by recrystallization or column chromatography if necessary.

Below is a logical workflow to diagnose the issue systematically.

Troubleshooting_Workflow start Low Overall Yield check_hydrolysis Analyze Intermediate Product (Post-Hydrolysis) start->check_hydrolysis hydrolysis_ok Hydrolysis Complete (>95% Conversion) check_hydrolysis->hydrolysis_ok Yes hydrolysis_bad Incomplete Hydrolysis check_hydrolysis->hydrolysis_bad No check_amidation Analyze Final Crude Product (Post-Amidation) hydrolysis_ok->check_amidation troubleshoot_hydrolysis Go to Q2: Troubleshoot Nitrile Hydrolysis hydrolysis_bad->troubleshoot_hydrolysis amidation_ok Product Formed, But Yield is Low check_amidation->amidation_ok Yes amidation_bad Mainly Unreacted Carboxylic Acid check_amidation->amidation_bad No troubleshoot_purification Go to Q5: Optimize Purification amidation_ok->troubleshoot_purification troubleshoot_amidation Go to Q3: Troubleshoot Amide Coupling amidation_bad->troubleshoot_amidation

Caption: Systematic workflow for troubleshooting low yield.

Q2: The hydrolysis of 4-cyanoindole to indole-4-carboxylic acid is incomplete or fails entirely. How can I drive this reaction to completion?

A: The hydrolysis of an aromatic nitrile is a robust but often slow reaction that requires forcing conditions. Incomplete conversion is typically due to insufficient reaction time, temperature, or reagent concentration.

Probable Causes & Recommended Actions:

  • Insufficiently Harsh Conditions: Basic hydrolysis requires reflux temperatures to proceed at a reasonable rate.[5]

    • Action: Ensure your reaction is heated to a vigorous reflux. For a standard NaOH/Ethanol/Water system, this is typically around 80-100°C. Extend the reaction time, monitoring by TLC every 4-6 hours until the starting material spot is absent.

  • Poor Solubility: 4-cyanoindole may have poor solubility in purely aqueous base, limiting the reaction rate.

    • Action: Employ a co-solvent system. A mixture of ethanol and water (e.g., 1:1) is highly effective for dissolving both the indole and the hydroxide salt.[5]

  • Reagent Stoichiometry: An insufficient amount of base will result in incomplete reaction. The reaction consumes hydroxide; it is not catalytic.

    • Action: Use a significant excess of the base. A common starting point is 4-10 equivalents of NaOH or KOH.

Optimized Protocol for Basic Nitrile Hydrolysis:

  • Suspend 4-cyanoindole (1.0 eq) in a 1:1 mixture of ethanol and 20% aqueous NaOH.[5]

  • Heat the mixture to a vigorous reflux.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The product, being a salt, will likely remain at the baseline while the starting material moves.

  • Continue refluxing for 8-24 hours until the starting material is consumed.

  • After cooling to room temperature, carefully acidify the mixture with concentrated HCl until the pH is ~2-3. The indole-4-carboxylic acid will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum.

Q3: My amide coupling step is failing. I see mostly unreacted indole-4-carboxylic acid in the crude mixture. What is going wrong?

A: This is a classic problem in amide synthesis. The direct reaction between a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction.[6] A coupling reagent is required to "activate" the carboxylic acid. Failure at this stage is almost always due to the choice of coupling agent, the reaction conditions, or moisture.

Probable Causes & Recommended Actions:

  • Improper Carboxylic Acid Activation: The coupling reagent may be old, decomposed, or inappropriate for the substrate.

    • Action: Use a fresh bottle of your coupling reagent. For a simple primary amide, a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a cost-effective and efficient choice.[6] It generates a water-soluble urea byproduct, simplifying purification compared to DCC.[7]

  • Presence of Moisture: Water will hydrolyze the activated ester intermediate faster than the amine can react, reverting it back to the carboxylic acid.

    • Action: Use anhydrous solvents (e.g., DMF, DCM). Dry your starting indole-4-carboxylic acid under vacuum before use. Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Incorrect Stoichiometry or Base: Most coupling reactions require a non-nucleophilic base, such as DIEA (Diisopropylethylamine) or triethylamine, to neutralize the acid formed and drive the reaction.

    • Action: Ensure you are using at least 2-3 equivalents of a suitable base.

Caption: Simplified mechanism of EDC-mediated amide coupling.

Data Table: Comparison of Common Coupling Reagents

Coupling ReagentClassAdvantagesDisadvantages
EDC (or EDC·HCl)CarbodiimideWater-soluble urea byproduct (easy removal); high efficiency.[6][7]Moisture sensitive.
DCC CarbodiimideInexpensive and effective.[7]Forms insoluble DCU byproduct, which requires filtration to remove.[7]
HATU Aminium SaltVery fast reaction times; low rate of side reactions.[7]More expensive; can react with the amine if not used correctly.[8]
PyBOP Phosphonium SaltHigh reactivity; does not react with the free amine.[8]Can be less atom-economical; byproduct removal needed.

Recommended Protocol for EDC Coupling:

  • Dissolve indole-4-carboxylic acid (1.0 eq) and ammonium chloride (1.2 eq) in anhydrous DMF.

  • Add DIEA (3.0 eq) to the mixture.

  • Cool the reaction to 0°C in an ice bath.

  • Add EDC·HCl (1.5 eq) portion-wise, keeping the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours under an inert atmosphere.

  • Monitor by TLC or LC-MS for the disappearance of the starting carboxylic acid.

  • Work up by diluting with water and extracting with an organic solvent like ethyl acetate.

Q4: I'm observing a significant side product that appears to be related to the indole ring. What is happening?

A: The indole ring has a distinct electronic character. While the benzene portion is aromatic, the pyrrole ring is electron-rich, making the C3 position highly susceptible to electrophilic attack—it is estimated to be 10¹³ times more reactive than benzene.[9][10]

Probable Cause & Recommended Action:

  • Electrophilic Attack at C3: If your reaction conditions are acidic or generate electrophilic species, you can get unwanted substitution at the C3 position. For instance, in some amide coupling methods, the activated intermediate could potentially act as an electrophile.

    • Action:

      • Avoid Strong Acid: Do not use strongly acidic conditions unless absolutely necessary for a specific reaction type. Indole is protonated at C3 in strong acid, which can lead to decomposition or side reactions.[10]

      • Protect the N-H group: If side reactions at C3 are persistent and unavoidable, consider protecting the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) or tosyl. This changes the electronic profile of the ring and can reduce the nucleophilicity of the C3 position. The protecting group can be removed in a final step.

Caption: Preferential electrophilic attack at the C3 position of the indole ring.

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes to this compound? A: The most direct and industrially relevant route involves the functionalization of a pre-formed indole core. The two primary pathways are:

  • Hydrolysis and Amidation: Starting from 4-cyanoindole, perform a chemical hydrolysis (acidic or basic) to get indole-4-carboxylic acid, followed by an amide coupling reaction.[5] This is often preferred for its reliability.

  • Direct Amination/Amidation of a Precursor: Less common routes might involve direct conversion of an indole-4-carbaldehyde or other functional group, but these often involve more complex or lower-yielding steps.

Q: How do I choose the right coupling reagent for the amidation step? A: The choice depends on scale, cost, and the sensitivity of your substrates. For laboratory scale and a simple amide, EDC·HCl is an excellent starting point due to its high efficiency and the water-solubility of its byproduct.[6][7] If you encounter issues or are working with more complex amines, a more powerful reagent like HATU may provide better yields and faster reaction times.[7] Refer to the comparison table in Q3 for more details.

Q: Are there any specific safety precautions for this synthesis? A: Yes. Standard laboratory safety protocols should be followed. Specific hazards include:

  • Strong Acids/Bases: Concentrated HCl and strong NaOH solutions are corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE).

  • Coupling Reagents: Many amide coupling reagents are sensitizers and irritants. Avoid inhalation and skin contact.

  • Solvents: Anhydrous solvents like DMF and DCM are flammable and have associated health risks. Always handle them in a well-ventilated fume hood.

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is essential for proper characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The proton NMR will show characteristic peaks for the indole ring protons and the amide N-H protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

  • Melting Point: A sharp melting point is a good indicator of high purity.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
  • BenchChem. (n.d.). 4-Cyanoindole: A Versatile Building Block in Modern Organic Synthesis.
  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. [Link]

  • CSIRO Publishing. (2015). An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. [Link]

  • ResearchGate. (n.d.). Bischler–Möhlau indole synthesis | Request PDF. [Link]

  • ACS Publications. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Wikipedia. (n.d.). Indole. [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. [Link]

  • RSC Publishing. (2018). Recent advances in the application of indoles in multicomponent reactions. [Link]

  • NIH PubMed Central. (n.d.). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. [Link]

  • NIH. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

  • RSC Publishing. (2016). Design, synthesis and bioevaluation of this compound derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. [Link]

  • NIH PubMed Central. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. [Link]

  • MDPI. (n.d.). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. [Link]

  • MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]

  • Arkat USA. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. [Link]

  • Indian Chemical Society. (n.d.). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. [Link]

Sources

Technical Support Center: Optimizing Reaction Yield of 1H-Indole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1H-Indole-4-carboxamide. This guide is crafted for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable scaffold. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and enhance your reaction yields.

Introduction

This compound and its derivatives are significant building blocks in medicinal chemistry, notably investigated as potent PARP-1 inhibitors for cancer therapy.[1] The core synthetic challenge typically lies in the efficient formation of the amide bond between 1H-indole-4-carboxylic acid and a desired amine. This guide provides a structured approach to troubleshooting and optimizing this critical reaction step.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

A low or negligible yield of the desired this compound is the most common issue. The root cause often lies in one of the following areas:

Question: My amide coupling reaction is failing or giving very low yields. What are the primary causes and how can I address them?

Answer:

Low yields in the synthesis of this compound can be attributed to several factors, primarily revolving around inefficient activation of the carboxylic acid, reduced nucleophilicity of the amine, or suboptimal reaction conditions.

  • Inefficient Carboxylic Acid Activation: The carboxyl group of 1H-indole-4-carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine. If the coupling reagent is not effective or used in insufficient stoichiometry, this activation will be incomplete.

  • Amine Reactivity: The amine's nucleophilicity can be compromised. This can occur through protonation by the acidic starting material, or if the amine itself is electron-deficient or sterically hindered.

  • Side Reactions: The activated carboxylic acid intermediate is highly reactive and can be consumed by competing side reactions, such as hydrolysis if water is present in the reaction mixture.

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and the presence or absence of a suitable base can significantly impact the reaction rate and overall yield.

To systematically troubleshoot low yields, consider the following steps, moving from the simplest to the more complex adjustments.

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Verify Reagent Quality & Stoichiometry (Acid, Amine, Coupling Agent, Base) start->check_reagents check_conditions Optimize Reaction Conditions (Solvent, Temperature, Time) check_reagents->check_conditions Reagents OK success Improved Yield check_reagents->success Issue Found & Corrected change_coupling Change Coupling Reagent or Additive check_conditions->change_coupling Conditions Optimized, Still Low Yield check_conditions->success Issue Found & Corrected purification Review Purification Strategy change_coupling->purification New Reagent Tried, Still Low Yield change_coupling->success Issue Found & Corrected purification->success Optimized

Caption: A decision-making workflow for troubleshooting low reaction yields.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

1. How do I choose the right coupling reagent?

The choice of coupling reagent is critical. For the synthesis of indole carboxamides, several options are available, each with its own advantages and disadvantages.

Coupling ReagentAdditive (Optional)BaseKey Considerations
EDC (or DCC)HOBt or HOAtDIPEA or Et3NCost-effective and widely used. HOBt is often added to suppress side reactions and minimize racemization if chiral amines are used.
HATU (or HBTU)None requiredDIPEA or 2,4,6-CollidineHighly efficient and fast-acting, often leading to higher yields and cleaner reactions. Generally more expensive.
T3P Pyridine or Et3NPyridine or Et3NA powerful phosphonic acid anhydride that is effective for difficult couplings. The byproduct is water-soluble, simplifying purification.
SOCl2 (Thionyl Chloride)NonePyridine or Et3NConverts the carboxylic acid to a highly reactive acyl chloride intermediate. This is a two-step, one-pot procedure that can be very effective but may not be suitable for sensitive substrates.

2. What are the optimal reaction conditions?

  • Solvent: Anhydrous polar aprotic solvents are generally preferred to ensure all reagents are in solution and to prevent hydrolysis of the activated intermediate. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices.

  • Temperature: Most amide coupling reactions are run at room temperature. However, for sterically hindered substrates or less reactive amines, gentle heating (40-50 °C) may be beneficial. Conversely, if side reactions are an issue, cooling the reaction to 0 °C may be necessary.

  • Reaction Time: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Atmosphere: It is good practice to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

3. What are common side reactions and how can they be minimized?

  • N-Acylurea Formation: When using carbodiimide coupling reagents like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove. The addition of HOBt or HOAt can trap the O-acylisourea to form an activated ester, preventing this rearrangement.

  • Racemization: If a chiral amine is used, racemization can occur. Using coupling reagents known to minimize racemization (e.g., HATU) and running the reaction at lower temperatures can mitigate this.

  • Reaction with the Indole NH: While the indole nitrogen is generally less nucleophilic than the amine, it can potentially react with the activated carboxylic acid, especially under harsh conditions or with highly reactive intermediates like acyl chlorides. Using milder coupling agents and controlled stoichiometry can help avoid this.

4. How should I purify my this compound?

  • Work-up: After the reaction is complete, an aqueous work-up is typically performed to remove water-soluble byproducts and unreacted reagents. This may involve washing the organic layer with a mild acid (e.g., dilute HCl) to remove excess base and amine, followed by a mild base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid, and finally a brine wash.

  • Chromatography: Flash column chromatography on silica gel is the most common method for purifying indole carboxamides. A gradient elution system, often starting with a non-polar solvent like hexane or dichloromethane and gradually increasing the polarity with ethyl acetate or methanol, is typically effective.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material. The choice of solvent will depend on the specific properties of the synthesized compound.

Part 3: Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of this compound.

Protocol 1: General Amide Coupling using EDC/HOBt

EDC_HOBt_Protocol Protocol 1: EDC/HOBt Coupling start Dissolve 1H-Indole-4-carboxylic acid (1.0 eq) in anhydrous DMF/DCM add_reagents Add HOBt (1.2 eq) and EDC (1.2 eq) start->add_reagents stir1 Stir at room temperature for 30 min add_reagents->stir1 add_amine Add amine (1.1 eq) and DIPEA (2.0 eq) stir1->add_amine stir2 Stir at room temperature for 2-24 h (Monitor by TLC/LC-MS) add_amine->stir2 workup Aqueous Work-up stir2->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: Step-by-step workflow for EDC/HOBt mediated amide coupling.

Methodology:

  • To a solution of 1H-indole-4-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by a non-nucleophilic base such as DIPEA (2.0 eq).

  • Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acyl Chloride Formation and Amidation

Methodology:

  • Suspend 1H-indole-4-carboxylic acid (1.0 eq) in a suitable solvent such as toluene or DCM.

  • Add thionyl chloride (SOCl2, 2.0-3.0 eq) and a catalytic amount of DMF.

  • Heat the mixture to reflux (or 40 °C for DCM) for 1-2 hours, monitoring the formation of the acyl chloride.

  • Cool the reaction to 0 °C and carefully add a solution of the amine (1.1 eq) and pyridine (2.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Perform an aqueous work-up as described in Protocol 1 and purify by column chromatography.

References

  • Xie, Z., Chen, Y., Xu, P., Zhou, Y., Zhao, Q., Jiao, H., & Zhang, Z. (2016). Design, synthesis and bioevaluation of this compound derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances, 6(84), 80784-80796. [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ARKIVOC, 2019(ii), 163-175. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA-Approved Drugs. Molecules, 25(3), 745. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

Sources

Side products in 1H-Indole-4-carboxamide synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the technical support guide for the synthesis of 1H-indole-4-carboxamide. This valuable heterocyclic motif is a cornerstone in the development of numerous therapeutic agents, including potent PARP-1 inhibitors for cancer therapy.[1][2] However, its synthesis is not without challenges. The inherent reactivity of the indole core and the sensitive nature of the carboxamide functional group often lead to the formation of stubborn side products, complicating purification and compromising yields.

This guide is designed to serve as a direct line to field-proven expertise. We will move beyond simple protocols to dissect the causality behind common synthetic issues, providing you with the knowledge to troubleshoot effectively and optimize your reaction outcomes. The information herein is structured in a practical question-and-answer format to address the specific problems you are likely to encounter at the bench.

Frequently Asked Questions & Troubleshooting

Question 1: I'm synthesizing this compound via hydrolysis of 1H-indole-4-carbonitrile. What are the most probable side products I should be looking for?

When undertaking the hydrolysis of 1H-indole-4-carbonitrile, you should anticipate three primary categories of impurities in your crude product mixture:

  • Over-hydrolysis Product (1H-Indole-4-carboxylic acid): This is often the most significant and challenging side product. The reaction proceeds in two stages: the nitrile is first hydrated to the desired amide, which can then be further hydrolyzed to the carboxylic acid.[3][4] Forcing conditions, such as high temperatures or prolonged exposure to strong acids or bases, will invariably drive the reaction toward this undesired product.[3][5]

  • Unreacted Starting Material (1H-indole-4-carbonitrile): An incomplete reaction will leave you with residual nitrile. This can occur if reaction times are too short, temperatures are too low, or the hydrolyzing agent is not sufficiently active.

  • Indole Core Degradation Products: The indole ring itself is susceptible to degradation, particularly under harsh acidic conditions, which can lead to polymerization and the formation of colored, often tarry, impurities.[6] Indoles are also prone to air oxidation, which can manifest as a pink or brownish hue in the product.[7]

Question 2: My main impurity is the carboxylic acid. How can I prevent its formation and effectively remove it from my product?

This is the most common challenge. Success hinges on both controlling the reaction and implementing an effective purification strategy.

A. Minimizing Formation: The Key is Controlled Hydrolysis

The goal is to find the kinetic sweet spot where the rate of nitrile-to-amide conversion is significantly faster than the rate of amide-to-acid conversion. The pH of the reaction medium is the critical variable.[8]

  • Acid-Catalyzed Hydrolysis: While strong mineral acids (like HCl or H2SO4) can effect the transformation, they are aggressive and often lead to the carboxylic acid as the major product.[3][9] Milder, controlled acidic conditions, for example using a TFA-H2SO4 mixture, can selectively produce the amide.[5]

  • Base-Catalyzed Hydrolysis: Strong bases like NaOH will also readily hydrolyze the intermediate amide to the carboxylate salt.[3] A more controlled approach involves using alkaline hydrogen peroxide. The hydroperoxide anion is a potent nucleophile that attacks the nitrile, and the reaction conditions are typically mild enough to preserve the resulting amide.

B. Removal Strategy: Exploiting the pKa Difference

The most robust method for removing the acidic carboxylic acid from the neutral amide product is a liquid-liquid acid-base extraction.

Experimental Protocol: Extractive Purification

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Base Wash: Transfer the organic solution to a separatory funnel and wash it with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal. The bicarbonate will deprotonate the acidic carboxylic acid, forming the water-soluble sodium salt, which partitions into the aqueous layer.

    • Causality Check: this compound is neutral and will remain in the organic layer. The carboxylic acid side product (pKa ≈ 4-5) is readily deprotonated by the bicarbonate base (pKa of H₂CO₃ is ~6.4).

  • Separation: Carefully drain the lower aqueous layer. Repeat the wash 1-2 more times to ensure complete removal of the acid.

  • Brine Wash & Drying: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water. Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified this compound.

Below is a workflow diagram illustrating this purification logic.

start Crude Product (Amide, Acid, Nitrile) in Organic Solvent wash_bicarb Wash with aq. NaHCO3 start->wash_bicarb separate_layers Separate Layers wash_bicarb->separate_layers aq_layer Aqueous Layer (Contains Carboxylate Salt) separate_layers->aq_layer Impurity Removed org_layer Organic Layer (Contains Amide, Nitrile) separate_layers->org_layer dry Dry over Na2SO4 org_layer->dry concentrate Concentrate dry->concentrate final_product Product Mixture (Amide, Nitrile) concentrate->final_product

Caption: Workflow for removing acidic side products.

Question 3: I've successfully removed the carboxylic acid, but TLC and ¹H NMR show significant unreacted nitrile. What's the best approach now?

The polarity difference between the nitrile and the carboxamide is your key to separation. The carboxamide, with its ability to both donate and accept hydrogen bonds, is significantly more polar than the nitrile.

  • Flash Column Chromatography: This is the most reliable method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient solvent system is recommended. Start with a less polar mixture, such as 20-30% ethyl acetate in hexanes, which will elute the less polar nitrile first. Gradually increase the polarity to 50-70% ethyl acetate in hexanes to elute your more polar carboxamide product. Monitor the fractions by TLC.

  • Recrystallization: This can be a highly effective and scalable alternative if a suitable solvent system can be identified. The goal is to find a solvent (or solvent pair) in which the carboxamide has high solubility at high temperatures but low solubility at low temperatures, while the nitrile remains soluble at all temperatures.

    • Screening: Test solvents like isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes or methanol/water. Heat a small sample of your crude product in the test solvent until it dissolves, then allow it to cool slowly to room temperature and then in an ice bath to see if selective crystal formation occurs.

Question 4: My final product has a persistent pink or brown color. What causes this, and how can I obtain a clean, white solid?

This coloration is a classic sign of indole oxidation or polymerization.[7] While these impurities are often present in trace amounts, they can be highly colored and visually unappealing.

A. Removal Techniques

  • Activated Charcoal Treatment: During recrystallization, after your product has fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for 5-10 minutes. The charcoal will adsorb the highly conjugated, colored impurities. Perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal, then allow the filtrate to cool and crystallize.

    • Caution: Using too much charcoal can lead to significant product loss due to adsorption.

  • Column Chromatography: As mentioned previously, chromatography is very effective at separating these baseline impurities from your desired product.

B. Prevention Strategies

  • Inert Atmosphere: Whenever possible, run your reactions and handle indole-containing compounds under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Protect from Light: Store crude and purified indole derivatives in amber vials or wrap containers in aluminum foil to protect them from light, which can accelerate oxidation.

  • Storage: For long-term storage, keep the purified compound in a freezer under an inert atmosphere.

Data Summary Table

For effective purification, it is crucial to understand the properties of the key species involved.

CompoundStructureMolecular Weight ( g/mol )Key Physicochemical Property
This compound (Product)In-line image of this compound160.17Neutral, polar, H-bond donor/acceptor
1H-Indole-4-carbonitrile (Starting Material)In-line image of 1H-indole-4-carbonitrile142.15Neutral, less polar than amide
1H-Indole-4-carboxylic acid (Side Product)In-line image of 1H-indole-4-carboxylic acid161.16Acidic (pKa ≈ 4-5), readily deprotonated

Reaction Pathway Visualization

The following diagram illustrates the desired reaction pathway and the competing side reaction in the hydrolysis of 1H-indole-4-carbonitrile.

reaction_pathway Nitrile 1H-Indole-4-carbonitrile Amide This compound (Desired Product) Nitrile->Amide H₂O / H⁺ or OH⁻ (Controlled Conditions) Acid 1H-Indole-4-carboxylic acid (Side Product) Amide->Acid H₂O / H⁺ or OH⁻ (Forcing Conditions)

Sources

Technical Support Center: Troubleshooting Low Yield in Indole Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for indole carboxamide synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in achieving optimal yields for this critical transformation. The amide bond formation is one of the most frequently used reactions in medicinal chemistry, yet its application to heterocyclic systems like indoles can present unique challenges.[1] This document provides a structured, question-and-answer-based approach to systematically diagnose and resolve common issues, grounded in mechanistic principles and field-proven strategies.

FAQ 1: My indole carboxamide synthesis yield is unexpectedly low. What is a systematic approach to troubleshooting?

A low yield is a common but solvable problem. A systematic approach is crucial to identify the root cause without excessive empirical optimization. The issue typically lies in one of three areas: the integrity of your starting materials, the reaction conditions, or the workup and purification procedure.

Before making drastic changes, begin with a thorough analysis. Re-run the reaction on a small scale alongside a control reaction (a reaction that has worked previously, if available). Carefully monitor both by TLC or LC-MS at several time points (e.g., 1h, 4h, and overnight) to observe the consumption of starting materials and the formation of the desired product and any byproducts. This initial analysis will guide you through the following troubleshooting workflow.

G start Low Isolated Yield check_reaction Reaction Monitoring (TLC/LC-MS) Shows Poor Conversion start->check_reaction Is conversion low? check_workup Reaction Monitoring Shows Good Product Formation start->check_workup Is conversion high? sm_purity 1. Verify Starting Material Integrity - Purity (NMR, LC-MS) - Stability (e.g., Acid Chloride Hydrolysis) - Amine Basicity check_reaction->sm_purity extraction 1. Optimize Aqueous Workup - Incorrect pH for extraction? - Emulsion formation? - Product precipitating? check_workup->extraction reagents 2. Evaluate Reagents & Conditions - Coupling Agent Choice & Activity - Solvent (Anhydrous? Appropriate?) - Base (Correct pKa? Non-nucleophilic?) - Temperature & Time sm_purity->reagents side_reactions 3. Identify Potential Side Reactions - Competing N-acylation on Indole? - Racemization? - Byproduct formation? reagents->side_reactions purification 2. Refine Purification Strategy - Product unstable on silica? - Incorrect mobile phase? - Co-elution with byproduct? extraction->purification G cluster_0 Mechanism of Carboxylic Acid Activation with EDC IndoleCOOH Indole-COOH OAI O-Acylisourea (Active Intermediate) IndoleCOOH->OAI + EDC EDC EDC Amide Indole-CONH-R OAI->Amide + R-NH2 DCU DCU Byproduct Amine R-NH2

Caption: Simplified activation of a carboxylic acid using EDC.

FAQ 4: My starting materials have other functional groups. Could this be the problem?

Yes, absolutely. Indoles and complex amines often contain functionalities that can interfere with the desired amide coupling.

  • Expert Insight: The indole N-H is weakly acidic and can be acylated under certain conditions, leading to a di-acylated or N-acylated byproduct. Amines with additional nucleophilic sites (e.g., hydroxyl or thiol groups) will compete for acylation.

  • Troubleshooting Steps:

    • Protecting Groups: If your indole or amine has a competing nucleophilic group (another amine, an alcohol), consider using a protecting group (e.g., Boc for amines, TBDMS for alcohols). [2] 2. Indole N-H: While typically less nucleophilic than an aliphatic amine, the indole nitrogen can react. This is more likely with highly reactive acylating agents (acyl chlorides) or under basic conditions that deprotonate the indole. If N-acylation is a problem, consider using a protecting group on the indole nitrogen (e.g., Boc, SEM, or Tosyl). [2]However, many successful syntheses are performed without N-protection. [3][4] 3. Steric Hindrance: Bulky substituents near the reacting centers (the carboxylic acid or the amine) can slow the reaction dramatically. [2]In these cases, switching to a more potent coupling agent (HATU) and/or increasing the reaction temperature and time is often necessary.

FAQ 5: I see product formation by TLC/LC-MS, but my isolated yield is low. What's going wrong during workup and purification?

Losing a significant amount of product after the reaction is complete points to issues with the isolation procedure.

  • Expert Insight: Indole carboxamides can have varied physicochemical properties. Some may be amphoteric, have poor solubility, or be unstable to the silica gel used in column chromatography.

  • Troubleshooting Steps:

    • Optimize Aqueous Workup:

      • Check pH: Ensure the pH of the aqueous layer is appropriate during extraction. To remove an unreacted amine, wash with a mild acid (e.g., 1N HCl). To remove unreacted indole-carboxylic acid, wash with a mild base (e.g., saturated NaHCO₃ solution). [5]Be cautious, as your product might be soluble in either the acidic or basic aqueous layer if it contains basic or acidic functional groups, respectively.

      • Solubility: Your product may be precipitating out during the workup. If a solid forms between layers, collect and analyze it. Your product might also have significant water solubility. If so, back-extract the aqueous layers with your organic solvent.

    • Refine Chromatography:

      • Streaking/Decomposition: If the product streaks badly or decomposes on a standard silica gel column, it may be too polar or acid-sensitive. Try deactivating the silica by pre-treating the column with a 1-2% solution of triethylamine in your eluent system.

      • Solvent System: Ensure your chosen mobile phase provides good separation (Rf of ~0.3).

      • Alternative Purification: If column chromatography consistently gives low yields, consider other methods like recrystallization or preparative HPLC. [6][7]

Detailed Protocols

Protocol 1: General Procedure for Indole Carboxamide Synthesis via EDC/HOBt Coupling

This protocol is a robust starting point for coupling an indole-2-carboxylic acid with a primary or secondary amine. [6]

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add the indole-2-carboxylic acid (1.0 eq), the amine (or its HCl salt, 1.1 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq).

  • Solvent Addition: Add anhydrous DMF or DCM to create a solution with a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq). If using the amine hydrochloride salt, add an additional equivalent of DIPEA (3.5 eq total). Stir the mixture at room temperature for 10 minutes.

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. [8]6. Workup: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x). [9]Combine the organic layers and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. [5]7. Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel. [10][6]

Protocol 2: General Procedure for Indole Carboxamide Synthesis via an Acyl Chloride

This protocol is suitable when using a more reactive acyl chloride intermediate.

  • Acyl Chloride Formation (Do not isolate): In a flame-dried flask under nitrogen, suspend the indole-2-carboxylic acid (1.0 eq) in anhydrous DCM. Add a few drops of anhydrous DMF (catalytic). Add oxalyl chloride or thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases and a clear solution is formed. Concentrate the mixture in vacuo to remove excess reagent.

  • Amide Formation: In a separate flame-dried flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Reaction: Cool the amine solution to 0 °C. Re-dissolve the crude acyl chloride in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution.

  • Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for an additional 1-4 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization.

References

  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. (n.d.). PMC, NIH. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (2022). ACS Sustainable Chemistry & Engineering. [Link]

  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. (2016). PMC, PubMed Central. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (2022). ACS Sustainable Chemistry & Engineering. [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (2013). Green Chemistry. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2022). Journal of Medicinal Chemistry. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2022). NIH. [Link]

  • Strategies for Indole carboxylate synthesis. (n.d.). ResearchGate. [Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). (2014). PubMed Central. [Link]

  • Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). (n.d.). OrgoSolver. [Link]

  • Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds. (2018). Organic Letters. [Link]

  • Synthesis of indole‐N‐carboxylic acids. (n.d.). ResearchGate. [Link]

  • Biocatalytic amide bond formation. (2023). Green Chemistry. [Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). (2014). Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021). RSC Publishing. [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2018). PMC, NIH. [Link]

  • Carbonylative synthesis and functionalization of indoles. (2024). Beilstein Journals. [Link]

  • Chemistry of Amides. (2022). LibreTexts Chemistry. [Link]

  • Chemistry of Acid Halides. (2024). LibreTexts Chemistry. [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]

  • An improved method of amide synthesis using acyl chlorides. (2010). ResearchGate. [Link]

  • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. (2020). PMC, NIH. [Link]

  • Indole‐2‐carboxamides as New Anti‐Mycobacterial Agents: Design, Synthesis, Biological Evaluation and Molecular Modeling against mmpL3. (2022). ResearchGate. [Link]

  • Green Solvents for the Formation of Amide Linkage. (2021). ResearchGate. [Link]

  • Synthesis of polycyclic derivatives using indole-2-carboxamides. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). PMC, NIH. [Link]

  • Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2021). MDPI. [Link]

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Stability issues with 1H-Indole-4-carboxamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1H-Indole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for stability issues encountered when working with this compound in solution. Our recommendations are grounded in established principles of chemical stability and peer-reviewed literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound contains two key functional groups that are susceptible to degradation: the indole ring and the carboxamide side chain. The electron-rich indole nucleus is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[1] The carboxamide group is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which would yield 1H-indole-4-carboxylic acid and ammonia.[2][3]

Q2: I've noticed my stock solution of this compound has developed a yellowish or brownish tint. What could be the cause?

A2: The development of color in your solution is a common indicator of oxidative degradation of the indole ring.[1] This process can lead to the formation of colored polymeric byproducts. To minimize oxidation, it is crucial to use degassed solvents, store solutions under an inert atmosphere (e.g., nitrogen or argon), and protect them from light.

Q3: What are the recommended solvents for preparing stock solutions of this compound?

A3: While specific solubility data for this compound is not extensively published, based on the properties of similar indole derivatives, dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used for preparing stock solutions.[4][5] For cell-based assays, it is critical to be mindful of the final concentration of these solvents, as they can be toxic to cells. It is advisable to prepare concentrated stock solutions in DMSO or DMF and then dilute them into your aqueous experimental medium.

Q4: What are the optimal storage conditions for solutions of this compound?

A4: To ensure the longevity of your this compound solutions, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature Store at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable.Lower temperatures slow down the rate of chemical degradation.
Light Protect from light by using amber vials or by wrapping the container in aluminum foil.The indole ring is susceptible to photodegradation.[1]
Atmosphere Store under an inert atmosphere such as nitrogen or argon, especially for long-term storage.Minimizes the risk of oxidation of the indole ring.

Q5: I am seeing unexpected peaks in my HPLC analysis of a sample containing this compound. What might these be?

A5: Unexpected peaks are likely degradation products. Depending on your experimental conditions, these could be a result of hydrolysis of the carboxamide to 1H-indole-4-carboxylic acid, or various oxidation products of the indole ring. To confirm this, you can perform forced degradation studies (see the detailed protocol below) to intentionally generate these degradation products and compare their retention times with the unexpected peaks in your sample.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Compound precipitation in aqueous buffer The aqueous solubility of this compound is likely low. The concentration of the organic co-solvent (e.g., DMSO) may be too low in the final solution.- Increase the percentage of the organic co-solvent if your experiment allows. - Prepare a more dilute stock solution. - Sonication may help to redissolve the compound, but be aware of potential localized heating.
Loss of biological activity over time The compound is degrading in your experimental medium.- Prepare fresh solutions for each experiment. - Assess the stability of the compound in your specific experimental medium by incubating it for the duration of your experiment and analyzing for degradation by HPLC.
Inconsistent experimental results This could be due to variable degradation of the compound between experiments.- Standardize your solution preparation and storage procedures. - Always use fresh, high-purity solvents. - Perform a quality control check of your stock solution by HPLC before use.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol provides a general procedure for preparing a stock solution of this compound.

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO or DMF

    • Inert gas (Nitrogen or Argon)

    • Calibrated balance

    • Amber glass vial with a PTFE-lined cap

  • Procedure:

    • Weigh the desired amount of this compound powder in a clean, dry amber vial.

    • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration.

    • Blanket the vial with an inert gas.

    • Securely cap the vial and vortex or sonicate briefly until the solid is completely dissolved.

    • For long-term storage, divide the stock solution into smaller aliquots to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products of this compound, based on ICH guidelines.[6][7]

  • Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol)

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • 3% Hydrogen Peroxide (H₂O₂)

    • High-purity water

    • HPLC system with a UV detector

    • pH meter

  • Procedure:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for the same time points as the acid hydrolysis. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for the specified time points. At each time point, withdraw an aliquot and dilute for HPLC analysis.

    • Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines). Keep a control sample wrapped in aluminum foil at the same temperature. Analyze both samples by HPLC at specified time points.

    • Thermal Degradation: Incubate a solid sample of this compound at an elevated temperature (e.g., 70°C). At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Analysis: Analyze all samples by a suitable HPLC method. A reverse-phase C18 column is often a good starting point for indole-containing compounds. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Visualizations

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation 1H_Indole_4_carboxamide This compound 1H_Indole_4_carboxylic_acid 1H-Indole-4-carboxylic Acid 1H_Indole_4_carboxamide->1H_Indole_4_carboxylic_acid H+ or OH- 1H_Indole_4_carboxamide_ox This compound Oxidized_Products Oxidized Products (e.g., N-formylkynurenine type compounds) 1H_Indole_4_carboxamide_ox->Oxidized_Products O2, Light

Caption: Potential degradation pathways of this compound.

Start Prepare Stock Solution of this compound Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) Start->Stress_Conditions Time_Points Sample at Defined Time Points Stress_Conditions->Time_Points Analysis Analyze by Stability-Indicating HPLC Method Time_Points->Analysis Evaluation Evaluate Peak Purity and Identify Degradation Products Analysis->Evaluation End Establish Degradation Profile Evaluation->End

Caption: Workflow for a forced degradation study.

References

  • Libardo, M. D. J., et al. (2021). Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. Cell Chemical Biology, 28(8), 1193-1204.e7. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation in Pharmaceuticals. Pharmaceutical Technology, 38(5). [Link]

  • Magboul, A., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. [Link]

  • Magboul, A., et al. (2021). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. [Link]

  • Patel, P., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 54(2), 249-265. [Link]

  • Wang, L., et al. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Forensic Sciences, 66(6), 2156-2166. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14. [Link]

  • Jensen, J. L. (2016). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 29(5). [Link]

  • de Souza, M. V. N., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • Libardo, M. D. J., et al. (2021). Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. PubMed. [Link]

  • Sharma, G., & Saini, S. (2021). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Ma, F. F., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11341-11357. [Link]

  • Kumar, S., et al. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences. [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2289. [Link]

  • Al-Salahi, R., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Advances, 11(26), 15949-15961. [Link]

  • El-Sayed, M. A. A. (2014). A review on the chemistry and biological importance of indole and its derivatives. ResearchGate. [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. [Link]

  • Lakshmipriya, M., et al. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy, 9(4), 67-76. [Link]

  • Kerns, E. H., & Di, L. (2008). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Assay and Drug Development Technologies, 6(5), 651-659. [Link]

  • Onajole, O. K., et al. (2019). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Molecules, 24(18), 3290. [Link]

  • Yoysef, W. M., et al. (2015). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences, 2(4), 1-5. [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5240. [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF. [Link]

  • ResearchGate. (2017). How to solubilize highly polar compound having solubility only in DMSO? ResearchGate. [Link]

  • ResearchGate. (n.d.). Solubility selectivity of DMF and IPA to AN and CAR. ResearchGate. [Link]

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Technical Support Center: Overcoming Solubility Challenges of 1H-Indole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1H-Indole-4-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds. Our goal is to provide not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions in your experiments. The inherent lipophilicity of the indole scaffold often leads to poor aqueous solubility, a critical hurdle that can impede everything from initial biological screening to achieving therapeutic bioavailability.[1][2] This resource offers a structured approach to systematically troubleshoot and overcome these issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of this compound derivatives.

Q1: Why are my this compound derivatives poorly soluble in aqueous buffers?

The this compound core structure possesses a fused bicyclic indole ring, which is predominantly nonpolar and hydrophobic. While the carboxamide group at the 4-position introduces a polar, hydrogen-bonding capable moiety, the overall molecule often retains significant lipophilic character.[1][3] Modifications made to enhance biological potency frequently involve adding other lipophilic substituents, which further decreases aqueous solubility.[4][5] This inherent hydrophobicity makes it difficult for water molecules to effectively solvate the compound, leading to low solubility.

Q2: What is the first and simplest method I should try to solubilize my compound for an in vitro assay?

For initial in vitro screening, the most straightforward approach is to use a co-solvent.[6][7] Prepare a concentrated stock solution of your compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol. This stock can then be diluted into your aqueous assay buffer. It is critical to ensure the final concentration of the organic solvent in the assay is low (typically <1%, often <0.1%) to avoid solvent-induced artifacts or cytotoxicity.

Q3: How does pH affect the solubility of these compounds?

The solubility of ionizable compounds is highly pH-dependent.[8] While the indole nitrogen is very weakly acidic and not easily ionized, other functional groups on the molecule or the carboxamide itself can be protonated or deprotonated. If your derivative has acidic or basic centers, adjusting the pH of the solution can convert the neutral molecule into a more soluble salt form. For instance, a basic amine substituent can be protonated at low pH to form a soluble cation. Conversely, an acidic group would be more soluble at high pH. A common medicinal chemistry strategy is to form a salt of the compound, such as an HCl salt, to improve solubility at physiological pH.[9]

Q4: My compound precipitates when I dilute my DMSO stock into my cell culture media or aqueous buffer. What should I do?

This is a very common problem indicating that the thermodynamic solubility of the compound in the final aqueous medium has been exceeded. Here are the immediate troubleshooting steps:

  • Lower the Final Concentration: The simplest solution is to test a lower final concentration of your compound.

  • Reduce the DMSO Stock Concentration: A highly concentrated DMSO stock requires a larger dilution factor, which can cause the compound to "crash out." Try preparing a less concentrated stock solution and adding a correspondingly larger volume to your media, while still keeping the final DMSO percentage below toxic levels.

  • Use Pluronic F-68 or other surfactants: Adding a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to your final buffer can help stabilize the compound and prevent precipitation.

  • Explore Advanced Formulations: If the above steps fail, you will likely need to employ more advanced formulation strategies, such as cyclodextrin complexation, which are detailed in Section 2.[10][11]

Q5: Can I improve the solubility of my lead compound for in vivo studies without changing its chemical structure?

Absolutely. This is a central challenge in drug development, and several formulation strategies exist to improve the solubility and bioavailability of a promising but poorly soluble compound. These include:

  • Solid Dispersions: Dispersing the compound in a polymer matrix to create an amorphous, more soluble form.[12][13]

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin to form a soluble inclusion complex.[14][15]

  • Lipid-Based Formulations: Dissolving the compound in oils, surfactants, or lipids to create self-emulsifying drug delivery systems (SEDDS).[11][16]

  • Nanotechnology: Reducing the particle size of the drug to the nanometer scale to increase surface area and dissolution rate.[17][18]

These advanced techniques are discussed in the troubleshooting guides below.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides a systematic, hands-on approach to tackling solubility problems, from initial screening to advanced formulation development.

Guide 1: A Systematic Workflow for Solubilization

Before exploring complex formulations, a systematic evaluation of basic physicochemical properties is essential. This workflow ensures that simpler solutions are not overlooked.

G cluster_troubleshoot Troubleshooting Path start Start: Compound received stock Prepare 10-50 mM stock in 100% DMSO start->stock test_aq Dilute stock into aqueous buffer (e.g., PBS pH 7.4) stock->test_aq observe Observe for precipitation (visual, light scattering) test_aq->observe soluble Soluble at desired conc. Proceed with assay observe->soluble No precipitate Precipitation observed observe->precipitate Yes ph_profile Protocol 1: Perform pH-Solubility Profile precipitate->ph_profile is_ionizable Is solubility pH-dependent? ph_profile->is_ionizable adjust_ph Adjust buffer pH for experiment is_ionizable->adjust_ph Yes no_ph_effect Minimal pH effect is_ionizable->no_ph_effect No adjust_ph->soluble adv_form Proceed to Advanced Formulation (Guide 2) no_ph_effect->adv_form

Caption: Systematic workflow for initial solubility assessment.

Protocol 1.1: pH-Dependent Solubility Profiling

Objective: To determine if the solubility of the this compound derivative is dependent on pH, which indicates whether salt formation or pH adjustment is a viable strategy.

Principle: The Henderson-Hasselbalch equation dictates that the ionization state of a weak acid or base changes with pH. The ionized form of a compound is typically much more water-soluble than the neutral form. This experiment measures thermodynamic (equilibrium) solubility across a range of pH values.

Materials:

  • This compound derivative (solid powder)

  • Series of buffers (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0)

  • HPLC-grade water and acetonitrile

  • Microcentrifuge tubes

  • Thermomixer or orbital shaker

  • HPLC-UV system for quantification

Methodology:

  • Preparation: Add an excess amount of the solid compound to a microcentrifuge tube (e.g., 1-2 mg). A visible amount of undissolved solid should remain.

  • Incubation: Add 1 mL of each buffer to separate tubes containing the compound.

  • Equilibration: Tightly cap the tubes and place them on a shaker or thermomixer at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time is crucial to ensure the solution reaches equilibrium.

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sampling: Carefully remove a known volume of the supernatant without disturbing the pellet.

  • Dilution & Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Analysis: Plot solubility (e.g., in µg/mL or µM) versus pH. A significant change in solubility with pH suggests the compound is ionizable and that pH modification is a viable solubilization strategy.[8]

Guide 2: Advanced Formulation Strategies for Preclinical Development

When co-solvents and simple pH adjustments are insufficient, especially for in vivo studies, more advanced formulation techniques are required.

Technique 2.1: Cyclodextrin Inclusion Complexation

Objective: To enhance aqueous solubility by encapsulating the hydrophobic indole derivative within a cyclodextrin molecule.

Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[19] They can form non-covalent "host-guest" inclusion complexes with poorly soluble "guest" molecules that fit into their cavity.[14] This complex effectively masks the hydrophobic part of the drug, presenting a hydrophilic exterior to the aqueous environment, thereby increasing its apparent solubility.[15][20]

Commonly Used Cyclodextrins

Cyclodextrin NameAbbreviationKey Properties
Hydroxypropyl-β-CyclodextrinHP-β-CDHigh aqueous solubility, low toxicity, commonly used for parenteral formulations.
Sulfobutylether-β-CyclodextrinSBE-β-CD (Captisol®)High aqueous solubility, negatively charged, excellent safety profile for IV use.
Randomly Methylated-β-CyclodextrinRM-β-CDHigh solubilizing capacity, but higher potential for toxicity compared to HP-β-CD.

Protocol 2.1.1: Lab-Scale Preparation by Kneading Method

  • Molar Ratio Calculation: Determine the desired molar ratio of Drug:CD (commonly start with 1:1 and 1:2).

  • Mixing: Place the calculated amount of cyclodextrin in a mortar. Add a small amount of a water/ethanol (50:50 v/v) mixture to form a paste.

  • Incorporation: Gradually add the drug powder to the paste and knead thoroughly for 30-45 minutes.

  • Drying: Dry the resulting paste in an oven at 40-50°C until the solvent is completely evaporated.

  • Final Processing: Pulverize the dried complex into a fine powder and store in a desiccator. The resulting powder can be tested for its solubility and dissolution properties.[21]

Technique 2.2: Amorphous Solid Dispersions

Objective: To improve both solubility and dissolution rate by converting the crystalline drug into a higher-energy amorphous form, stabilized within a polymer matrix.

Principle: Crystalline solids have a highly ordered, low-energy lattice structure that requires significant energy to break, resulting in low solubility.[16] In an amorphous solid dispersion, individual drug molecules are dispersed within a hydrophilic polymer matrix.[22] This prevents recrystallization and presents the drug to the aqueous medium in a much higher energy state, leading to a higher apparent solubility and faster dissolution.[23][24]

Commonly Used Polymers

Polymer NameAbbreviationCommon Solvents for Preparation
PolyvinylpyrrolidonePVP (e.g., K30)Ethanol, Methanol, Water
Polyethylene GlycolPEG (e.g., 8000)Dichloromethane, Ethanol
Hydroxypropyl MethylcelluloseHPMCAcetone, Ethanol/Water mixtures

Protocol 2.2.1: Lab-Scale Preparation by Solvent Evaporation Method

  • Co-dissolution: Choose a common volatile solvent in which both the drug and the polymer are soluble (e.g., methanol or an acetone/dichloromethane mixture). Dissolve the drug and polymer in the solvent at the desired ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Evaporation: Pour the solution into a petri dish to create a thin film and allow the solvent to evaporate slowly in a fume hood or under vacuum in a rotary evaporator.

  • Final Drying: Place the resulting solid film in a vacuum oven at a mild temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the dish and grind it into a fine powder.

  • Characterization: The success of the preparation should be confirmed by techniques like Differential Scanning Calorimetry (DSC) to verify the absence of a drug melting peak, indicating it is amorphous.

Section 3: Data Interpretation & Decision Making

Q: How do I choose the right solubilization strategy for my experiment?

The optimal strategy depends on the stage of research, the required dose, and the route of administration. The following decision tree provides a general guide.

G start What is the experimental context? invitro In Vitro Screening (e.g., cell-based assay) start->invitro In Vitro invivo In Vivo Study (e.g., PK/PD in rodents) start->invivo In Vivo low_conc Low final concentration needed (<10 µM) invitro->low_conc high_conc Higher concentration needed or precipitation is an issue invitro->high_conc oral_route Route: Oral (PO) invivo->oral_route iv_route Route: Intravenous (IV) invivo->iv_route use_dmso Strategy: Use Co-solvent (DMSO stock) Keep final % low (<0.5%) low_conc->use_dmso use_cd Strategy: Use Cyclodextrin (HP-β-CD) Pre-complex or add to media high_conc->use_cd solid_disp Strategy: Amorphous Solid Dispersion (e.g., with PVP, HPMC) Formulate as suspension oral_route->solid_disp lipid_form Strategy: Lipid-Based Formulation (SEDDS) Formulate in oil/surfactant oral_route->lipid_form cd_iv Strategy: Cyclodextrin Formulation (SBE-β-CD is preferred for IV) Sterile filter solution iv_route->cd_iv

Caption: Decision tree for selecting a solubilization strategy.

Q: What are the potential downsides of using high concentrations of co-solvents or excipients?

It is crucial to be aware of the potential for excipients to influence the experimental outcome.

  • Toxicity: High concentrations of DMSO (>1%) can be cytotoxic. Similarly, some surfactants and cyclodextrins can cause cell membrane disruption or have other toxic effects.[7]

  • Off-Target Effects: Excipients are not always inert. For example, some polymers or surfactants can inhibit metabolic enzymes or transporters, which could alter the pharmacokinetics or pharmacodynamics of your compound in an in vivo study.

  • Validation is Key: Always run vehicle control groups in your experiments. This means testing the formulation (e.g., buffer with the same concentration of cyclodextrin or DMSO) without the drug to ensure that the excipients themselves are not causing the observed biological effect.

References

  • ResearchGate. (n.d.). Indole-4-carboxamides induce perturbations in tryptophan biosynthesis...Link

  • Dalvi, P. B., Gerange, A. B., & Ingale, P. R. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. World Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 458-473. Link

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. Link

  • National Institutes of Health (NIH). (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Link

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Link

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Link

  • Index Copernicus. (2025). Computational Chemistry oriented Research of Novel Indole Compounds. Journal of Drug Delivery and Therapeutics. Link

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Asian Journal of Pharmaceutical and Clinical Research. Link

  • Journal of Advanced Pharmacy Education & Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Link

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Volume 05, Issue 06. Link

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Link

  • ACS Publications. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Link

  • National Institutes of Health (NIH). (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Indian Journal of Pharmaceutical Sciences. Link

  • IJPPR. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Link

  • International Journal of Pharmaceutical Sciences and Research. (2024). SOLID DISPERSION: STRATEGIES TO ENHANCE SOLUBILITY AND DISSOLUTION RATE OF POORLY WATER-SOLUBLE DRUG. Link

  • National Institutes of Health (NIH). (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Link

  • ResearchGate. (2022). Formulation strategies for poorly soluble drugs. Link

  • National Institutes of Health (NIH). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Link

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Emerging Drugs. Link

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Link

  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Link

  • International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Link

  • National Institutes of Health (NIH). (n.d.). Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity. ACS Infectious Diseases. Link

  • National Institutes of Health (NIH). (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. International Journal of Nanomedicine. Link

  • National Institutes of Health (NIH). (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Medicinal Chemistry Letters. Link

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Link

  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences. Link

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Technical Support Center: Optimizing Biological Assays with 1H-Indole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-Indole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for optimizing biological assays with this compound. Here, we address common challenges and frequently asked questions to ensure the accuracy and reproducibility of your experimental results.

I. Core Concepts: Understanding this compound

This compound is a versatile heterocyclic compound with significant potential in various therapeutic areas. It is notably investigated as a PARP-1 (Poly[ADP-ribose] polymerase 1) inhibitor, making it a candidate for cancer therapy, particularly in tumors with BRCA mutations.[1] Additionally, it has been identified as a pro-drug with antimicrobial activity against Mycobacterium tuberculosis.[2][3] Understanding its dual nature is critical for designing and interpreting experiments.

II. Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the handling and use of this compound in a laboratory setting.

Q1: How should I prepare stock solutions of this compound?

A1: Due to its hydrophobic nature, this compound is practically insoluble in aqueous buffers. Therefore, a high-concentration stock solution should be prepared in an organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating a high-concentration stock solution.

  • Stock Concentration: Aim for a stock concentration of 10-20 mM. This allows for minimal volumes to be added to your final assay, reducing the risk of solvent-induced artifacts.

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microfuge tube.

    • Add the calculated volume of high-purity, anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may assist in dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity of the compound.

FormStorage TemperatureAdditional Recommendations
Solid Powder -20°CStore in a tightly sealed container, protected from light and moisture.
DMSO Stock Solution -20°C[4]Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Use tightly sealed vials to prevent water absorption and evaporation. For short-term storage (up to a few days), 4°C is acceptable.[4][5]

Q3: My this compound precipitates when I add it to my cell culture medium. What should I do?

A3: This is a common issue with hydrophobic compounds. The key is to minimize the final concentration of DMSO while ensuring the compound remains in solution.

  • Use a High-Concentration Stock: As mentioned in Q1, a high-concentration DMSO stock (e.g., 10-20 mM) is essential.

  • Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be less than 0.5%, and for many cell lines, below 0.1% to avoid solvent-induced cytotoxicity.[6]

  • Dilution Technique:

    • Perform serial dilutions of your high-concentration stock in pure DMSO if a dose-response curve is needed.[6]

    • Add the final, small volume of the DMSO stock (or diluted stock) directly to the pre-warmed cell culture medium in the assay plate.

    • Immediately mix gently but thoroughly by swirling or pipetting to facilitate rapid dispersion.

  • Solubility Test: Before a large-scale experiment, perform a small-scale solubility test. Prepare the highest intended concentration of this compound in your cell culture medium, incubate for a short period, and visually inspect for any signs of precipitation (cloudiness or crystals).[4][7]

III. Troubleshooting Guide for Biological Assays

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: High Variability Between Replicates or Inconsistent IC50 Values

High variability often points to issues with compound solubility and precipitation.[4] Inconsistent IC50 values can also be influenced by cell density and assay conditions.[2][8]

Workflow for Diagnosing and Resolving Variability:

A High Variability or Inconsistent IC50 B Check for Precipitation A->B Is the compound fully dissolved? C Optimize Dilution Strategy B->C Precipitation observed D Standardize Cell Seeding Density B->D No visible precipitation E Use Low-Retention Plasticware C->E Still variable F Consistent Results C->F D->E Still variable D->F E->F

Caption: Troubleshooting workflow for inconsistent results.

Troubleshooting Steps:

  • Visual Inspection: Before adding to your assay, visually inspect your diluted working solution for any cloudiness or particles.

  • Solubility Test: Prepare your highest assay concentration in the final buffer and centrifuge at high speed. A visible pellet indicates precipitation.

  • Optimize Dilution: Instead of preparing a large volume of the final working solution, try a serial dilution method directly in the assay plate.

  • Standardize Cell Density: Ensure that the cell seeding density is consistent across all plates and experiments, as IC50 values can be density-dependent.[8]

  • Use Low-Retention Plasticware: Hydrophobic compounds can bind to standard laboratory plastics. Using low-retention plates and pipette tips can minimize this effect.[4]

  • Control for Incubation Time: Evaluate if shorter incubation times yield more consistent results, as longer times may allow for compound degradation or precipitation.[4]

Issue 2: Loss of Compound Activity Over Time

This may suggest instability in your assay medium or non-specific binding.

Troubleshooting Steps:

  • Prepare Fresh Dilutions: Always make fresh dilutions of this compound from your frozen DMSO stock immediately before each experiment.[4]

  • Include a Positive Control: Use a well-characterized PARP inhibitor (if applicable) or another compound with a known stable response in your assay system to ensure the assay itself is performing correctly.

  • Consider Non-Specific Binding: If using plasticware, pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can sometimes reduce non-specific binding.[4]

Issue 3: Unexpected Cytotoxicity or Off-Target Effects

While specific data for this compound is limited, indole-based compounds can have off-target effects.

Workflow for Investigating Off-Target Effects:

A Unexpected Cytotoxicity B Determine Cytotoxic Range A->B C Run Vehicle Control B->C Work below cytotoxic concentration D Use Structurally Related Inactive Control C->D Rule out solvent effects E Counter-Screening D->E Demonstrate specificity F Confirmed On-Target Effect E->F

Caption: Workflow for assessing unexpected cytotoxicity.

Troubleshooting Steps:

  • Determine Cytotoxicity: Before functional assays, perform a cell viability assay (e.g., MTT, MTS) to determine the concentration range at which this compound is cytotoxic to your specific cell line.[4]

  • Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) to ensure that the observed effects are not due to the solvent.[6]

  • Structural Analogs: If available, use a structurally similar but biologically inactive analog of this compound as a negative control to demonstrate the specificity of the observed effects.

  • Counter-Screening: If you suspect off-target activity, consider performing counter-screens against other known targets of indole-based compounds.

IV. Experimental Protocols

Here are generalized protocols that can be adapted for use with this compound.

Protocol 1: PARP-1 Inhibition Colorimetric Assay

This protocol is adapted from a standard PARP-1 colorimetric assay kit.[9]

Principle: This assay measures the NAD-dependent addition of poly(ADP-ribose) to histone proteins coated on a 96-well plate. Inhibition of PARP-1 activity by this compound results in a decreased signal.

Step-by-Step Methodology:

  • Plate Coating:

    • Coat a 96-well plate with histone proteins overnight at 4°C.

    • Wash the plate three times with PBST (PBS with 0.05% Tween 20).

    • Block the wells with a blocking buffer for 90 minutes at room temperature.

  • Ribosylation Reaction:

    • Prepare a master mix containing 10x PARP buffer, a biotinylated NAD+ substrate mixture, and activated DNA.

    • Add the master mix to each well.

    • Add your desired concentrations of this compound (diluted from a DMSO stock). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Initiate the reaction by adding diluted PARP-1 enzyme to each well.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Wash the plate three times with PBST.

    • Add streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate again three times with PBST.

    • Add a colorimetric HRP substrate and incubate until a blue color develops in the positive control wells (typically 15-20 minutes).

    • Stop the reaction by adding 2 M sulfuric acid.

    • Read the absorbance at 450 nm using a microplate reader.

Protocol 2: Cell Viability (MTT) Assay

This is a standard protocol for assessing the cytotoxic effects of a compound.[10][11]

Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed your cells of interest in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium from a high-concentration DMSO stock.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with DMSO only) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at a wavelength of 570 nm.

V. References

  • BenchChem. (2025). Measuring PARP1 Inhibition with Indole Compounds: Application Notes and Protocols. BenchChem.

  • [Author Redacted]. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).

  • BenchChem. (2025). Troubleshooting inconsistent results in biological assays with 1-hexadecyl-1H-indole-2,3-dione. BenchChem.

  • Varhoshkova, S., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. ResearchGate.

  • Various Authors. (2022). Why does a compound that dissolve in DMSO, precipitates with media? ResearchGate.

  • [Journal of Medicinal Chemistry]. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications.

  • [NIH]. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

  • Carl ROTH. (n.d.). This compound, 50 mg, CAS No. 1670-86-6.

  • Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate.

  • Luminix Health. (n.d.). This compound.

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.

  • [PubMed Central]. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging.

  • [PubMed]. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging.

  • [PubMed Central]. (n.d.). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent.

  • BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit.

  • BenchChem. (2025). Technical Support Center: Overcoming Resistance to 3-thiocyanato-1H-indole-6-carboxylic acid.

  • Sigma-Aldrich. (n.d.). This compound | 1670-86-6.

  • Smolecule. (2023). Buy this compound | 1670-86-6.

  • [PubMed Central]. (n.d.). Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity.

  • [RSC Publishing]. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells.

  • [PubMed Central]. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.

  • [PubMed Central]. (n.d.). Indole-2-carboxamides Optimization for Antiplasmodial Activity.

  • [PubMed Central]. (2025). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity.

  • [PubMed Central]. (n.d.). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents.

  • PubChem. (n.d.). This compound.

  • ResearchGate. (n.d.). Determination of IC50 values of carboxamide compounds 4, 6, 8, 10, 12,....

  • [NIH]. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.

  • [PubMed Central]. (n.d.). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer.

  • [PubMed]. (2022). Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77.

  • [PubMed]. (2014). Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3).

  • NIST. (n.d.). 1H-Indole-4-carboxaldehyde.

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Technical Support Center: A Guide to Preventing Degradation of 1H-Indole-4-carboxamide During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-Indole-4-carboxamide is a vital heterocyclic building block in medicinal chemistry and drug discovery, notably serving as a precursor for potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors and other therapeutic agents.[1] However, the inherent chemical functionalities of this molecule—an electron-rich indole ring and a hydrolyzable carboxamide group—render it susceptible to degradation during storage.[2][3] Loss of compound integrity can compromise experimental reproducibility, lead to inaccurate biological data, and waste valuable resources.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand the degradation pathways of this compound and implement robust storage and handling protocols to ensure its long-term stability.

Section 1: Understanding the Instability of this compound

The stability of this compound is dictated by two primary structural features: the indole nucleus and the C4-carboxamide substituent. Each is vulnerable to distinct degradation mechanisms that are often accelerated by common laboratory environmental factors.

  • Indole Ring System: The bicyclic aromatic structure of indole is electron-rich, making it highly susceptible to oxidation.[3][4] This reactivity is the principal cause of degradation for many indole derivatives.

  • Carboxamide Group: The amide bond, while generally more stable than an ester bond, can undergo hydrolysis to form the corresponding carboxylic acid, particularly under non-neutral pH conditions or at elevated temperatures.[5][6]

The main degradation pathways to consider are:

  • Oxidation: Exposure to atmospheric oxygen, especially when catalyzed by light or trace metal impurities, can oxidize the indole ring.[7][8] This process often leads to the formation of colored byproducts, such as oxindoles, and is a primary reason for the discoloration (e.g., turning pink or brown) of the solid compound over time.[9]

  • Hydrolysis: In the presence of moisture, the carboxamide group can slowly hydrolyze to 1H-indole-4-carboxylic acid. This process is significantly accelerated by acidic or basic contaminants.[5][10]

  • Photodegradation: Indole derivatives are known to be photolabile.[11] Exposure to UV or even ambient laboratory light provides the energy to initiate and accelerate oxidative and other radical-based degradation reactions.[12]

  • Thermal Degradation: Elevated temperatures increase the kinetic rate of all chemical degradation processes, including oxidation and hydrolysis.

cluster_main Degradation Pathways of this compound cluster_products cluster_stressors A This compound B Oxindole Derivatives A->B Oxidation C 1H-Indole-4-carboxylic Acid A->C Hydrolysis D Other Photoproducts A->D Photodegradation S1 Oxygen (Air) S1->A Oxidation S2 Moisture (H2O) S2->A Hydrolysis S3 Light (UV/Visible) S3->A Photodegradation S4 Heat S4->A Thermal Stress

Key degradation pathways for this compound.

Section 2: Recommended Storage and Handling Protocols

To mitigate the risks outlined above, a multi-faceted approach to storage is required, addressing temperature, light, atmosphere, and moisture.

Protocol 2.1: Storage of Solid this compound

Proper storage of the solid compound is the most critical factor in ensuring its long-term viability.

Materials:

  • High-purity this compound

  • Amber glass vial with a PTFE-lined cap

  • Argon or Nitrogen gas supply with a regulator and needle adapter

  • Laboratory freezer (-20°C or -80°C)

  • Desiccator cabinet (optional, for room temperature storage)

Procedure:

  • Procurement: Obtain the compound from a reputable supplier and note the date of receipt on the vial.

  • Inert Atmosphere Blanketing: Before initial long-term storage, flush the vial headspace with an inert gas like argon or nitrogen. This displaces oxygen, the primary driver of oxidation.[9]

  • Secure Sealing: Tightly seal the vial using a cap with a chemically inert liner (e.g., PTFE) to prevent moisture ingress and gas exchange.

  • Light Protection: Always store the compound in the amber vial provided or another opaque container to shield it from light.[9]

  • Temperature Control: Transfer the sealed vial to the appropriate temperature-controlled environment as detailed in the table below.

  • Equilibration: Before opening a refrigerated or frozen vial, always allow it to equilibrate to room temperature for at least 60 minutes. This crucial step prevents atmospheric moisture from condensing onto the cold solid, which would introduce water and accelerate hydrolysis.

Table 1: Recommended Storage Conditions for Solid Compound

ParameterRecommended ConditionRationale & Causality
Temperature Long-term: -20°C or -80°CShort-term: 2-8°CReduces the kinetic rate of all degradation reactions, significantly slowing oxidation and hydrolysis.[9]
Atmosphere Inert (Argon or Nitrogen)Displaces atmospheric oxygen, directly inhibiting the primary oxidative degradation pathway of the indole ring.[9]
Light Protect from light (Amber Vial)Prevents photodegradation, a process where light energy catalyzes the formation of reactive species and degradation products.[11]
Moisture Tightly sealed vial; store in a dry locationPrevents hydrolysis of the carboxamide functional group to the corresponding carboxylic acid.
Protocol 2.2: Preparation and Storage of Stock Solutions

Solutions are inherently less stable than the solid compound. Whenever possible, prepare solutions fresh for each experiment. If storage is necessary, the following protocol must be followed.

Procedure:

  • Solvent Selection: Use high-purity, anhydrous-grade solvents (e.g., DMSO, DMF, Ethanol). If using aqueous buffers, they should be freshly prepared and degassed to remove dissolved oxygen.

  • Fresh Preparation: The best practice is to prepare only the amount of solution needed for the immediate experiment.

  • Storage (If Necessary):

    • Aliquot the stock solution into single-use volumes in amber or opaque cryovials. This prevents repeated freeze-thaw cycles, which can accelerate degradation.

    • Flush the headspace of each vial with argon or nitrogen before sealing.

    • Store aliquots at -80°C for long-term storage (months) or -20°C for short-term storage (weeks).

Section 3: Troubleshooting Guide

This section addresses common issues encountered by researchers, providing explanations and actionable solutions.

Q: My solid this compound has changed color to pink/brown. What does this mean, and can I still use it?

A: A color change is a clear visual indicator of degradation, most commonly due to oxidation of the indole ring.[9] While the bulk purity may still be >95%, the presence of impurities is confirmed. For sensitive applications like quantitative biological assays or in vivo studies, using discolored material is not recommended as the degradation products could have unintended biological activity or interfere with assays. For synthetic chemistry applications where the product will be purified, its use may be acceptable, but a purity check (e.g., by LC-MS) is strongly advised before proceeding. The best course of action is to use a fresh, unopened vial of the compound.

Q: I'm seeing unexpected peaks in my HPLC/LC-MS analysis of a freshly prepared solution. What could be the cause?

A: This can arise from several sources:

  • Degraded Solid: The starting solid material may have already degraded in storage. Refer to the question above.

  • Solvent-Induced Degradation: The solvent itself may be the issue. Ensure you are using high-purity, anhydrous grade solvents. Some solvents can contain acidic or basic impurities that catalyze hydrolysis. Water content in solvents like DMSO can also be a problem.

  • On-Instrument Degradation: If your mobile phase is strongly acidic or basic, it could be causing on-column hydrolysis of the carboxamide. Consider using a mobile phase closer to neutral pH if possible.

Q: My stock solution appears cloudy or has precipitated after thawing. Is it still usable?

A: First, ensure the vial has fully equilibrated to room temperature and then vortex or sonicate gently to attempt redissolution. If precipitation persists, it could indicate two possibilities:

  • Limited Solubility: The compound may have limited solubility at the storage temperature, and you may have created a supersaturated solution that is now crashing out.

  • Degradation: The compound may have degraded into less soluble products (e.g., the carboxylic acid). In either case, it is not advisable to use the solution for quantitative experiments, as the concentration is no longer known. Prepare a fresh solution from solid starting material.

Q: My reaction yield is consistently low, and I suspect my starting material has degraded. How can I confirm this?

A: The most direct way to confirm degradation is through analytical chemistry. Run a purity analysis on your starting material using a suitable method like HPLC-UV or LC-MS. Compare the resulting chromatogram and mass spectrum to the supplier's Certificate of Analysis (CoA) or a reference standard. The presence of significant new peaks or a reduced area percentage for the main peak confirms that your starting material has degraded.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the absolute best long-term storage conditions for solid this compound? A1: For maximum stability over years, store the solid compound at -80°C in an amber glass vial, with the headspace blanketed with argon gas, and the cap tightly sealed.

Q2: How long are stock solutions of this compound stable at -20°C or -80°C? A2: This is highly dependent on the solvent. As a general guideline, in anhydrous DMSO, aliquoted and stored under an inert atmosphere at -80°C, solutions may be stable for up to 3-6 months. However, this is not guaranteed. It is always best practice to qualify a stored stock solution with an analytical method before use in a critical experiment or to prepare it fresh.

Q3: Do I really need to use an inert atmosphere (argon/nitrogen)? A3: For long-term storage or for applications requiring the highest purity, yes. The indole ring is inherently prone to oxidation.[3] While storing cold and dark will slow this process, removing oxygen is the only way to inhibit it directly. For short-term storage of a few weeks at 2-8°C, it is less critical but still recommended.

Q4: Can I use antioxidants like BHT to stabilize my solutions? A4: While antioxidants like Butylated hydroxytoluene (BHT) can be used to stabilize some organic compounds, their use is application-dependent.[9] You must first validate that the antioxidant does not interfere with your downstream assay (e.g., it could have its own biological activity or interfere with analytical detection). For most applications, proper storage techniques (cold, dark, inert atmosphere) are preferable to adding potential confounders.

Section 5: Experimental Protocol for Stability Validation

To ensure your storage and handling procedures are effective, you can perform a simple forced degradation study. This protocol provides a framework for testing stability against heat and light, two common laboratory stressors.

Objective: To assess the stability of this compound in solution under accelerated heat and light conditions.

Materials:

  • This compound (from a fresh, unopened vial)

  • HPLC-grade DMSO

  • Amber and clear HPLC vials

  • HPLC system with UV detector or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade DMSO.

  • Aliquot Samples: Distribute the solution into three sets of vials:

    • Control (T0): Immediately dilute a sample for analysis to establish the baseline purity (Time 0). Store the remaining aliquot at -80°C, protected from light.

    • Thermal Stress: Place an aliquot in a clear vial in an oven at 40°C.

    • Photolytic Stress: Place an aliquot in a clear vial under a broad-spectrum laboratory light source or near a window (ambient light). Keep a parallel sample wrapped in aluminum foil at the same location as a dark control.

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, and 72 hours), retrieve a sample from each condition.

  • Analysis: Dilute each sample to an appropriate concentration and analyze by HPLC or LC-MS. Record the peak area of the parent compound and any new peaks that appear.

  • Data Interpretation: Calculate the percentage of the parent compound remaining relative to the T0 control. A loss of >5-10% peak area under any condition indicates significant degradation. The appearance of new peaks confirms the formation of degradation products.[13][14]

cluster_workflow Forced Degradation Experimental Workflow cluster_stress A 1. Prepare 1 mg/mL Stock Solution in DMSO B 2. Aliquot into Vials A->B C 3. Analyze T0 Control Sample (Baseline) B->C D Control (-80°C, Dark) B->D E Thermal Stress (40°C, Clear Vial) B->E F Photolytic Stress (Light, Clear Vial) B->F G 4. Incubate and Sample at Time Points (e.g., 24h, 48h, 72h) D->G E->G F->G H 5. Analyze All Samples by HPLC / LC-MS G->H I 6. Compare Peak Areas to T0 Control (Assess % Degradation) H->I

Workflow for a simple forced degradation study.

References

  • Jinjing Chemical. (2025). What are the photodegradation characteristics of 99% Indole?. Jinjing Chemical Blog. [Link]

  • Wang, L., et al. (2024). Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. RSC Advances. [Link]

  • Libardo, M. D. J., et al. (2021). Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. Cell Chemical Biology. [Link]

  • Kaza, M., et al. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Pharmaceutics. [Link]

  • Kaza, M., et al. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. PubMed. [Link]

  • Libardo, M. D. J., et al. (2021). Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. University of Dundee Research Portal. [Link]

  • Lin, H., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]

  • Kaza, M., et al. (2019). (PDF) Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. ResearchGate. [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Lim, K., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Medicinal Chemistry Letters. [Link]

  • Arora, P. K. (2015). (PDF) Microbial Degradation of Indole and Its Derivatives. ResearchGate. [Link]

  • MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. [Link]

  • Gupta, A., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]

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Validation & Comparative

A Tale of Two Isomers: A Comparative Guide to the Biological Activities of 1H-Indole-4-carboxamide and Indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its biological function. This guide provides an in-depth, objective comparison of two isomeric indole scaffolds: 1H-Indole-4-carboxamide and Indole-2-carboxamide. While structurally similar, these compounds exhibit remarkably distinct pharmacological profiles, a testament to the nuanced relationship between chemical structure and biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the divergent therapeutic potential of these fascinating molecules.

Introduction: The Indole Scaffold - A Privileged Structure in Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its presence in a vast array of natural products and synthetic drugs underscores its status as a "privileged structure"[1][2]. The ability of the indole nucleus to participate in various non-covalent interactions and serve as a versatile synthetic handle has led to the development of numerous biologically active compounds. This guide will focus on two carboxamide derivatives of indole, where the position of the carboxamide group dictates their entry into entirely different realms of biological activity. We will explore how a simple positional shift from the 2-position to the 4-position on the indole ring transforms a molecule with a broad spectrum of activities into a potent and selective inhibitor of a key DNA repair enzyme.

This compound: A Potent Inhibitor of PARP-1

Recent research has illuminated a significant and specific biological role for the this compound scaffold as a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1)[3]. PARP-1 is a critical enzyme in the base excision repair (BER) pathway, a major DNA repair mechanism. In the context of cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations), the inhibition of PARP-1 leads to synthetic lethality, making it a highly attractive therapeutic target.

Mechanism of Action: PARP-1 Inhibition and Synthetic Lethality

PARP-1 inhibitors, including derivatives of this compound, exert their anticancer effects through a dual mechanism. Firstly, they catalytically inhibit the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs). Secondly, and perhaps more importantly, they "trap" PARP-1 on the DNA at the site of the break. This trapped PARP-DNA complex is a significant roadblock for DNA replication forks, leading to their collapse and the formation of more cytotoxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination repair, these DSBs cannot be efficiently repaired, ultimately triggering cell death.

PARP1_Inhibition

Supporting Experimental Data

A study by Xie et al. (2016) detailed the design and synthesis of this compound derivatives as potent PARP-1 inhibitors[3]. Their findings demonstrated that specific derivatives exhibit impressive enzymatic and cellular inhibitory activities.

CompoundTargetIC50 (nM)Cellular CC50 (µM) (BRCA1 deficient cells)Cellular CC50 (µM) (Wild-type cells)Selectivity Index (WT/BRCA1 def.)
LX15 PARP-1130.982222.4
AG014699 (Rucaparib) PARP-1----

Table 1: Biological activity of a representative this compound derivative (LX15) as a PARP-1 inhibitor. Data extracted from Xie et al., 2016[3].

The compound LX15, a derivative of this compound, showed a potent PARP-1 inhibitory activity with an IC50 of 13 nM[3]. Furthermore, it displayed excellent selectivity for BRCA1 deficient cells over wild-type cells, a hallmark of effective PARP inhibitors[3]. Mechanistic studies confirmed that LX15 led to an accumulation of DNA double-strand breaks and impaired cell-cycle progression in BRCA1 deficient cells[3].

Indole-2-carboxamide: A Scaffold of Diverse Biological Activities

In stark contrast to the specific targeting of PARP-1 by its 4-carboxamide isomer, the indole-2-carboxamide scaffold is a versatile pharmacophore that has been explored for a wide range of biological targets. This has led to the development of compounds with anticancer, cannabinoid receptor modulatory, and antitubercular activities, among others.

Anticancer Activity: Targeting Multiple Kinases

Several series of indole-2-carboxamide derivatives have been synthesized and evaluated as potent antiproliferative agents. A common strategy involves the design of dual inhibitors that target key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)[4].

EGFR_CDK2_Inhibition

CompoundTarget(s)IC50 (nM)Cell LineGI50 (µM)
5e EGFR/CDK2EGFR: 93, CDK2: 13A-549, MCF-7, Panc-10.95 (mean)
5d EGFR/CDK2EGFR: 89MCF-7-
5j CDK2CDK2: 16-0.037 (mean)

Table 2: Anticancer activity of representative Indole-2-carboxamide derivatives. Data extracted from Youssif et al., 2022 and Al-Warhi et al., 2022.

Compounds 5d and 5e demonstrated potent dual inhibitory activity against EGFR and CDK2, with IC50 values comparable to the reference drug erlotinib for EGFR inhibition[4]. Notably, compound 5e also exhibited strong CDK2 inhibition, being more potent than the reference dinaciclib[4]. This dual-targeting approach can lead to enhanced anticancer efficacy and potentially overcome resistance mechanisms.

Cannabinoid Receptor Modulation

The indole-2-carboxamide scaffold is also a well-established modulator of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. Derivatives of this scaffold can act as allosteric modulators, binding to a site on the receptor distinct from the orthosteric site where endogenous cannabinoids bind. This allows for a more nuanced modulation of receptor activity compared to direct agonists or antagonists.

CB1_Modulation CB1 CB1 Receptor Signaling Downstream Signaling (e.g., cAMP inhibition) CB1->Signaling Modulated_Signaling Modulated Signaling CB1->Modulated_Signaling Endocannabinoid Endocannabinoid Endocannabinoid->CB1 Indole2 Indole-2-carboxamide (Allosteric Modulator) Indole2->CB1

CompoundTargetKB (nM)α (cooperativity factor)
ORG27569 CB1--
11j CB1167.316.55
12d CB1259.324.5

Table 3: Allosteric modulation of the CB1 receptor by representative Indole-2-carboxamide derivatives. Data extracted from Mahmoud et al., 2013 and Khurana et al., 2014[5][6].

Compounds such as 11j and 12d have been identified as potent allosteric modulators of the CB1 receptor, exhibiting high binding cooperativity[6]. This property allows them to fine-tune the receptor's response to endogenous ligands, offering a potential therapeutic avenue for various neurological and psychiatric disorders with a potentially better side-effect profile than direct-acting agonists or antagonists.

Antitubercular Activity

In the realm of infectious diseases, indole-2-carboxamides have emerged as a promising class of antitubercular agents. They have shown excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.

CompoundTargetMIC (µM) (M. tuberculosis H37Rv)
26 MmpL30.012
8g MmpL30.32

Table 4: Antitubercular activity of representative Indole-2-carboxamide derivatives. Data extracted from Stec et al., 2016 and Alsayed et al., 2021[7][8].

Compound 26, a 4,6-difluoro-1H-indole-2-carboxamide derivative, displayed exceptional antitubercular activity with a minimum inhibitory concentration (MIC) of 0.012 µM[7]. The likely target for this class of compounds is the MmpL3 transporter, which is essential for the transport of mycolic acids, a key component of the mycobacterial cell wall[8].

Direct Comparison: A Summary of Divergent Activities

FeatureThis compoundIndole-2-carboxamide
Primary Biological Target PARP-1Diverse (e.g., EGFR, CDK2, CB1, MmpL3)
Therapeutic Potential Anticancer (especially in HR-deficient tumors)Anticancer, Neurological disorders, Infectious diseases (Tuberculosis)
Mechanism of Action Inhibition of DNA single-strand break repair, PARP trappingKinase inhibition, Allosteric modulation of GPCRs, Inhibition of mycobacterial cell wall synthesis
Selectivity Highly selective for PARP-1Varies depending on the specific derivative and its intended target

Experimental Protocols

PARP-1 Inhibition Assay (Chemiluminescent)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against the PARP-1 enzyme.

  • Plate Coating: Coat a 96-well plate with histone proteins by adding 50 µL of 1x histone mixture to each well and incubating overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with PBST (PBS with 0.05% Tween 20). Block the wells with 200 µL of blocking buffer for at least 90 minutes at room temperature.

  • Reaction Setup: After washing, add 25 µL of a master mix containing 10x PARP buffer, PARP substrate mixture (biotinylated NAD+), activated DNA, and DTT to each well.

  • Inhibitor Addition: Add 5 µL of the test compound (e.g., this compound derivatives) at various concentrations to the respective wells. Add vehicle control to the "Positive Control" and "Blank" wells.

  • Enzyme Addition: Initiate the reaction by adding 20 µL of diluted PARP-1 enzyme to all wells except the "Blank" wells, to which 1x PARP buffer is added.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Wash the plate and add 50 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature. After a final wash, add the ELISA ECL substrate and immediately measure the chemiluminescence using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the signal from the inhibitor-treated wells to the positive and negative controls. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

EGFR/CDK2 Kinase Inhibition Assay (Luminescent)

This protocol describes a general method for measuring the inhibitory activity of compounds against EGFR and CDK2 kinases using a luminescent ADP-detecting assay.

  • Reagent Preparation: Prepare the kinase buffer, and dilute the kinase (EGFR or CDK2), substrate (e.g., a generic tyrosine kinase substrate for EGFR, histone H1 for CDK2), and ATP to their final concentrations in this buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound (e.g., Indole-2-carboxamide derivatives) at various concentrations or vehicle control.

  • Enzyme and Substrate Addition: Add 2 µL of the diluted enzyme and 2 µL of the substrate/ATP mix to the wells.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal with luciferase. Incubate for 30 minutes at room temperature.

  • Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to controls and determine the IC50 values by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic or antiproliferative effects of the compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (both this compound and Indole-2-carboxamide derivatives) and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 or IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

CB1 Receptor Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of compounds to the CB1 receptor.

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the human CB1 receptor.

  • Assay Setup: In a 96-well plate, add cell membranes, a radiolabeled CB1 ligand (e.g., [³H]CP55,940), and the test compound (e.g., Indole-2-carboxamide derivatives) at various concentrations in a binding buffer. For determining non-specific binding, a high concentration of a known unlabeled CB1 ligand is added.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The binding affinity (Ki) of the test compound is determined by analyzing the competition binding data using appropriate pharmacological models.

Conclusion

The comparative analysis of this compound and Indole-2-carboxamide provides a compelling illustration of how subtle structural modifications can lead to profound differences in biological activity. While the this compound scaffold has been identified as a promising starting point for the development of selective PARP-1 inhibitors for cancer therapy, the Indole-2-carboxamide framework has demonstrated remarkable versatility, yielding compounds with a wide array of therapeutic applications, from oncology to neurology and infectious diseases. This guide underscores the importance of a deep understanding of structure-activity relationships in modern drug discovery and highlights the continued relevance of the indole nucleus as a source of novel therapeutic agents. Future research into these and other indole derivatives will undoubtedly continue to uncover new and exciting biological activities.

References

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  • Al-Warhi, T.; Al-Harbi, N.O.; Youssif, B.G.M.; Abdel-Aal, A.A.-M.; El-Gamal, K.M.; Abdel-Aziz, M. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Med. Chem.2022 , 13, 589-603. [Link]

  • Mahmoud, M.M.; Ali, H.I.; Ahn, K.H.; Kendall, D.A. Structure–Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). J. Med. Chem.2013 , 56, 7965-7975. [Link]

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The 1H-Indole-4-Carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of 1H-Indole-4-Carboxamide Derivatives Across Multiple Therapeutic Targets

The this compound core is a versatile and privileged scaffold in medicinal chemistry, forming the foundation of numerous potent and selective modulators of various biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comparative overview of their interactions with key proteins implicated in cancer, inflammation, and neurological disorders. We will delve into the nuanced effects of structural modifications on the activity of these compounds as Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, histamine H4 receptor (H4R) antagonists, cannabinoid receptor 1 (CB1R) allosteric modulators, and apoptosis signal-regulating kinase 1 (ASK1) inhibitors. This in-depth guide is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold in their therapeutic discovery efforts.

The Allure of the Indole-4-Carboxamide Core

The indole ring system, a fusion of a benzene and a pyrrole ring, is a common feature in a vast array of natural products and synthetic molecules with significant biological activities. The this compound arrangement, in particular, offers a unique combination of structural rigidity and the capacity for diverse functionalization. The indole nitrogen and the carboxamide group provide crucial hydrogen bonding opportunities, while the aromatic and heterocyclic rings serve as a scaffold for introducing various substituents to fine-tune potency, selectivity, and pharmacokinetic properties.

Comparative Structure-Activity Relationship Analysis

The therapeutic potential of this compound derivatives is dictated by the nature and position of substituents on the indole ring and the carboxamide moiety. Below, we compare the SAR of this scaffold across four distinct and important drug targets.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition: A Key to Cancer Therapy

PARP-1 is a critical enzyme in the base excision repair (BER) pathway, a key mechanism for repairing DNA single-strand breaks. Inhibiting PARP-1 in cancer cells with deficient homologous recombination repair, such as those with BRCA1/2 mutations, leads to synthetic lethality. This compound derivatives have emerged as potent PARP-1 inhibitors.[1]

A key interaction for PARP-1 inhibition is the hydrogen bond between the carboxamide NH2 and the backbone carbonyl of Gly863 in the PARP-1 active site. The indole N-H can also form a hydrogen bond with the side chain of Ser904. Modifications at various positions of the indole ring and the carboxamide nitrogen have been explored to enhance potency and selectivity.

Table 1: Comparative SAR of this compound Derivatives as PARP-1 Inhibitors [1]

CompoundR1 (Indole N1)R2 (Indole C7)R3 (Carboxamide N)PARP-1 IC50 (nM)
1 HHH150
2 HFH58
3 HClH45
4 CH3HH>1000
5 HHCH3280
LX15 HF4-fluorobenzyl13

Key SAR Insights for PARP-1 Inhibition:

  • Indole N1-Substitution: Substitution at the N1 position of the indole ring is generally detrimental to activity, as seen with compound 4 . This is likely due to the loss of a crucial hydrogen bond interaction with Ser904.

  • Indole C7-Substitution: Introduction of small, electron-withdrawing groups at the C7 position, such as fluorine (compound 2 ) or chlorine (compound 3 ), enhances potency. This suggests that these substituents may engage in favorable interactions within a hydrophobic pocket of the active site.

  • Carboxamide N-Substitution: While N-methylation of the carboxamide (compound 5 ) reduces activity, substitution with a larger group like a 4-fluorobenzyl moiety (compound LX15 ) leads to a significant increase in potency. This highlights the presence of a larger hydrophobic pocket that can be exploited for improved binding.

Histamine H4 Receptor (H4R) Antagonism: Targeting Inflammation and Allergy

The histamine H4 receptor is primarily expressed on hematopoietic cells and plays a crucial role in inflammatory and allergic responses.[2][3] Antagonists of H4R are being investigated for the treatment of various inflammatory conditions. Indolecarboxamides have been identified as a promising class of H4R antagonists.[2]

Table 2: Comparative SAR of Indolecarboxamide Derivatives as H4R Antagonists [2]

CompoundIndole PositionR (Carboxamide N)hH4R Ki (nM)
6 2-carboxamide4-methylpiperazin-1-yl10
7 4-carboxamide4-methylpiperazin-1-yl56
8 5-carboxamide4-methylpiperazin-1-yl>10,000
9 2-carboxamide4-ethylpiperazin-1-yl15
10 2-carboxamide4-propylpiperazin-1-yl25

Key SAR Insights for H4R Antagonism:

  • Carboxamide Position: The position of the carboxamide group on the indole ring is critical for H4R activity. The 2-carboxamide regioisomer (compound 6 ) is significantly more potent than the 4-carboxamide (compound 7 ) and the inactive 5-carboxamide (compound 8 ).

  • Piperazine N-Substitution: Small alkyl substitutions on the distal nitrogen of the piperazine ring are well-tolerated. For instance, ethyl (compound 9 ) and propyl (compound 10 ) substitutions maintain high affinity, suggesting this region is amenable to modification for optimizing pharmacokinetic properties.

Cannabinoid Receptor 1 (CB1R) Allosteric Modulation: A Nuanced Approach to Neurological Disorders

The cannabinoid receptor 1 is a G protein-coupled receptor that is widely expressed in the central nervous system and plays a role in various physiological processes. Allosteric modulators of CB1R offer a more nuanced approach to targeting this receptor compared to orthosteric ligands, potentially avoiding the side effects associated with direct activation or inhibition.[4][5] 1H-Indole-2-carboxamides have been identified as potent negative allosteric modulators (NAMs) of CB1R.[4][5]

Table 3: Comparative SAR of 1H-Indole-2-carboxamide Derivatives as CB1R Allosteric Modulators [4]

CompoundR1 (Indole C3)R2 (Indole C5)R3 (Amide N-phenethyl)CB1R IC50 (nM)
Org27569 EthylCl4-piperidin-1-yl100
11 HCl4-(diethylamino)484
12 MethylCl4-(diethylamino)185
45 EthylCl4-(diethylamino)79
13 EthylF4-(diethylamino)120

Key SAR Insights for CB1R Allosteric Modulation:

  • Indole C3-Substitution: Small alkyl groups at the C3 position of the indole ring are favorable for potency. An ethyl group (compound 45 ) is preferred over a methyl group (compound 12 ) or no substitution (compound 11 ).

  • Indole C5-Substitution: A chloro or fluoro group at the C5 position enhances activity (compare compounds 45 and 13 to analogues without this substitution).

  • Amide N-phenethyl Substitution: A diethylamino group at the 4-position of the N-phenethyl moiety is a key feature for high potency.

Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition: A Target for Inflammatory and Fibrotic Diseases

ASK1 is a mitogen-activated protein kinase kinase kinase (MAP3K) that plays a central role in cellular stress responses, leading to inflammation and apoptosis.[3][6] Inhibition of ASK1 is a promising therapeutic strategy for a range of diseases, including non-alcoholic steatohepatitis (NASH) and diabetic nephropathy. 1H-Indole-2-carboxamides have been developed as potent ASK1 inhibitors.[3][6]

Table 4: Comparative SAR of 1H-Indole-2-carboxamide Derivatives as ASK1 Inhibitors [3]

CompoundR1 (Indole C5)R2 (Amide N)ASK1 IC50 (nM)
14 H4-(1H-pyrazol-4-yl)phenyl500
15 F4-(1H-pyrazol-4-yl)phenyl150
16 Cl4-(1H-pyrazol-4-yl)phenyl120
17 F4-(1-methyl-1H-pyrazol-4-yl)phenyl80
19 F6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl25

Key SAR Insights for ASK1 Inhibition:

  • Indole C5-Substitution: Introduction of a fluorine or chlorine atom at the C5 position of the indole ring improves inhibitory activity (compounds 15 and 16 vs. 14 ).

  • Pyazole N-Substitution: Methylation of the pyrazole ring on the amide substituent enhances potency (compound 17 vs. 15 ).

  • Amide N-Aryl Group: Replacing the phenyl-pyrazole moiety with a pyridyl-triazole group leads to a significant increase in potency, as seen in the highly potent compound 19 . This highlights the importance of the nature of the aromatic system in this position for optimal interaction with the kinase.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data presented, it is crucial to employ robust and well-defined experimental protocols. Below are representative methodologies for key assays used in the evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the coupling of a suitable 1H-indole-4-carboxylic acid with a desired amine.[7]

G IndoleCOOH 1H-Indole-4-carboxylic acid Product This compound Derivative IndoleCOOH->Product Amine R-NH2 Amine->Product Coupling Coupling Agent (e.g., HATU, HOBt, EDCI) Coupling->Product Base Base (e.g., DIPEA, Et3N) Base->Product Solvent Solvent (e.g., DMF, CH2Cl2) Solvent->Product G Start Start AddReagents Add PARP-1 enzyme, activated DNA, and biotinylated NAD+ to well Start->AddReagents AddInhibitor Add test compound (this compound derivative) AddReagents->AddInhibitor Incubate Incubate at RT AddInhibitor->Incubate AddStreptavidin Add Streptavidin-HRP conjugate Incubate->AddStreptavidin Wash Wash to remove unbound reagents AddStreptavidin->Wash AddSubstrate Add chemiluminescent substrate Wash->AddSubstrate Measure Measure luminescence AddSubstrate->Measure End End Measure->End G cluster_0 DNA Damage Response DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) chains PARP1->PAR synthesizes BER Base Excision Repair (XRCC1, DNA Ligase III, etc.) PAR->BER recruits DNA_Repair DNA Repair BER->DNA_Repair Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1 inhibits G cluster_0 H4 Receptor Signaling Histamine Histamine H4R Histamine H4 Receptor (H4R) Histamine->H4R binds Gi Gi protein H4R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Ca Ca2+ mobilization Gi->Ca increases cAMP cAMP AC->cAMP decreases PKA Protein Kinase A cAMP->PKA inhibits Chemotaxis Chemotaxis Ca->Chemotaxis Antagonist This compound (H4R Antagonist) Antagonist->H4R blocks G cluster_0 CB1 Receptor Signaling Endocannabinoid Endocannabinoid CB1R Cannabinoid Receptor 1 (CB1R) Endocannabinoid->CB1R binds Gi Gi protein CB1R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits MAPK MAPK Pathway Gi->MAPK activates cAMP cAMP AC->cAMP decreases NAM This compound (CB1R NAM) NAM->CB1R modulates G cluster_0 ASK1 Signaling Stress Cellular Stress (Oxidative, ER stress) ASK1 ASK1 Stress->ASK1 activates MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation Inhibitor This compound (ASK1 Inhibitor) Inhibitor->ASK1 inhibits

Sources

A Comparative Guide to the Efficacy of 1H-Indole Carboxamide Analogues in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of various 1H-indole carboxamide analogues as potential anticancer agents. We will delve into the experimental data supporting their cytotoxic effects, explore the underlying mechanisms of action, and provide detailed protocols for the key assays used in their evaluation. While the primary focus of available research has been on indole-2 and indole-3-carboxamides, we will extrapolate these findings to discuss the potential of the 1H-indole-4-carboxamide scaffold and highlight areas for future investigation.

Introduction: The Promise of the Indole Scaffold

The indole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its unique chemical properties and ability to interact with a wide range of biological targets have made it a focal point in the development of novel therapeutics, particularly in oncology.[2][3] Several FDA-approved anticancer drugs, such as sunitinib and panobinostat, feature the indole motif, underscoring its therapeutic relevance.[3]

Carboxamide derivatives of indole have garnered significant attention due to their enhanced pharmacological profiles. The carboxamide linkage provides opportunities for hydrogen bonding and can improve target affinity and pharmacokinetic properties.[4] This guide will focus on the comparative efficacy of various analogues, shedding light on their potential as next-generation cancer therapies.

Comparative Efficacy of Indole Carboxamide Analogues

The anticancer activity of indole carboxamide analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.

N-Substituted 1H-Indole-2-Carboxamides

A series of N-substituted 1H-indole-2-carboxamides has demonstrated significant and selective antiproliferative activity. The following table summarizes the IC50 values of some of the most potent analogues from a comparative study.[1][4][5]

Compound IDSubstituentCancer Cell LineIC50 (µM)Selectivity Index (SI)
4 p-chlorobenzeneK-562 (Leukemia)0.61>163
HCT-116 (Colon)3.9825.1
MCF-7 (Breast)10.69.4
10 p-methoxybenzeneHCT-116 (Colon)1.0199.4
K-562 (Leukemia)2.6437.9
MCF-7 (Breast)7.1614.0
12 1-anthraquinoneK-562 (Leukemia)0.33303
HCT-116 (Colon)2.6437.9
MCF-7 (Breast)8.4511.8
14 2-anthraquinoneK-562 (Leukemia)0.61>163
HCT-116 (Colon)3.2131.2
MCF-7 (Breast)9.8710.1

Selectivity Index (SI) is calculated as the IC50 in normal fibroblast cells divided by the IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Causality Behind Experimental Choices: The selection of leukemia (K-562), colon (HCT-116), and breast (MCF-7) cancer cell lines allows for the evaluation of the analogues' efficacy across different cancer types, representing hematological and solid tumors. The inclusion of normal human dermal fibroblasts is crucial for assessing cytotoxicity and determining the therapeutic window of these compounds.

Thiazolyl-Indole-2-Carboxamide Derivatives

Another promising class of analogues involves the hybridization of the indole and thiazole moieties. These compounds have been investigated as multi-target anticancer agents.[6][7]

Compound IDCancer Cell LineIC50 (µM)
6i MCF-7 (Breast)6.10 ± 0.4
HeLa (Cervical)Not specified
6v MCF-7 (Breast)6.49 ± 0.3
HeLa (Cervical)Not specified

These compounds were found to inhibit key protein kinases like EGFR, HER2, VEGFR-2, and CDK2, induce cell cycle arrest at the G2/M phase, and promote apoptosis.[6][7]

Mechanistic Insights: Targeting Key Cancer Pathways

The anticancer effects of indole carboxamide analogues are attributed to their ability to interfere with critical cellular processes, primarily through the inhibition of key enzymes involved in cell division and DNA repair.

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for mitotic progression.[8] Their overexpression is a common feature in many human cancers and is associated with genetic instability.[8] Indole carboxamide derivatives have been explored as inhibitors of these kinases.

The inhibition of Aurora kinases leads to defects in centrosome function, spindle assembly, and chromosome segregation, ultimately triggering cell cycle arrest and apoptosis.[8]

Aurora_Kinase_Pathway cluster_mitosis Mitosis Centrosome Maturation Centrosome Maturation Cell Cycle Arrest Cell Cycle Arrest Centrosome Maturation->Cell Cycle Arrest Spindle Assembly Spindle Assembly Spindle Assembly->Cell Cycle Arrest Chromosome Segregation Chromosome Segregation Chromosome Segregation->Cell Cycle Arrest Cytokinesis Cytokinesis Apoptosis Apoptosis Cytokinesis->Apoptosis Aurora Kinases Aurora Kinases Aurora Kinases->Centrosome Maturation Aurora Kinases->Spindle Assembly Aurora Kinases->Chromosome Segregation Aurora Kinases->Cytokinesis Indole Carboxamide Analogues Indole Carboxamide Analogues Indole Carboxamide Analogues->Aurora Kinases Inhibition Cell Cycle Arrest->Apoptosis

Caption: Inhibition of Aurora Kinases by Indole Carboxamide Analogues.

PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair, particularly the repair of single-strand breaks.[9] In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1/2 genes, inhibiting PARP leads to the accumulation of DNA damage and cell death.[9] This concept is known as synthetic lethality.

7-Azaindole-1-carboxamides have been designed as a new class of PARP-1 inhibitors, demonstrating significant antitumor activity.[10]

PARP_Inhibition cluster_hr_deficient HR-Deficient Cancer Cell DNA Single-Strand Break DNA Single-Strand Break PARP PARP DNA Single-Strand Break->PARP recruits Replication Fork Collapse Replication Fork Collapse DNA Single-Strand Break->Replication Fork Collapse during replication DNA Repair DNA Repair PARP->DNA Repair Indole Carboxamide Analogues Indole Carboxamide Analogues Indole Carboxamide Analogues->PARP Inhibition Double-Strand Break Double-Strand Break Replication Fork Collapse->Double-Strand Break Apoptosis Apoptosis Double-Strand Break->Apoptosis in HR-deficient cells HR-Deficient Cancer Cell HR-Deficient Cancer Cell MTT_Assay_Workflow Seed Cells Seed Cells Add Drug Add Drug Seed Cells->Add Drug Incubate Incubate Add Drug->Incubate Add MTT Add MTT Incubate->Add MTT Add Solubilizer Add Solubilizer Incubate->Add Solubilizer Add MTT->Incubate Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indole carboxamide analogues and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the indole carboxamide analogues at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. [3][4][9][11]4. Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, late apoptotic cells are Annexin V+ and PI+, and necrotic cells are Annexin V- and PI+.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the indole carboxamide analogues at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Future Directions: The Untapped Potential of 1H-Indole-4-carboxamides

While extensive research has been conducted on indole-2 and -3-carboxamide analogues, the this compound scaffold remains relatively unexplored in the context of cancer therapy. The promising results from the 2- and 3-substituted analogues strongly suggest that the 4-substituted derivatives could also possess significant anticancer activity.

Future research should focus on:

  • Synthesis and Screening: The design and synthesis of a diverse library of this compound analogues and their screening against a broad panel of cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the SAR for this new class of compounds to guide the optimization of their potency and selectivity.

  • Mechanistic Studies: Investigating the mechanisms of action of the most promising candidates to identify their molecular targets.

By systematically exploring the this compound scaffold, we can potentially uncover a new class of potent and selective anticancer agents.

References

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. National Institutes of Health. Available at: [Link]

  • Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. PubMed. Available at: [Link]

  • Detailed structure-activity relationship of indolecarboxamides as H4 receptor ligands. PubMed. Available at: [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). National Institutes of Health. Available at: [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. National Institutes of Health. Available at: [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link]

  • Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. National Institutes of Health. Available at: [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. ResearchGate. Available at: [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. Available at: [Link]

  • Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry (JJC). Available at: [Link]

  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. National Institutes of Health. Available at: [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). PubMed. Available at: [Link]

  • Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. National Institutes of Health. Available at: [Link]

  • Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers. Available at: [Link]

  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. MDPI. Available at: [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed. Available at: [Link]

  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual Aurora kinase A and B. ResearchGate. Available at: [Link]

  • Aurora kinase inhibitors. ResearchGate. Available at: [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. National Institutes of Health. Available at: [Link]

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. National Institutes of Health. Available at: [Link]

  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed. Available at: [Link]

  • 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. ResearchGate. Available at: [Link]

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Sources

A Researcher's Guide to Comparing the Potency of Substituted Indole-4-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the potency of substituted indole-4-carboxamides. By integrating principles of medicinal chemistry, pharmacology, and detailed experimental protocols, this document serves as a practical resource for understanding and evaluating this important class of molecules. While the indole carboxamide scaffold is explored against various targets, this guide will draw upon a specific case study of indole-4-carboxamides as anti-tubercular agents to illustrate the core principles of structure-activity relationship (SAR) analysis and potency determination.

Introduction: The Versatile Indole-4-Carboxamide Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The attachment of a carboxamide group at the 4-position of the indole ring gives rise to indole-4-carboxamides, a class of compounds with a wide range of biological activities. These activities are diverse, with examples of indole carboxamides acting as inhibitors of enzymes such as Poly(ADP-ribose) polymerase (PARP)[1][2] and fatty acid amide hydrolase (FAAH)[3][4], as well as modulators of G-protein coupled receptors (GPCRs) like the histamine H4 receptor[5] and protease-activated receptor 4 (PAR-4)[6][7].

The potency of an indole-4-carboxamide is exquisitely dependent on the nature and position of substituents on both the indole ring and the carboxamide moiety. Understanding the structure-activity relationship (SAR) is therefore paramount in the design of potent and selective compounds for a given biological target. This guide will walk you through the process of comparing potencies, from understanding the underlying biological mechanisms to the practical execution of key experiments.

Comparing Potency: A Case Study of Indole-4-Carboxamides as Anti-tubercular Agents

A notable example of the therapeutic potential of indole-4-carboxamides is their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. A series of indole-4-carboxamides have been identified as potent inhibitors of Mtb growth[8][9]. These compounds act as prodrugs, being hydrolyzed by a mycobacterial amidase to release 4-aminoindole. This metabolite is then incorporated into the tryptophan biosynthesis pathway, leading to the formation of a toxic antimetabolite[8][9][10].

The potency of these compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of Mtb. The following table summarizes the anti-tubercular activity of a selection of substituted indole-4-carboxamides.

Table 1: Anti-tubercular Activity of Substituted Indole-4-Carboxamides against M. tuberculosis

Compound IDR1R2R3R4MIC (µM)[8][9]
C1 HHHH1.6
C2 FHHH0.8
C3 ClHHH0.4
C4 BrHHH0.2

Data presented is a representative selection for illustrative purposes, based on findings in the cited literature.

Structure-Activity Relationship (SAR) Analysis

The data in Table 1 reveals a clear SAR trend for the anti-tubercular activity of these indole-4-carboxamides.

  • Substitution at the 5-position of the indole ring: The introduction of a halogen at the 5-position (R1) significantly enhances the potency. The activity increases with the increasing electronegativity and size of the halogen, following the trend H < F < Cl < Br. This suggests that electronic and/or steric factors at this position play a crucial role in the interaction with the amidase enzyme or in the subsequent steps of the mechanism of action.

This example underscores the importance of systematic substitution to probe the SAR and optimize the potency of a lead compound.

Experimental Protocols for Potency Determination

The accurate comparison of potency relies on robust and well-validated experimental assays. The choice of assay depends on the biological target of the indole-4-carboxamide series. For GPCRs, radioligand binding assays and functional assays are the gold standard. For enzymatic targets, inhibition assays are employed.

General Workflow for Potency Determination

The following diagram illustrates a general workflow for determining the potency of a series of substituted indole-4-carboxamides targeting a GPCR.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Functional Characterization cluster_3 Data Analysis & SAR Synthesis Synthesis of Substituted Indole-4-Carboxamides Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (e.g., NMR, MS) Purification->Characterization Binding_Assay Radioligand Binding Assay (Determine Ki) Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP, β-arrestin) (Determine EC50/IC50) Binding_Assay->Functional_Assay Dose_Response Dose-Response Curve Generation Functional_Assay->Dose_Response SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis

Caption: General workflow for determining the potency of substituted indole-4-carboxamides targeting a GPCR.

Detailed Protocol: Radioligand Binding Assay for GPCRs

This protocol provides a step-by-step method for a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for a target GPCR.

Objective: To determine the concentration of a test compound that displaces 50% of a specific radioligand from its receptor (IC50), from which the inhibitory constant (Ki) can be calculated.

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR (e.g., [³H]-ligand)

  • Test compounds (substituted indole-4-carboxamides)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Plate Setup:

    • Add 50 µL of assay buffer to all wells of a 96-well plate.

    • Add 50 µL of test compound dilutions (in assay buffer) to the respective wells.

    • For total binding wells, add 50 µL of assay buffer.

    • For non-specific binding wells, add 50 µL of the non-specific binding control.

  • Radioligand Addition:

    • Add 50 µL of the radioligand (at a concentration close to its Kd) to all wells.

  • Membrane Addition:

    • Add 50 µL of the cell membrane preparation to all wells. The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Advanced Functional Assays for GPCRs

Beyond binding affinity, it is crucial to determine the functional effect of the indole-4-carboxamides. Are they agonists, antagonists, or inverse agonists? Functional assays, such as cAMP accumulation and β-arrestin recruitment assays, provide these answers.

Signaling Pathway for a Gs-Coupled GPCR

The following diagram illustrates the signaling cascade initiated by an agonist binding to a Gs-coupled GPCR, leading to the production of cyclic AMP (cAMP).

G cluster_0 cluster_1 cluster_2 Agonist Agonist (Indole-4-carboxamide) GPCR Gs-Coupled GPCR Agonist->GPCR Binds G_protein Gαsβγ GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP -> cAMP G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified signaling pathway for a Gs-coupled GPCR.

cAMP Accumulation Assay Protocol

Objective: To measure the ability of a test compound to stimulate (as an agonist) or inhibit (as an antagonist) the production of intracellular cAMP.

Materials:

  • Cells stably expressing the target GPCR

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Forskolin (an adenylyl cyclase activator, used for studying Gi-coupled receptors)

  • Reference agonist and antagonist

  • Cell culture medium and supplements

  • 96- or 384-well plates

Procedure (for a Gs-coupled receptor agonist):

  • Cell Seeding:

    • Seed the cells in a 96- or 384-well plate at an appropriate density and allow them to attach overnight.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds (substituted indole-4-carboxamides) and the reference agonist.

  • Cell Stimulation:

    • Remove the culture medium and add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation).

    • Add the diluted compounds to the respective wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP detection assay (e.g., by adding detection reagents and measuring fluorescence or luminescence).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the intracellular cAMP concentration for each well.

    • Plot the cAMP concentration against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion and Future Directions

The potency of substituted indole-4-carboxamides is a critical parameter in their development as therapeutic agents. This guide has provided a framework for comparing the potency of these compounds, using a specific anti-tubercular case study to illustrate the principles of SAR. Furthermore, detailed protocols for key experimental assays, including radioligand binding and cAMP accumulation assays, have been presented to enable researchers to conduct these evaluations in their own laboratories.

The causality behind experimental choices lies in the systematic exploration of the chemical space around the indole-4-carboxamide scaffold. By varying substituents and measuring the resulting changes in potency, researchers can build a comprehensive SAR model. This model, in turn, guides the design of more potent and selective compounds. The self-validating nature of these protocols is ensured by the inclusion of appropriate controls, such as reference compounds and non-specific binding determination, which are essential for generating reliable and reproducible data.

Future research in this area will undoubtedly uncover new biological targets for indole-4-carboxamides and further refine our understanding of their SAR. The methodologies outlined in this guide will continue to be indispensable tools in these endeavors.

References

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  • (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). PubMed Central. [Link]

  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed Central. [Link]

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A Head-to-Head Technical Comparison: Olaparib vs. The 1H-Indole-4-Carboxamide Scaffold in PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison between the first-in-class, clinically approved PARP inhibitor, Olaparib, and the versatile 1H-Indole-4-carboxamide chemical scaffold, which serves as a foundational structure for a new generation of experimental PARP inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of established versus emerging therapeutic agents in the field of DNA damage repair.

Introduction: The Central Role of PARP in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cell's DNA repair machinery. They function as primary sensors for single-strand DNA breaks (SSBs), initiating the Base Excision Repair (BER) pathway.[1][2] In cancer therapy, inhibiting PARP has proven to be a revolutionary strategy, especially in tumors with pre-existing defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.

The inhibition of PARP prevents the efficient repair of SSBs. When a cell replicates its DNA, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs).[3][4] In healthy cells, these DSBs can be repaired by the high-fidelity Homologous Recombination (HR) pathway. However, in cancer cells with BRCA1/2 mutations, the HR pathway is compromised.[5] This concurrent failure of two critical DNA repair pathways leads to genomic instability and ultimately, cell death—a concept known as synthetic lethality .[4][5]

Olaparib (Lynparza®) was the first PARP inhibitor to gain regulatory approval, setting a clinical benchmark for this class of drugs.[6] In contrast, This compound is not a single therapeutic agent but rather a core chemical structure—a scaffold—from which numerous novel enzyme inhibitors are being developed.[7][8] Derivatives of this scaffold have shown promise as potent PARP inhibitors in preclinical studies, representing a flexible platform for discovering next-generation therapeutics.[9][10] This guide will compare the established profile of Olaparib with the demonstrated potential of inhibitors derived from the indole-carboxamide family.

Physicochemical and Structural Properties

A molecule's physical and chemical characteristics are foundational to its pharmacological behavior, including solubility, cell permeability, and target engagement.

PropertyOlaparib (Lynparza®)This compound (Scaffold)
Chemical Structure
IUPAC Name 4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one[11]This compound[8]
Molecular Formula C₂₄H₂₃FN₄O₃[11]C₉H₈N₂O[8]
Molecular Weight 434.46 g/mol [11]160.17 g/mol [8]
Nature Clinically approved, first-in-class PARP inhibitor.[6]A chemical scaffold for synthesizing novel therapeutic agents.[7]

Mechanism of Action: PARP Inhibition and Trapping

While both Olaparib and indole-carboxamide derivatives aim to inhibit PARP, the precise nature of this inhibition is key to their therapeutic effect. Modern PARP inhibitors not only block the enzyme's catalytic activity but also "trap" the PARP enzyme on the DNA at the site of damage.[12] This PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, contributing significantly to the drug's efficacy.

Olaparib is a potent inhibitor of both PARP1 and PARP2.[11] It occupies the NAD+ binding site of the enzyme, preventing the synthesis of poly(ADP-ribose) chains and thereby blocking the recruitment of downstream DNA repair proteins.[5] Furthermore, it induces the formation of trapped PARP-DNA complexes, a key component of its cytotoxic effect.[12]

Indole-carboxamide derivatives are designed to function similarly, acting as competitive inhibitors at the NAD+ binding pocket. The specific potency, selectivity for different PARP family members, and trapping efficiency vary widely depending on the chemical modifications made to the core indole-carboxamide scaffold.[9][10]

PARP_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_inhibitor Therapeutic Intervention cluster_replication During DNA Replication cluster_hr Homologous Recombination (HR) Pathway cluster_sl Synthetic Lethality DNA_damage Single-Strand DNA Break (SSB) PARP PARP Enzyme DNA_damage->PARP recruits NAD NAD+ PARP->NAD consumes PAR PAR Chains (Signal for Repair) PARP->PAR SSB_unrepaired Unrepaired SSB PARP->SSB_unrepaired inhibition leads to NAD->PAR to synthesize Repair Base Excision Repair (BER) PAR->Repair recruits DNA_Repaired DNA Repaired Repair->DNA_Repaired leads to Olaparib Olaparib or Indole-Carboxamide Derivative Olaparib->PARP inhibits & traps DSB Double-Strand Break (DSB) SSB_unrepaired->DSB BRCA Functional BRCA1/2 DSB->BRCA BRCA_mut Mutant BRCA1/2 (HR Deficient) DSB->BRCA_mut HR_Repair HR-mediated Repair BRCA->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival No_Repair Repair Failure BRCA_mut->No_Repair Cell_Death Apoptosis (Cell Death) No_Repair->Cell_Death

Caption: Mechanism of PARP inhibition and synthetic lethality.

Comparative Efficacy and Selectivity: Preclinical Data

The ultimate value of an inhibitor lies in its potency and selectivity. Here, we compare published preclinical data for Olaparib against a potent experimental inhibitor derived from a benzimidazole carboxamide scaffold, which shares structural similarities with the broader indole-carboxamide class.

CompoundTargetIC₅₀ / KᵢCell-Based Potency (EC₅₀)Reference
Olaparib PARP1IC₅₀: 5 nMWhole Cell IC₅₀: Varies by cell line[11]
PARP2IC₅₀: 1 nM[11]
A-620223 (2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide)PARP1Kᵢ: 8 nMEC₅₀: 3 nM[9]
  • IC₅₀: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower value indicates greater potency.

  • Kᵢ: The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.

  • EC₅₀: The concentration of a drug that gives a half-maximal response in a whole-cell assay.

These data demonstrate that while Olaparib is highly potent, novel inhibitors derived from related carboxamide scaffolds, such as A-620223, can achieve comparable or even superior potency in both enzymatic and cell-based preclinical assays.[9] This highlights the potential of the indole-carboxamide scaffold in generating highly active next-generation inhibitors.

Experimental Protocols for Comparative Evaluation

To ensure a robust and objective comparison between PARP inhibitors, standardized and validated experimental protocols are essential. The following sections detail the methodologies for key assays.

PARP Activity Assay (Biochemical IC₅₀ Determination)

This assay quantifies the ability of a compound to inhibit the catalytic activity of the PARP enzyme in a controlled, cell-free environment.

Principle: This protocol describes a colorimetric assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated onto a microplate.[13] The amount of incorporated biotin is proportional to PARP activity and is detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well high-binding microplate with histone proteins. Wash and block the plate to prevent non-specific binding.

  • Inhibitor Preparation: Perform a serial dilution of the test compounds (e.g., Olaparib, indole-carboxamide derivative) in the appropriate assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Reaction Setup: To each well, add the PARP enzyme, activated DNA (to stimulate the enzyme), and the biotinylated NAD+ substrate.[13]

  • Initiate Reaction: Add the serially diluted test compounds to their respective wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate to each well and incubate. The HRP will bind to the biotin incorporated onto the histones.

  • Signal Generation: After another wash step, add a colorimetric HRP substrate (e.g., TMB). A blue color will develop in wells with HRP activity.

  • Stop Reaction: Add a stop solution (e.g., sulfuric acid) to quench the reaction, turning the color to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.

PARP_Assay_Workflow start Start plate_prep 1. Coat & Block 96-well Plate with Histones start->plate_prep reaction_mix 3. Add PARP Enzyme, Activated DNA, & Biotin-NAD+ plate_prep->reaction_mix inhibitor_prep 2. Prepare Serial Dilutions of Inhibitors add_inhibitor 4. Add Inhibitors to Wells inhibitor_prep->add_inhibitor reaction_mix->add_inhibitor incubate 5. Incubate (e.g., 60 min) add_inhibitor->incubate detect 6. Add Streptavidin-HRP incubate->detect signal 7. Add Colorimetric Substrate (TMB) detect->signal stop 8. Add Stop Solution signal->stop read 9. Read Absorbance at 450 nm stop->read analyze 10. Calculate IC₅₀ read->analyze end End analyze->end

Caption: Workflow for a colorimetric PARP activity assay.
Cell Viability Assay (Cell-Based EC₅₀ Determination)

This assay measures the effect of the inhibitors on the viability and proliferation of cancer cells, which is crucial for assessing therapeutic potential.

Principle: Colorimetric assays like the CCK-8 (Cell Counting Kit-8) or MTT assay are used to determine cell viability.[14][15] These assays rely on the conversion of a tetrazolium salt by mitochondrial dehydrogenases in living, metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[14]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., a BRCA1-mutant ovarian cancer cell line and a BRCA-wild-type control line) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Olaparib and the indole-carboxamide derivative) in cell culture medium.

  • Dosing: Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include vehicle-only control wells.

  • Incubation: Incubate the cells for a prolonged period (e.g., 72-96 hours) to allow the cytotoxic or cytostatic effects of the compounds to manifest.

  • Add Reagent: Add the CCK-8 or MTT reagent to each well and incubate for 1-4 hours, as per the manufacturer's instructions. During this time, viable cells will convert the reagent into a colored product.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Cell_Viability_Workflow start Start seed_cells 1. Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells 2. Treat with Serial Dilutions of Inhibitors seed_cells->treat_cells incubate_long 3. Incubate for 72-96 hours treat_cells->incubate_long add_reagent 4. Add CCK-8/MTT Reagent incubate_long->add_reagent incubate_short 5. Incubate for 1-4 hours add_reagent->incubate_short read_plate 6. Measure Absorbance at 450 nm incubate_short->read_plate analyze_data 7. Normalize Data & Calculate EC₅₀ read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a cell viability assay (e.g., CCK-8).

Conclusion and Future Outlook

This guide provides a detailed comparison between Olaparib, the established clinical standard for PARP inhibition, and the this compound scaffold, a promising platform for novel inhibitor discovery.

Olaparib has a well-defined mechanism of action, extensive clinical data supporting its efficacy and safety across multiple cancer types, and a known pharmacokinetic profile.[6][16][17][18] It remains the benchmark against which all new PARP inhibitors must be measured.

The This compound family represents a fertile ground for medicinal chemistry. As demonstrated by preclinical data on related structures, this scaffold can be modified to produce inhibitors with exceptional potency, sometimes exceeding that of established drugs in vitro.[9] The key challenge and opportunity lie in translating this preclinical potency into drug candidates with favorable ADME (absorption, distribution, metabolism, and excretion) properties and a safe clinical profile.

For researchers in drug development, the path forward involves leveraging the flexibility of the indole-carboxamide scaffold to design next-generation inhibitors with improved selectivity, higher trapping efficiency, or novel mechanisms to overcome resistance. The robust experimental protocols detailed herein provide the necessary framework for the rigorous evaluation and validation of these new chemical entities against the clinical gold standard, Olaparib.

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A Senior Application Scientist's Guide to Target Identification and Selectivity Profiling of 1H-Indole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigma of 1H-Indole-4-carboxamide

The indole carboxamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a remarkable polypharmacology, engaging targets from G-protein coupled receptors (GPCRs) to kinases and other enzymes. However, the specific biological target and selectivity profile of the parent molecule, this compound, remain largely uncharacterized in public-domain literature. This presents a classic challenge in drug discovery: how does one systematically unveil the mechanism of action for a novel chemical entity?

This guide eschews a conventional product comparison. Instead, it provides a comprehensive, field-proven framework for the de novo characterization of this compound. We will navigate the logical progression from broad, unbiased screening to pinpointed target identification and rigorous selectivity profiling. The methodologies described herein are designed to be self-validating, ensuring that each experimental stage builds upon a foundation of robust, data-driven hypotheses.

Part 1: Initial Target Hypothesis Generation via Unbiased Screening

Before committing to resource-intensive target-specific assays, it is crucial to generate preliminary data to guide our investigation. The initial goal is to ascertain the broad biological impact of this compound, which can point toward a general class of targets (e.g., cell surface receptors, intracellular kinases, metabolic enzymes).

Phenotypic Screening: A Functional First Look

Phenotypic screening is a powerful, unbiased approach that identifies compounds based on their observable effects in cellular or organismal models, without a priori knowledge of the molecular target.[1][2]

Experimental Rationale: By exposing a diverse panel of well-characterized cell lines (e.g., representing different cancer types, immortalized normal lines, or primary cells) to this compound, we can observe its impact on cell health, proliferation, morphology, or specific signaling pathways. A distinct phenotypic "hit" provides the first clue to the compound's function.

Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Plating: Seed a panel of 5-10 human cell lines (e.g., A549 lung carcinoma, MCF7 breast carcinoma, HEK293 embryonic kidney, primary human fibroblasts) in 384-well, optically clear-bottom plates at a pre-optimized density.

  • Compound Treatment: Treat cells with a 7-point, 3-fold serial dilution of this compound (e.g., from 100 µM down to 0.14 µM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control known to induce cytotoxicity (e.g., Staurosporine).

  • Staining: Following incubation, fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100 and stain with a cocktail of fluorescent dyes. A typical combination includes:

    • Hoechst 33342: To label nuclei (for cell counting).

    • Phalloidin-Alexa Fluor 488: To label F-actin (for cell morphology).

    • MitoTracker Red CMXRos: To label mitochondria (for mitochondrial health).

    • Antibody against a key signaling node: e.g., anti-phospho-ERK1/2 to assess MAPK pathway activation.

  • Imaging: Acquire images using a high-content imaging system, capturing multiple fields per well.

  • Data Analysis: Utilize image analysis software to quantify dozens of cellular features, such as cell count, nuclear size, mitochondrial mass, and cytoskeletal arrangement. A potent and specific phenotypic change in a particular cell line suggests a tractable starting point for target deconvolution.

Broad-Panel Liability Screening

Commercially available broad pharmacology panels offer a cost-effective method to rapidly screen a compound against hundreds of diverse, well-characterized targets. This can quickly identify potential target families or flag for common off-target liabilities.

Recommended Panels:

  • GPCR Panel: A panel of over 150 GPCRs, typically run in binding or functional (e.g., arrestin recruitment) formats, can reveal interactions with this major druggable target class.[3][4][5][6]

  • Kinase Panel: An initial screen against a diverse panel of kinases (e.g., Eurofins Discovery's KINOMEscan® or Reaction Biology's panels) can indicate if the compound has kinase-directed activity.[7][8][9][]

  • Safety Pharmacology Panel: A panel of targets known to be associated with adverse drug reactions (e.g., hERG, CYPs, various ion channels) is essential for early-stage risk assessment.

Part 2: Definitive Target Deconvolution Methodologies

With preliminary hypotheses in hand from unbiased screening, the next phase involves direct biochemical and biophysical methods to identify the specific protein(s) that this compound binds to.

Chemical Proteomics: Fishing for Targets

Chemical proteomics utilizes an immobilized version of the small molecule to "pull down" its binding partners from a complex cell lysate, which are then identified by mass spectrometry.[11][12][13]

Workflow Diagram: Affinity Chromatography-Mass Spectrometry

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize Linker-Modified This compound B Immobilize on Sepharose Beads A->B D Incubate Lysate with Immobilized Compound B->D C Prepare Cell Lysate (e.g., from Phenotypic Hit Cell Line) C->D G Wash Beads to Remove Non-Specific Binders D->G E Competitive Elution: Add excess free This compound H Elute Bound Proteins E->H Displaces specific binders F Non-Competitive Control: Incubate Lysate with Unmodified Beads F->G G->H I SDS-PAGE & In-Gel Digestion H->I J LC-MS/MS Analysis I->J K Identify Proteins Enriched in Competitive Elution vs. Control J->K

Caption: Workflow for affinity chromatography-mass spectrometry.

Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of this compound with a linker (e.g., a short PEG chain ending in a primary amine or carboxylic acid) suitable for covalent attachment to activated beads. The linker position must be chosen carefully to minimize disruption of potential binding interactions.

  • Immobilization: Covalently couple the linker-modified compound to NHS-activated Sepharose beads.

  • Lysate Incubation: Incubate the affinity matrix with a native cell lysate. For the competition experiment, a parallel incubation is performed where the lysate is pre-incubated with a high concentration of free, unmodified this compound.

  • Washing: Extensively wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins.

  • Identification: Identify the eluted proteins by mass spectrometry. True binding partners will be present in the non-competed sample but significantly reduced or absent in the sample competed with the free compound.[14][15][16][17][18]

Label-Free Biophysical Approaches

A significant advantage of methods like CETSA and DARTS is that they do not require modification of the compound, eliminating the risk that a linker might alter its binding properties.

Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[19][20][21][22][23]

Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Treat intact cells with this compound or vehicle.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of a suspected target protein remaining in the soluble fraction by Western blot. A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples.

Drug Affinity Responsive Target Stability (DARTS): This method leverages the fact that drug binding can protect a target protein from proteolysis.[24][25][26][27][28]

Workflow Diagram: DARTS Protocol

A Prepare Cell Lysate B Split Lysate into Two Aliquots A->B C Treat with This compound B->C D Treat with Vehicle (Control) B->D E Add Protease (e.g., Pronase) C->E F Add Protease (e.g., Pronase) D->F G Incubate to Allow Limited Digestion E->G F->G H Stop Digestion G->H I Analyze by SDS-PAGE and Mass Spectrometry H->I J Identify Protein Bands Protected from Digestion in Compound-Treated Sample I->J Compare Lanes

Caption: Workflow for the DARTS experiment.

Part 3: Comprehensive Selectivity and Cross-Reactivity Profiling

Once a primary target is identified and validated, it is imperative to understand the compound's selectivity. A highly selective compound is often desired to minimize off-target effects, though in some cases, a specific polypharmacology profile can be beneficial.[29][30][31][32][33]

Kinase Selectivity Profiling (Hypothetical Scenario: Target is a Kinase)

If the primary target of this compound is identified as a protein kinase (e.g., "Kinase X"), a comprehensive kinome scan is the next logical step.

Experimental Rationale: The human kinome contains over 500 members, many with highly conserved ATP-binding pockets. Assessing the binding affinity of this compound against the largest available panel of kinases provides a detailed map of its on- and off-target interactions within this family.

Data Presentation: Comparative Kinase Selectivity Profile

Let's hypothesize that this compound is an inhibitor of Kinase X. We would compare its performance against a known, selective Kinase X inhibitor ("Comparator A") and a known non-selective kinase inhibitor ("Comparator B").

Kinase TargetThis compound (Kd, nM)Comparator A (Kd, nM)Comparator B (Kd, nM)
Kinase X (On-Target) 15 5 50
Kinase Y (Off-Target)>10,000>10,000150
Kinase Z (Off-Target)1,2008,50080
Kinase A (Off-Target)850>10,00025
... (400+ other kinases).........

This table presents hypothetical data for illustrative purposes.

Protocol: Large-Panel Kinase Binding Assay (e.g., KINOMEscan)

  • Compound Submission: Provide this compound to a specialized vendor (e.g., Eurofins Discovery).

  • Assay Principle: The assay is a competition binding assay. An immobilized, active-site directed ligand is used to capture the kinase of interest. The ability of the test compound (this compound) to compete with this immobilized ligand for binding to the kinase is measured. The amount of kinase captured is quantified, typically by qPCR of a DNA tag conjugated to the kinase.[7][34]

  • Data Output: The primary output is typically the dissociation constant (Kd) or percent inhibition at a given concentration for each of the 400+ kinases in the panel.

  • Selectivity Analysis: The data is analyzed to determine selectivity scores (e.g., S-score), which quantify the compound's promiscuity. The results are often visualized as a "kinetree" diagram, graphically representing the interactions across the kinome.

Cellular Target Engagement

Biochemical assays, while precise, do not fully recapitulate the cellular environment. A cellular target engagement assay confirms that the compound can enter the cell and bind to its target in a physiological context.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is similar to the one described in section 2.2, but it is used here for confirmation and quantification.

  • Cell Treatment: Treat cells with a range of concentrations of this compound.

  • Heating: Heat all samples at a single, pre-determined temperature that causes partial unfolding of the target protein.

  • Analysis: Quantify the amount of soluble target protein at each compound concentration.

  • Data Output: Plot the amount of stabilized protein against the compound concentration to generate an Isothermal Dose-Response Curve, from which an EC50 for cellular target engagement can be derived.

Conclusion

The journey from an uncharacterized molecule like this compound to a well-understood chemical probe or drug lead is a systematic process of hypothesis generation, testing, and refinement. By employing a strategic combination of unbiased phenotypic screening, definitive target deconvolution methods like chemical proteomics and CETSA, and comprehensive selectivity profiling, researchers can build a robust data package that elucidates the compound's mechanism of action. This foundational knowledge is critical for making informed decisions in any drug discovery program, ultimately paving the way for the development of safer and more effective therapeutics.

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A Comparative Analysis of Indole-Carboxamides Against First-Line Anti-Tubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Tubercular Chemotherapeutics

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The current first-line treatment regimen, while effective for drug-susceptible TB, is lengthy and fraught with challenges of patient adherence and toxicity. This landscape underscores the urgent need for novel therapeutic agents that operate via new mechanisms of action, exhibit potent bactericidal activity against resistant strains, and possess favorable safety profiles.

This guide provides a technical benchmark of a promising new class of anti-tubercular agents: the indole-2-carboxamides . While the initial topic specified the 4-carboxamide isomer, a comprehensive review of the scientific literature reveals a more extensive and robust dataset for the indole-2-carboxamide scaffold, particularly concerning its potent inhibition of the essential MmpL3 transporter. Therefore, to ensure a guide grounded in extensive, verifiable experimental data, this analysis will focus on a highly potent lead compound from the indole-2-carboxamide class as a representative benchmark against the cornerstone first-line agents: Isoniazid (INH), Rifampicin (RIF), and Ethambutol (EMB).

We will dissect the performance of this novel agent through the critical lenses of its mechanism of action, in-vitro potency, cellular selectivity, and in-vivo efficacy, providing researchers and drug developers with a data-driven comparison to inform future research and development endeavors.

Pillar 1: A Tale of Two Mechanisms - Targeting Novel vs. Validated Pathways

A drug's value is fundamentally tied to its mechanism of action. The rise of resistance to current drugs is a direct consequence of mutations in their respective targets. A novel mechanism, therefore, offers a powerful strategy to circumvent existing resistance patterns.

The indole-2-carboxamides (ICs) inhibit the Mycobacterial Membrane Protein Large 3 (MmpL3) .[1][2] MmpL3 is an essential transporter responsible for translocating trehalose monomycolate (TMM), a key precursor of mycolic acids, across the inner membrane.[1] Mycolic acids are the defining components of the mycobacterial cell wall, providing a crucial hydrophobic barrier. By inhibiting MmpL3, indole-2-carboxamides effectively halt the construction of this vital outer layer, leading to bactericidal effects.[3]

This contrasts sharply with the mechanisms of first-line agents, which have been the bedrock of TB therapy for decades:

  • Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase KatG.[4] Its active form primarily inhibits InhA, an enoyl-acyl carrier protein reductase involved in the synthesis of mycolic acids.[4]

  • Rifampicin (RIF): Directly inhibits the bacterial DNA-dependent RNA polymerase, thereby blocking transcription and protein synthesis.[4]

  • Ethambutol (EMB): Inhibits arabinosyl transferases, enzymes essential for the polymerization of arabinogalactan, another critical component of the mycobacterial cell wall.[5]

The distinct target of indole-2-carboxamides is a key strategic advantage, as it is not affected by the mutations that confer resistance to INH, RIF, or EMB.

cluster_IC Indole-2-Carboxamide cluster_INH Isoniazid cluster_RIF Rifampicin cluster_EMB Ethambutol IC Indole-2-Carboxamide MmpL3 MmpL3 Transporter IC->MmpL3 Inhibits Mycolic_Acid Mycolic Acid Synthesis MmpL3->Mycolic_Acid Transports TMM for TMM Trehalose Monomycolate (TMM) TMM->MmpL3 Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall INH_prodrug Isoniazid (Prodrug) KatG KatG INH_prodrug->KatG Activated by INH_active Active Form KatG->INH_active InhA InhA INH_active->InhA Inhibits InhA->Mycolic_Acid RIF Rifampicin RNAP RNA Polymerase RIF->RNAP Inhibits Transcription Transcription RNAP->Transcription EMB Ethambutol Arabinosyl_Transferase Arabinosyl Transferase EMB->Arabinosyl_Transferase Inhibits Arabinogalactan Arabinogalactan Synthesis Arabinosyl_Transferase->Arabinogalactan Arabinogalactan->Cell_Wall

Figure 1: Comparative Mechanisms of Action.

Pillar 2: In-Vitro Performance - Potency Against M. tuberculosis H37Rv

The Minimum Inhibitory Concentration (MIC) is the foundational metric for assessing an antibiotic's potency. It represents the lowest concentration of a drug that prevents visible growth of a microorganism. For this comparison, we use data against the standard laboratory reference strain, M. tuberculosis H37Rv. The lead indole-2-carboxamide selected for this analysis is 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide , hereafter referred to as IC-26 .

CompoundTargetMIC vs. H37Rv (µM)MIC vs. H37Rv (µg/mL)Reference
IC-26 MmpL3 0.012 ~0.005[2][6]
Isoniazid (INH)InhA (Mycolic Acid Synthesis)~0.22 - 0.44~0.03 - 0.06[4]
Rifampicin (RIF)RNA Polymerase~0.15~0.12[4]
Ethambutol (EMB)Arabinosyl Transferase~14.7 - 24.5~3.0 - 5.0[5]
Table 1: Comparative in-vitro potency against M. tuberculosis H37Rv. MIC values for standard drugs were converted from µg/mL to µM for direct comparison.

The data clearly demonstrates the exceptional potency of IC-26, exhibiting an MIC value more than 10-fold lower than that of Rifampicin and Isoniazid, the most potent first-line agents. This high potency suggests that lower therapeutic doses may be required, potentially reducing the risk of off-target toxicity.

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol describes a common, reliable method for determining the MIC of compounds against Mtb.

Causality: The assay's logic hinges on the metabolic activity of viable bacteria. The redox indicator Alamar Blue (resazurin) is blue and non-fluorescent. In the presence of metabolically active, respiring Mtb cells, it is reduced to the pink, highly fluorescent resorufin. The absence of this color change at a given drug concentration indicates the inhibition of bacterial growth.

cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout p1 Prepare 2x drug dilutions in 7H9-S medium in 96-well plate i1 Inoculate wells with Mtb suspension p1->i1 p2 Prepare Mtb H37Rv inoculum (McFarland No. 1 standard, diluted 1:25) p2->i1 i2 Seal plate and incubate at 37°C for 7 days i1->i2 r1 Add Alamar Blue & Tween 80 solution to each well i2->r1 r2 Incubate for 24 hours r1->r2 r3 Visually inspect for color change (Blue to Pink) r2->r3 r4 MIC = Lowest concentration with no pink color r3->r4

Figure 2: MABA Experimental Workflow.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test compounds two-fold across a 96-well microplate using Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80 (7H9-S). Typically, 100 µL of each concentration is added per well.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9-S broth to mid-log phase. Adjust the turbidity of the culture to match a McFarland No. 1 standard. Dilute this suspension 1:25 in fresh 7H9-S broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the drug-containing plate. Include a drug-free well as a growth control and a well with medium only as a sterile control.

  • Incubation: Seal the plate in a zip-lock bag and incubate at 37°C for 7 days.

  • Assay Development: After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

  • Final Incubation & Reading: Re-incubate the plate at 37°C for 24 hours. The MIC is determined as the lowest drug concentration that prevents the color change from blue (no growth) to pink (growth).

Pillar 3: Cytotoxicity and the Therapeutic Window

An ideal antimicrobial agent is a "magic bullet": lethal to the pathogen but harmless to the host. The Selectivity Index (SI) quantifies this therapeutic window by comparing the drug's toxicity to host cells (IC50) with its potency against the pathogen (MIC). A higher SI value is desirable, indicating greater selectivity for the bacterial target.

IC50 (50% Inhibitory Concentration): The concentration of a compound that inhibits 50% of the metabolic activity or growth of mammalian cells. This is a key indicator of cytotoxicity.

CompoundIC50 vs. Vero Cells (µM)MIC (µM)Selectivity Index (SI = IC50/MIC)Reference
IC-26 >200 0.012 >16,000 [2][6][7]
Isoniazid (INH)>4200~0.33>12,700[8] (approx.)
Rifampicin (RIF)>100~0.15>660(General Lit.)
Ethambutol (EMB)>1000~20>50(General Lit.)
Table 2: Comparative Cytotoxicity and Selectivity Index. Vero cells (monkey kidney epithelial) are a standard cell line for cytotoxicity testing. The IC50 for INH was derived from data on A549 cells.

IC-26 demonstrates an outstanding selectivity index, largely driven by its extremely low MIC.[2][6] While Isoniazid also shows a very high SI due to its low host cell toxicity, the exceptional potency of IC-26 provides a vast therapeutic window, suggesting a very favorable preliminary safety profile.[7]

Experimental Protocol: MTT Assay for Cytotoxicity (IC50) Determination

Causality: This assay measures the metabolic activity of cells as a proxy for viability. Viable cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of living cells.

cluster_prep Cell Culture & Dosing cluster_incubation Incubation cluster_readout MTT Reaction & Readout p1 Seed Vero cells in a 96-well plate and allow to adhere (24h) p2 Add serial dilutions of test compounds to wells p1->p2 i1 Incubate at 37°C, 5% CO2 for 48-72 hours p2->i1 r1 Add MTT reagent to each well i1->r1 r2 Incubate for 4 hours (Formazan crystal formation) r1->r2 r3 Solubilize crystals with DMSO or SDS r2->r3 r4 Read absorbance at ~570 nm on a plate reader r3->r4 r5 Calculate IC50 value r4->r5

Figure 3: MTT Cytotoxicity Assay Workflow.

Step-by-Step Methodology:

  • Cell Seeding: Plate a mammalian cell line (e.g., Vero, HepG2, or THP-1) in a 96-well plate at a density of ~5,000-10,000 cells per well. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value is determined using non-linear regression analysis as the concentration that results in a 50% reduction in absorbance compared to the vehicle-treated control cells.

Pillar 4: In-Vivo Efficacy in the Murine Tuberculosis Model

While in-vitro data is essential, the ultimate test of a drug candidate is its performance in a living system. The murine aerosol infection model is the gold standard for preclinical evaluation of anti-TB drug efficacy. In this model, mice are infected with a low-dose aerosol of Mtb, leading to a chronic, progressive lung infection.

Studies have demonstrated that indole-2-carboxamides are orally bioavailable and highly efficacious in these models.[3][9] Treatment with lead compounds results in a significant, dose-dependent reduction in the bacterial burden (measured in Colony Forming Units, or CFUs) in the lungs and spleen of infected mice.[3][10]

CompoundDose (mg/kg)Treatment DurationOrganLog10 CFU Reduction (vs. Untreated)Reference
IC-26 304 weeksLungs>2.5[3][11]
IC-26 1004 weeksLungs>3.5[3][11]
Ethambutol1004 weeksLungs~1.2[11]
Untreated ControlN/A4 weeksLungs0 (Baseline Growth)[3][11]
Table 3: Summary of in-vivo efficacy in a high-dose aerosol murine infection model. Data is approximated from published studies for comparative purposes.

The in-vivo data corroborates the in-vitro potency of IC-26. At a dose of 100 mg/kg, it demonstrates a bactericidal effect that leads to a greater than 3.5-log reduction in lung CFU counts, significantly outperforming the standard drug Ethambutol at the same dose.[11] This potent in-vivo activity is a critical validation of the indole-2-carboxamide scaffold as a viable candidate for further preclinical development.

Methodology: Murine Aerosol Infection Model for Efficacy Testing

Causality: This model aims to replicate the natural route of human TB infection. Efficacy is measured by the drug's ability to reduce the number of viable bacteria in the primary site of infection (lungs) and in disseminated sites (spleen), thereby demonstrating its ability to both control the infection and achieve sterilization.

cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase inf1 Infect BALB/c mice with low-dose aerosolized M. tuberculosis H37Rv inf2 Allow infection to establish (Chronic Phase, ~4 weeks) inf1->inf2 treat1 Administer test compounds and controls daily via oral gavage inf2->treat1 treat2 Treat for a defined period (e.g., 4 weeks) treat1->treat2 eval1 Euthanize mice at endpoint treat2->eval1 eval2 Harvest lungs and spleens eval1->eval2 eval3 Homogenize organs eval2->eval3 eval4 Plate serial dilutions of homogenate on 7H11 agar eval3->eval4 eval5 Incubate plates for 3-4 weeks eval4->eval5 eval6 Count colonies to determine CFU per organ eval5->eval6

Figure 4: General Workflow for In-Vivo Efficacy Studies.

Step-by-Step Methodology:

  • Infection: Expose BALB/c or similar susceptible mouse strains to a low-dose aerosol of M. tuberculosis H37Rv using a calibrated inhalation exposure system. The goal is to implant approximately 50-100 CFU in the lungs.

  • Establishment of Chronic Infection: Allow the infection to progress for 3-4 weeks. During this time, a stable bacterial load is established in the lungs, and bacteria disseminate to other organs like the spleen and liver.

  • Treatment Initiation: Randomize mice into treatment groups (e.g., vehicle control, standard drug control, test compound at various doses).

  • Drug Administration: Administer drugs daily, typically 5-6 days per week, via oral gavage for a predetermined duration (commonly 4 weeks for initial efficacy studies).

  • Endpoint Analysis: At the end of the treatment period, humanely euthanize the mice.

  • Bacterial Load Quantification: Aseptically harvest the lungs and spleens. Homogenize the organs in sterile saline with Tween 80.

  • CFU Enumeration: Prepare serial ten-fold dilutions of the organ homogenates and plate them onto Middlebrook 7H11 agar plates supplemented with OADC.

  • Incubation and Counting: Incubate the plates at 37°C for 3-4 weeks until colonies are visible. Count the colonies on plates with a countable number (30-300 colonies) and calculate the total CFU per organ.

  • Data Analysis: Convert CFU counts to Log10 values. Efficacy is determined by comparing the mean Log10 CFU of treated groups to the vehicle control group.

Conclusion and Future Outlook

  • A Novel Mechanism: By targeting MmpL3, indole-2-carboxamides bypass the common resistance mechanisms that plague first-line drugs, demonstrating potent activity against MDR and XDR strains.[6]

  • Exceptional In-Vitro Potency: With an MIC more than an order of magnitude lower than the best current drugs, this class exhibits profound bactericidal potential.[2][6]

  • Favorable Preclinical Profile: The combination of a high selectivity index and potent in-vivo bactericidal activity in the gold-standard murine model validates its therapeutic potential.[3][7][11]

While further development is required to fully characterize the long-term safety, pharmacokinetic profile, and potential for combination therapy, the data presented herein provides a compelling, evidence-based rationale for the continued investigation of indole-2-carboxamides. For researchers and drug developers, this class represents a validated scaffold with a novel mechanism, offering a clear and promising path forward in the global fight against tuberculosis.

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A Researcher's Guide to Isomeric Pharmacokinetics: A Comparative Analysis of Indole Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

The indole carboxamide scaffold is a cornerstone in modern medicinal chemistry, celebrated for its versatility and presence in a multitude of therapeutic agents, from anti-inflammatory drugs to potent anticancer molecules.[1][2] However, the journey from a promising lead compound to a clinically successful drug is fraught with challenges, chief among them being the optimization of its pharmacokinetic profile. This guide delves into a critical, yet often nuanced, aspect of this journey: the profound impact of isomerism on the absorption, distribution, metabolism, and excretion (ADME) of indole carboxamide-based drug candidates.

Isomers, molecules sharing the same formula but differing in atomic arrangement, can exhibit dramatically different biological behaviors.[2] For drug development professionals, understanding these differences is not merely an academic exercise; it is a prerequisite for designing safer and more effective medicines. This guide will dissect the causal relationships between isomeric structures and their pharmacokinetic consequences, supported by experimental data and validated protocols, to empower researchers in their decision-making processes.

The Isomeric Influence on Foundational Physicochemical Properties

Before a drug can act, it must reach its target. This journey is governed by fundamental physicochemical properties that are highly sensitive to a molecule's three-dimensional structure. For indole carboxamide isomers, subtle changes in stereochemistry or substituent positioning can lead to significant divergences in their pharmacokinetic behavior.

Lipophilicity (LogP/LogD): The Gateway to Absorption

Lipophilicity, the affinity of a molecule for a lipid environment, is a primary determinant of its ability to cross biological membranes. It is a critical parameter for oral absorption and tissue distribution. Even enantiomers (mirror-image stereoisomers) can exhibit different lipophilicity, though often the more significant impact is seen between positional isomers.

Systematic studies on synthetic cannabinoid receptor agonists (SCRAs), a class rich with indole and indazole-3-carboxamide structures, reveal these distinctions. For instance, experimentally derived Log D values at physiological pH (7.4) show a wide range across different carboxamide compounds, directly influencing their behavior in biological systems.[3] The choice of an indole versus an indazole core, or the placement of substituents, alters the molecule's overall polarity and, consequently, its permeability.[3]

Plasma Protein Binding (PPB): The Free Drug Hypothesis

Once absorbed into the bloodstream, a drug reversibly binds to plasma proteins like albumin. According to the free drug hypothesis, only the unbound fraction is available to distribute into tissues, interact with therapeutic targets, and undergo metabolism and excretion. Therefore, PPB is a critical parameter influencing a drug's efficacy and duration of action.

Isomerism can subtly alter the non-covalent interactions (hydrophobic, ionic, hydrogen bonding) that govern protein binding. Studies on enantiomeric pairs of indole-3-carboxamide SCRAs have shown that all are highly protein-bound, often exceeding 90%.[3][4] For example, the (S)-enantiomer of MDMB-FUBINACA showed 99.5% binding, while the (R)-enantiomer of 4F-MDMB-BINACA was 88.9% bound.[4] While these specific examples do not show a dramatic enantiomeric difference, the high degree of binding across the class underscores its importance. A small percentage change in the unbound fraction can lead to a large change in pharmacologically active concentration, making precise characterization for each isomer essential. This high binding is directly related to the lipophilicity of these compounds.[3]

A Comparative Deep Dive into ADME Profiles

The ADME profile of a drug dictates its concentration-time course in the body, directly impacting its therapeutic window. Isomers often navigate these four processes in distinctly different ways.

Absorption & Distribution

Oral bioavailability is a complex function of solubility and permeability. While in-silico tools can predict ADME properties and oral absorption with some success, experimental validation is key.[5][6][7] For indole carboxamides, efforts to improve oral activity have often focused on modulating lipophilicity through structural modifications.[8] A study on an indole-5-carboxamide antagonist found its absolute oral bioavailability in rats to be 28%, a parameter that would be crucial to determine for each of its isomers.[8]

Distribution is largely governed by a drug's PPB and lipophilicity. The highly lipophilic and extensively protein-bound nature of many indole carboxamides suggests they may distribute into lipid-rich tissues, potentially creating a reservoir that prolongs their presence in the body.[4]

Metabolism: The Great Stereoselective Differentiator

Metabolism is arguably the ADME component most profoundly affected by isomerism. The primary family of enzymes responsible for Phase I metabolism, the Cytochrome P450 (CYP) superfamily, are chiral macromolecules.[9] Their active sites are three-dimensional pockets that can exhibit strong stereoselectivity, preferentially binding and metabolizing one isomer over another.

For indole-based compounds, CYP-mediated oxidation is a major metabolic route.[10][11] Common pathways include:

  • Hydroxylation: Addition of a hydroxyl group to the indole ring or alkyl substituents.

  • Ester Hydrolysis: Cleavage of ester moieties, common in many synthetic cannabinoids.

  • Dehydrogenation: Aromatization of an indoline core to an indole, catalyzed by enzymes like CYP3A4.[12]

A systematic in vitro study of enantiomer pairs of twelve indole and indazole-3-carboxamides provides a clear illustration of stereoselective metabolism.[3][4] Using pooled human liver microsomes (pHLM) and hepatocytes (pHHeps), researchers determined the predicted human in vivo hepatic clearance (CLH). The results showed significant differences between enantiomers. For example, in pHLM, the predicted CLH for (S)-5F-AMB-PINACA was 17.79 mL/min/kg, whereas for (S)-AB-FUBINACA it was only 0.34 mL/min/kg.[3][4] This 50-fold difference in predicted clearance for two different (S)-enantiomers highlights the dramatic impact of small structural changes.

It is crucial to note the interplay between PPB and metabolism. Although these compounds are often rapidly metabolized in vitro (high intrinsic clearance), their high plasma protein binding in vivo means that only a small fraction is available to the liver enzymes at any given time. This "shields" the drug from rapid elimination, resulting in a much lower predicted in vivo clearance than the in vitro data might suggest.[3][4]

The following diagram illustrates a generalized metabolic pathway for a representative indole carboxamide, highlighting common sites for stereoselective modification by CYP enzymes.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent Indole Carboxamide Isomer (e.g., S-enantiomer) M1 Hydroxylated Metabolite (Indole Ring) Parent->M1 CYP450 Enzymes (e.g., CYP3A4, 2C19) Stereoselective Oxidation M2 Hydroxylated Metabolite (Alkyl Chain) Parent->M2 CYP450 Enzymes (e.g., CYP3A4, 2C19) Stereoselective Oxidation M3 Ester Hydrolysis Product (Carboxylic Acid) Parent->M3 CYP450 Enzymes (e.g., CYP3A4, 2C19) Stereoselective Oxidation M4 Glucuronide Conjugate M1->M4 UGT Enzymes M2->M4 UGT Enzymes M3->M4 UGT Enzymes Excretion Excretion M4->Excretion Increased Water Solubility

Caption: Generalized Phase I and II metabolic pathways for indole carboxamides.

Excretion

Phase I metabolites, and sometimes the parent drug, undergo Phase II conjugation reactions (e.g., glucuronidation) to increase their water solubility, facilitating their excretion via the kidneys (urine) or liver (bile).[13] The detection of parent drug in urine can be dependent on its lipophilicity; for compounds with a LogP above 4-5, detection of the parent drug may be difficult, with metabolites being the primary species identified.[3]

Validated Experimental Protocols for Isomer Characterization

To generate reliable comparative data, robust and validated experimental protocols are essential. The following sections outline core in vitro and in vivo methodologies.

Protocol 1: In Vitro Metabolic Stability Assay

Causality: This assay determines a compound's intrinsic clearance (CLint) by measuring its rate of disappearance when incubated with a metabolically active system, such as human liver microsomes (HLMs). HLMs contain a high concentration of CYP enzymes. Comparing the disappearance rates of two isomers provides a direct measure of their relative metabolic liabilities.

Methodology:

  • Preparation: Prepare stock solutions of the test isomers in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), HLM solution (e.g., 0.5 mg/mL protein), and the test isomer (final concentration typically 1 µM).

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (a required cofactor for CYP enzymes). A parallel incubation without NADPH serves as a negative control.

  • Time Points: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: The natural log of the percentage of parent compound remaining is plotted against time. The slope of this line gives the elimination rate constant, from which the half-life (t½) and intrinsic clearance are calculated.

G cluster_workflow Metabolic Stability Workflow A Prepare Reagents: Isomer Stock, Buffer, HLMs, NADPH B Incubate Isomer + HLMs at 37°C A->B C Initiate Reaction with NADPH B->C D Sample at Time Points (0, 5, 15, 30 min) C->D E Quench Reaction (Acetonitrile + IS) D->E F Analyze by LC-MS/MS E->F G Calculate t½ and CLint F->G

Caption: Workflow for determining in vitro metabolic stability using HLMs.

Protocol 2: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

Causality: This assay determines the fraction of a drug bound to plasma proteins versus the fraction that is free (unbound). The RED device uses a semipermeable membrane that allows only unbound drug to diffuse from a plasma-containing chamber to a buffer-containing chamber until equilibrium is reached. This method is considered a gold standard for its reliability and simplicity.

Methodology:

  • Preparation: Add the test isomer to control plasma.

  • Loading: Load the plasma sample into the sample chamber of the RED device insert. Place the insert into a base plate containing dialysis buffer.

  • Incubation: Seal the unit and incubate at 37°C on an orbital shaker for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.

  • Analysis: Combine the aliquots with a matching matrix (buffer for the plasma sample, control plasma for the buffer sample) to eliminate matrix effects during analysis. Quantify the concentration of the isomer in both samples using LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated as (Concentration in buffer / Concentration in plasma) x 100. The percentage bound is 100 - % unbound.

Data Synthesis: A Comparative Summary

To illustrate the practical implications of these concepts, the following table summarizes key in vitro pharmacokinetic data for enantiomeric pairs of selected indole/indazole-3-carboxamides, adapted from published research.[3][4]

CompoundEnantiomerLog D (pH 7.4)Plasma Protein Binding (%)Predicted Hepatic Clearance (CLH) in pHLM (mL/min/kg)
5F-AMB-PINACA (S)3.5298.7 ± 0.1217.79 ± 0.20
(R)3.5298.6 ± 0.0815.11 ± 0.90
MDMB-FUBINACA (S)3.5399.5 ± 0.083.19 ± 0.35
(R)3.5399.4 ± 0.052.62 ± 0.23
AB-FUBINACA (S)2.8197.4 ± 0.180.34 ± 0.09
(R)2.8196.6 ± 0.160.44 ± 0.06
4F-MDMB-BINACA (S)3.9691.0 ± 0.3311.45 ± 0.81
(R)3.9688.9 ± 0.4910.15 ± 0.28

Data Interpretation:

  • The data clearly show that while LogD is identical for enantiomers, PPB and, more significantly, predicted hepatic clearance can differ.

  • For 5F-AMB-PINACA, the (S)-enantiomer is predicted to be cleared about 18% faster than the (R)-enantiomer.

  • In contrast, for AB-FUBINACA, the (R)-enantiomer shows slightly faster predicted clearance.

  • These differences, driven by the stereoselective nature of metabolic enzymes, will result in different in vivo exposure levels (AUC) for each enantiomer, which can have profound implications for both the desired therapeutic effect and potential toxicity.

Conclusion and Forward Look

The evidence is unequivocal: isomerism is a critical determinant of the pharmacokinetic profile of indole carboxamides. The subtle yet powerful influence of a molecule's three-dimensional structure dictates its absorption, distribution, and, most critically, its metabolic fate. Stereoselectivity in CYP-mediated metabolism often represents the largest point of divergence between isomers, leading to significant differences in clearance and overall drug exposure.

For researchers and drug development professionals, this guide underscores a fundamental principle: each isomer must be treated as a distinct chemical entity. A comprehensive, comparative analysis of their pharmacokinetic properties should be conducted early in the discovery and development pipeline. By integrating the validated in vitro and in vivo protocols described herein, teams can make more informed decisions, selecting the candidate with the optimal balance of potency, safety, and a favorable pharmacokinetic profile, ultimately increasing the probability of clinical success.

References

  • Walton, S. E., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. Available from: [Link]

  • Walton, S. E., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. PubMed. Available from: [Link]

  • Gorgulho, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. Available from: [Link]

  • Mogg, T., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. Available from: [Link]

  • Solubility of Things. (n.d.). Case Studies of Isomers: Examples from Pharmaceuticals. Solubility of Things. Available from: [Link]

  • Jacobs-Hinton, I. M. (2024). In Vitro Metabolite Identification of Indole 3-ylcycloalkyl Ketones. UCF STARS. Available from: [Link]

  • Wang, G., et al. (2024). Evaluation of In Vitro Production Capabilities of Indole Derivatives by Lactic Acid Bacteria. MDPI. Available from: [Link]

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  • NIH. (n.d.). In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. NIH. Available from: [Link]

  • NIH. (n.d.). The Involvement of Two P450 Enzymes, CYP83B1 and CYP83A1, in Auxin Homeostasis and Glucosinolate Biosynthesis. NIH. Available from: [Link]

  • ResearchGate. (n.d.). Swiss ADME results of indole derivatives in comparison with standard Ibuprofen and BHT. ResearchGate. Available from: [Link]

  • Semantic Scholar. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Semantic Scholar. Available from: [Link]

  • Shawish, H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH. Available from: [Link]

  • Gillam, E. M., et al. (2000). Oxidation of indole by cytochrome P450 enzymes. PubMed - NIH. Available from: [Link]

  • Sci-Hub. (n.d.). Oxidation of Indole by Cytochrome P450 Enzymes. Sci-Hub. Available from: [Link]

  • bioRxiv. (2021). A Biosensor for Detection of Indole Metabolites. bioRxiv. Available from: [Link]

  • ACS Omega. (n.d.). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Publications. Available from: [Link]

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  • Brown, F. J., et al. (1994). Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. PubMed. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • NIH. (n.d.). In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization. PMC - NIH. Available from: [Link]

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Safety Operating Guide

Navigating the Disposal of 1H-Indole-4-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends far beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1H-Indole-4-carboxamide, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and safety compels us to provide this guidance, empowering researchers to manage chemical waste with the same rigor they apply to their experiments.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. According to available Safety Data Sheets (SDS), this compound presents a multi-faceted risk profile.

Key Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Acute Dermal Toxicity: Toxic in contact with skin.

  • Serious Eye Irritation: Causes significant eye irritation.

  • Aquatic Toxicity: Very toxic to aquatic life.[1]

The indole nucleus and its derivatives are common in biologically active compounds, and their physiological effects can be potent. The carboxamide functional group can also influence the compound's reactivity and toxicity. Therefore, treating this compound and its waste with a high degree of caution is a foundational principle of safe laboratory practice.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the following PPE is mandatory when handling this compound in any form, including waste products.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.Protects against splashes of solutions containing the compound and airborne dust particles that could cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents dermal absorption, as the compound is toxic upon skin contact. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.
Body Protection A laboratory coat and, if handling larger quantities or there is a risk of significant spillage, a chemical apron.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.While not always required for small-scale handling in a well-ventilated area, respiratory protection is crucial if the compound is being handled in a way that could lead to inhalation of dust particles.

Waste Classification: A Regulatory Imperative

The U.S. Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA). All waste containing this compound must be classified as hazardous waste.[2] This includes:

  • Unused or expired pure this compound.

  • Solutions containing the compound.

  • Contaminated laboratory consumables (e.g., pipette tips, filter paper, chromatography columns).

  • Contaminated glassware and other equipment.

While this compound is not specifically listed on the EPA's F, K, P, or U lists of hazardous wastes, it must be evaluated for the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[3][4][5][6] Based on the available data indicating it is "very toxic to aquatic life," it is highly likely to be classified as a hazardous waste due to its toxicity characteristic.

It is the legal responsibility of the waste generator (the laboratory) to make this determination. Consult with your institution's EHS department to ensure proper waste characterization and to obtain the correct hazardous waste codes for your state and local regulations.

Step-by-Step Disposal Procedures

The following protocols provide a clear pathway for the safe segregation and disposal of this compound waste.

Segregation: The Key to Preventing Unwanted Reactions

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Designated Waste Container: All this compound waste must be collected in a dedicated, properly labeled hazardous waste container.[2]

  • Compatibility: Do not mix this waste with other incompatible waste streams. For example, do not mix it with strong acids, bases, or oxidizing agents unless you are certain of their compatibility.[7]

  • Solid vs. Liquid: If feasible, collect solid and liquid waste in separate, appropriately designated containers.

Container Management and Labeling
  • Container Choice: Use a container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is generally appropriate.

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound."[8] Also, list all other components of the waste mixture, including solvents and their approximate concentrations.

  • Closure: Keep the waste container closed at all times, except when adding waste.[2] This prevents the release of vapors and reduces the risk of spills.

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_disposal Final Disposal start Begin Disposal Process ppe Don Appropriate PPE start->ppe waste_gen Generate Waste (e.g., unused chemical, contaminated items) ppe->waste_gen segregate Segregate Waste waste_gen->segregate label_container Label Hazardous Waste Container segregate->label_container collect Collect Waste in Designated Container label_container->collect store Store in Satellite Accumulation Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal

Caption: Disposal workflow for this compound.

Decontamination of Labware
  • Initial Rinse: For reusable glassware, perform an initial rinse with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the this compound residue. This first rinseate must be collected and disposed of as hazardous waste.[2]

  • Subsequent Cleaning: After the initial rinse, the glassware can typically be washed using standard laboratory detergents and procedures.

  • Disposable Items: All single-use items, such as pipette tips and filter paper, that have come into contact with this compound must be placed directly into the solid hazardous waste container.

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding the generation of dust.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite or sand) to absorb the liquid.

  • Decontamination: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent and then soap and water. All materials used for cleanup must be disposed of as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and your institution's EHS department.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to a culture of safety and environmental stewardship. By understanding the hazards, adhering to regulatory requirements, and following a clear, logical disposal workflow, researchers can ensure that their work contributes to scientific advancement without compromising safety or environmental integrity. Always consult your institution's specific guidelines and your chemical's Safety Data Sheet, as they are the primary sources of information for safe handling and disposal.

References

  • Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Society for Science. Hazardous chemicals, activities or devices. Retrieved from [Link]

  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Introduction to Hazardous Waste Identification. Retrieved from [Link]

  • Hazardous Waste Experts. (2024, November 6). A Quick and Comprehensive Review of EPA Hazmat Classifications. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of 1H-Indole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational integrity. This guide provides a comprehensive framework for the safe handling of 1H-Indole-4-carboxamide, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. For researchers, scientists, and drug development professionals, mastering these protocols is fundamental to protecting both personnel and the validity of experimental outcomes.

Hazard Identification: Understanding the Risks

This compound is a compound that requires careful handling due to its specific hazard profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)[1][2]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [1][2]

A thorough understanding of these risks is the cornerstone of a robust safety plan, directly informing the selection of appropriate personal protective equipment and handling procedures.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The use of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the minimum required PPE, designed to mitigate the risks identified above.

Protection Type Specific Recommendation Rationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]Prevents contact with the eyes, addressing the risk of "serious eye irritation".[1][2] Standard prescription glasses are not a substitute.[4]
Skin Protection Chemical-resistant, impermeable gloves (e.g., nitrile) inspected prior to use.[3][5]Protects against direct skin contact, which can cause irritation.[1][2] Gloves should be removed and disposed of properly after handling and before leaving the laboratory.[6][7]
Body Protection A lab coat or other protective work clothing should be worn to minimize skin exposure.[3][8]Provides a barrier against accidental spills and contamination of personal clothing. Contaminated clothing should be removed immediately and laundered before reuse.[9]
Respiratory Protection For procedures that may generate dust or aerosols, use a NIOSH/MSHA-approved respirator with a particulate filter.[3][9]Mitigates the risk of inhaling the compound, which may cause respiratory tract irritation.[1][2] This is especially critical when weighing or transferring the solid material.

Operational and Disposal Plan: A Step-by-Step Protocol

Adherence to a systematic operational plan is critical for minimizing exposure and preventing cross-contamination.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For all procedures involving the solid compound or concentrated solutions, a certified chemical fume hood is mandatory to control airborne particles and vapors.[3][4]

Handling Protocol
  • Preparation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound to be fully aware of its hazards and all safety precautions.[8] Ensure eyewash stations and safety showers are unobstructed and close to the workstation.[9]

  • Donning PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Weighing and Transfer: Handle the solid material carefully to avoid generating dust.[8][9] Use a balance within a contained space, such as a fume hood or a vented balance enclosure.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • During Use: Avoid all direct contact with the skin and eyes.[3] Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[9][10]

Decontamination and Disposal Plan
  • Waste Disposal: All waste materials contaminated with this compound, including used gloves, weigh boats, and empty containers, must be treated as hazardous waste.[3] Dispose of this waste in appropriately labeled, sealed containers according to your institution's specific environmental health and safety guidelines.[3][9]

  • Spill Management: In case of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the material into a suitable container for hazardous waste disposal. Ventilate the area and clean the spill site thoroughly.

  • Decontamination: Upon completion of work, thoroughly wash your hands with soap and water.[4] Decontaminate all work surfaces and equipment used during the procedure.

Emergency First-Aid Procedures

In the event of an accidental exposure, immediate and appropriate first-aid is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[9] Remove and launder contaminated clothing before reuse.[9]

  • Ingestion: If swallowed, call a poison control center or doctor immediately if you feel unwell.[11] Rinse mouth with water. Do NOT induce vomiting.[11]

  • Inhalation: Remove the individual to fresh air. If the person is not breathing, give artificial respiration. Get medical attention if symptoms occur.[9][11]

Storage Protocol

Proper storage is essential for maintaining the chemical's integrity and ensuring safety.

  • Store this compound in a tightly closed, properly labeled container.[3][9]

  • Keep the container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[9]

  • Consider storing the material locked up to control access.[3][11]

Workflow Visualization

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase prep1 Review SDS prep2 Verify Fume Hood Operation prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 weigh Weigh Solid Compound prep3->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decon Decontaminate Surfaces & Glassware experiment->decon Complete Experiment dispose Dispose of Hazardous Waste decon->dispose doff Doff PPE dispose->doff wash Wash Hands Thoroughly doff->wash

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.